molecular formula C6H3ClFNO3 B1308021 2-Chloro-4-fluoro-6-nitrophenol CAS No. 58348-98-4

2-Chloro-4-fluoro-6-nitrophenol

Cat. No.: B1308021
CAS No.: 58348-98-4
M. Wt: 191.54 g/mol
InChI Key: PLBDUVIWPGCVIF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-nitrophenol is a useful research compound. Its molecular formula is C6H3ClFNO3 and its molecular weight is 191.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDUVIWPGCVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395604
Record name 2-chloro-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58348-98-4
Record name 2-chloro-4-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-fluoro-6-nitrophenol CAS number 58348-98-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitrophenol

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 58348-98-4, a substituted aromatic compound of significant interest in synthetic chemistry. For researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, plausible synthetic routes, and potential as a versatile building block for more complex molecules. We will delve into its physicochemical characteristics, the chemical logic behind its synthesis, predictive analytical data, and critical safety protocols. The guide is structured to offer not just data, but actionable insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a poly-substituted phenol. The unique arrangement of electron-withdrawing groups (nitro, chloro, fluoro) and an electron-donating group (hydroxyl) on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 58348-98-4[1][2][3]
Molecular Formula C₆H₃ClFNO₃[1][4][5]
Molecular Weight 191.54 g/mol [1][4]
Canonical SMILES C1=C(C=C(C(=C1Cl)O)[O-])F[2]
Appearance Expected to be a crystalline solidInferred
Purity Typically available at ≥95%[4]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a logical and efficient synthetic route can be designed based on the principles of electrophilic aromatic substitution. The most probable pathway involves the nitration of 2-chloro-4-fluorophenol.

Proposed Synthetic Workflow

The synthesis hinges on the careful introduction of a nitro group onto the 2-chloro-4-fluorophenol backbone.

Synthesis_Workflow Start 2-Chloro-4-fluorophenol (Starting Material) Product This compound (Target Compound) Start->Product Electrophilic Aromatic Substitution Reagents Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Reagents->Product

Caption: Proposed synthesis of this compound via nitration.

Causality of Experimental Design

The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring. In electrophilic substitution reactions, such as nitration, the incoming electrophile (the nitronium ion, NO₂⁺) is guided to a specific position.

  • Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This is a standard and cost-effective method for generating the necessary reactant.[6]

  • Regioselectivity : The position of nitration is controlled by the existing substituents:

    • Hydroxyl (-OH) group : A powerful activating, ortho, para-directing group. It strongly enhances the electron density at the positions ortho (C6) and para (C4) to it.

    • Fluorine (-F) and Chlorine (-Cl) atoms : These halogens are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance electron donation.[7][8]

  • Synergistic Directing : The hydroxyl group is the dominant activating group. It strongly directs the incoming nitronium ion to its ortho position (C6), as the para position is already occupied by fluorine. The chlorine and fluorine atoms also direct to this same C6 position (ortho to chlorine and meta to fluorine, though the ortho/para directionality is the key). This convergence of directing effects makes the reaction highly regioselective, leading to the desired this compound isomer as the major product.[9]

Step-by-Step Experimental Protocol (Predictive)

This protocol is a predictive model based on standard procedures for phenol nitration.[10][11]

  • Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, place 2-chloro-4-fluorophenol. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture : Slowly and with vigorous stirring, add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 molar ratio) through the dropping funnel. The temperature must be strictly maintained below 10 °C to prevent over-nitration and the formation of by-products.

  • Reaction : After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Pour the reaction mixture slowly onto crushed ice. The solid product will precipitate out of the aqueous solution.

  • Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity compound.

Analytical Characterization (Predictive)

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two aromatic protons. A broad singlet at a higher ppm (variable, >10 ppm) for the phenolic -OH proton.
¹³C NMR Six distinct signals in the aromatic region (approx. 110-160 ppm), one for each carbon in the benzene ring.
FT-IR - Broad absorption band around 3200-3500 cm⁻¹ (O-H stretch). - Strong asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ (NO₂ stretches). - Bands in the 1000-1400 cm⁻¹ region (C-F and C-Cl stretches).
Mass Spec. Molecular ion (M⁺) peak at m/z ≈ 191 (for ³⁵Cl) and an M+2 peak at m/z ≈ 193 (for ³⁷Cl) with an intensity ratio of roughly 3:1. Common fragmentation patterns would involve the loss of NO₂, NO, or OH groups.[13]

Reactivity and Applications in Drug Development

This compound is not an end-product but a strategic intermediate. Its functional groups serve as handles for diversification, making it an attractive scaffold for creating libraries of novel compounds in drug discovery and agrochemical research.

Reactivity_Hub cluster_main cluster_derivatives cluster_products Main This compound Aniline Reduction of Nitro Group (e.g., H₂, Pd/C) Main->Aniline Ether Alkylation of Phenol (e.g., R-X, Base) Main->Ether Ester Acylation of Phenol (e.g., Acyl Chloride) Main->Ester Product_Aniline 2-Amino-6-chloro-4-fluorophenol (Key Amine Intermediate) Aniline->Product_Aniline Product_Ether Aryl Ether Derivatives Ether->Product_Ether Product_Ester Aryl Ester Derivatives Ester->Product_Ester

Caption: Key reaction pathways for derivatizing the title compound.

  • Nitro Group Reduction : The nitro group can be readily reduced to an amine (e.g., using H₂/Pd-C, Sn/HCl). The resulting 2-amino-6-chloro-4-fluorophenol is a valuable precursor for synthesizing heterocycles, amides, and other functionalities common in bioactive molecules.

  • Phenolic Hydroxyl Manipulation : The acidic proton of the hydroxyl group can be removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis (to form ethers) or react with acyl chlorides/anhydrides (to form esters).

  • Intermediate for Bioactive Compounds : Substituted nitrophenols and their derivatives are known intermediates in the synthesis of various industrial chemicals, including insecticides.[14] The specific substitution pattern of this compound makes it a candidate for creating analogues of known drugs or agrochemicals to explore structure-activity relationships (SAR).

Safety and Handling

Working with any chemical requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for CAS 58348-98-4 should always be consulted, the following guidelines are based on data for structurally similar nitrophenols.[15][16][17][18]

Hazard CategoryPrecautionary Measures
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]
Health Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]
First Aid - Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16] - Skin : Wash off immediately with soap and plenty of water.[16] - Inhalation : Move person to fresh air. If breathing is difficult, give oxygen.[16] - Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[15]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16][19]

Disclaimer : This information is for guidance only. Always refer to the official, lot-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its synthesis is governed by fundamental principles of electrophilic aromatic substitution, and its structure allows for a wide range of subsequent chemical modifications. For professionals in drug discovery and chemical synthesis, this compound represents a versatile starting point for the creation of novel molecular entities. Adherence to rigorous analytical confirmation and safety procedures is essential when working with this and all related chemical reagents.

References

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  • Vibzzlab. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis. YouTube.
  • Ahmad, I., et al. (2013). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences, 50(2), 115-124.
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  • Fisher Scientific. (2015, May 27). SAFETY DATA SHEET: 2-Chloro-4-fluoro-5-nitrophenol.
  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Phenol, 2-amino-6-chloro-4-nitro-.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-6-nitrophenol.
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  • Wikipedia. (n.d.). Halogenation.
  • Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
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  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-aMino-6-chloro-4-nitro-phenol.
  • Sidza. (2018, December 20). Halogenation and Nitration reactions. YouTube.
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  • Home Sunshine Pharma. (n.d.). 2-Chloro-4-nitrophenol CAS 619-08-9.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Australian Government Department of Health. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol.
  • University of Colorado Boulder. (n.d.). Spectroscopy.

Sources

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitrophenol: Properties, Synthesis, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4-fluoro-6-nitrophenol is a halogenated and nitrated phenolic compound that serves as a valuable, multifunctional building block in modern organic synthesis. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups on a phenol scaffold—imparts a distinct reactivity profile, making it a compound of significant interest for researchers in medicinal chemistry and drug development. The presence of these functional groups is known to enhance biological activity in various therapeutic areas[1]. This guide provides a comprehensive overview of its physicochemical properties, predicted spectral data, a plausible synthetic route, and essential safety protocols, designed to empower researchers to utilize this intermediate with confidence and precision.

Molecular Identity and Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core identity. This compound is a substituted benzene ring where the hydroxyl, nitro, chloro, and fluoro groups dictate its chemical behavior.

Figure 1: Chemical Structure of this compound

The spatial arrangement and electronic effects of the substituents are critical. The strongly electron-withdrawing nitro group, positioned ortho to the hydroxyl group, significantly increases the acidity of the phenol. The halogens (chloro and fluoro) also contribute to the electron-deficient nature of the aromatic ring.

Core Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous documentation and procurement.

IdentifierValueSource(s)
CAS Number 58348-98-4[2][3]
Molecular Formula C₆H₃ClFNO₃[2]
Molecular Weight 191.54 g/mol [2]
IUPAC Name This compoundN/A

Physicochemical Properties

The physical properties of a compound govern its behavior in experimental settings, from dissolution to reaction and purification. While exhaustive experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from closely related analogues.

PropertyPredicted/Observed ValueRationale/Comments
Appearance Yellow to brown crystalline solidBased on analogues like 2-chloro-4-nitrophenol and 2-fluoro-6-nitrophenol[4][5]. The nitro-aromatic system typically imparts color.
Melting Point Data not available. Estimated >90 °C.Related compounds 2-fluoro-6-nitrophenol (90-95 °C) and 2-chloro-4-nitrophenol (106-112 °C) suggest a relatively high melting point due to potential intermolecular hydrogen bonding and dipole-dipole interactions[4][5][6].
Boiling Point Data not available.Expected to be high, with potential decomposition before boiling under atmospheric pressure, a common trait for nitrophenols[7].
Solubility Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, acetone, ethanol).The phenolic group offers some polarity, but the overall aromatic and halogenated structure limits aqueous solubility. This is typical for similar compounds[7][8].

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its synthetic versatility. The interplay of its functional groups allows for several strategic transformations, making it a potent intermediate.

  • Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other O-alkylation reactions.

  • Nitro Group (-NO₂): The nitro group is a cornerstone of this molecule's utility. It can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C)[8]. This transformation is fundamental in drug development, converting the intermediate into a nucleophilic aniline derivative ready for amidation, sulfonylation, or diazotization reactions.

  • Aromatic Ring: The ring is electron-deficient due to the combined withdrawing effects of the nitro and halogen substituents. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly displacement of the chlorine atom under forcing conditions with strong nucleophiles[8].

Key Synthetic Transformation: Nitro Group Reduction

The reduction of the nitro group to an amine is arguably the most critical reaction for this scaffold, unlocking a pathway to a wide array of bioactive molecules.

Figure 2: Key Synthetic Transformation start This compound (Electrophilic Precursor) end 2-Amino-6-chloro-4-fluorophenol (Nucleophilic Building Block) start->end   Reduction   (e.g., SnCl₂, H₂/Pd-C)

Figure 2: Key Synthetic Transformation

Proposed Synthetic Protocol

While multiple synthetic routes could be envisioned, a logical and field-proven approach is the direct nitration of the corresponding phenol precursor. This method offers a straightforward pathway with well-understood mechanistic principles.

Protocol Title: Electrophilic Nitration of 2-Chloro-4-fluorophenol

Expertise & Rationale: This protocol is based on the standard electrophilic aromatic substitution mechanism. 2-Chloro-4-fluorophenol is chosen as the starting material. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by fluorine, nitration is directed to the ortho positions. The position ortho to the chloro group and meta to the fluoro group is sterically and electronically favored for substitution, yielding the desired this compound product. A mixture of sulfuric and nitric acid is the classic and effective nitrating agent; sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Temperature control is critical to prevent over-nitration and decomposition.

Figure 3: Experimental Workflow for Synthesis A 1. Reagent Preparation B 2. Dissolve 2-Chloro-4-fluorophenol in concentrated H₂SO₄ A->B C 3. Cool Mixture (e.g., 0-5 °C in an ice bath) B->C D 4. Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) C->D E 5. Reaction Monitoring (e.g., via TLC) D->E F 6. Reaction Quench (Pour onto ice water) E->F G 7. Product Isolation (Filtration or Extraction) F->G H 8. Purification (Recrystallization or Chromatography) G->H

Figure 3: Experimental Workflow for Synthesis
Step-by-Step Methodology
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid in an ice-water bath to 0-5 °C. Slowly add 2-chloro-4-fluorophenol in portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, pre-cooled flask.

  • Addition: Add the nitrating mixture dropwise to the solution of the phenol from the dropping funnel. Maintain the reaction temperature strictly between 0-5 °C throughout the addition. Causality Note: This slow, cold addition is crucial to control the highly exothermic reaction and prevent the formation of dinitrated or oxidized byproducts.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

Structural verification is paramount. While experimental spectra are the gold standard, the expected spectral features can be reliably predicted based on the molecular structure.

TechniquePredicted Features
¹H NMR Two signals are expected in the aromatic region (approx. δ 7.0-8.5 ppm), both appearing as doublets due to coupling with the adjacent proton. The proton ortho to the nitro group will be the most downfield. A broad singlet for the phenolic -OH proton will also be present, with its chemical shift being concentration and solvent dependent.
¹³C NMR Six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments.
FT-IR (cm⁻¹) - O-H stretch: Broad peak around 3200-3500 cm⁻¹.- Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.- N-O stretch (asymmetric & symmetric): Two strong, sharp peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.- Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.- C-F stretch: Strong peak around 1100-1250 cm⁻¹.- C-Cl stretch: Peak around 700-800 cm⁻¹.
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z ≈ 191. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 193 with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom[8].

Safety, Handling, and Storage

Trustworthiness through Safety: Adherence to rigorous safety protocols is non-negotiable. The toxicological profile of this compound is not fully established, but based on analogous structures, it should be handled as a hazardous substance[9][10][11].

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[10][11].

  • Irritation: Causes serious skin and eye irritation[10][12]. May cause respiratory irritation.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[11].

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[11]. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile)[9].

    • Eye Protection: Use chemical safety goggles or a face shield[10].

    • Body Protection: Wear a lab coat.

  • Safe Practices: Avoid dust formation and accumulation[9]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[10].

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][10].

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains[9][11].

Conclusion

This compound emerges as a highly functionalized and promising intermediate for synthetic chemists. Its defined physicochemical properties, coupled with its predictable reactivity—most notably the capacity for nitro group reduction—make it an asset in constructing complex molecular architectures for drug discovery and materials science. By following the outlined synthetic and handling protocols, researchers can safely and effectively integrate this valuable building block into their research programs.

References

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Home Sunshine Pharma. (n.d.). 2-Chloro-4-nitrophenol CAS 619-08-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol. Retrieved from [Link]

  • T. N. C. Doan, et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398. Retrieved from [Link]

  • NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). What is 2-AMINO-6-CHLORO-4-NITROPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

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An In-depth Technical Guide to 2-Chloro-4-fluoro-6-nitrophenol: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-6-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. This document delves into its molecular structure, physicochemical properties, and key synthetic pathways. By synthesizing technical data with practical insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Introduction

Substituted nitrophenols are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and material science. Their utility stems from the presence of multiple reactive functional groups on the aromatic ring, which can be strategically manipulated to synthesize a diverse array of target molecules. This compound, with its unique substitution pattern of chloro, fluoro, and nitro groups, presents a compelling scaffold for the development of novel chemical entities. The interplay of these electron-withdrawing groups significantly influences the reactivity of the phenol ring and the hydroxyl group, making it a subject of interest for synthetic chemists. This guide will provide an in-depth exploration of its core characteristics.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a compound are fundamental to understanding its behavior in chemical reactions and biological systems.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and a nitro group at position 6.

  • Molecular Formula: C₆H₃ClFNO₃[1]

  • Molecular Weight: 191.54 g/mol [1]

  • CAS Number: 58348-98-4[1]

The arrangement of these substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
CAS Number 58348-98-4
Appearance Solid (form may vary)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical principles

Note: Experimental values for properties like melting point, boiling point, and pKa are not consistently reported in publicly available literature and should be determined experimentally for specific batches.

Synthesis and Reactivity

The synthesis of substituted nitrophenols often involves electrophilic aromatic substitution reactions. A plausible and commonly employed strategy for the synthesis of this compound would involve the nitration of a corresponding substituted phenol.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the nitration of 2-chloro-4-fluorophenol. This precursor is commercially available, making this a feasible synthetic route.

Synthesis_Pathway 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Product This compound 2-Chloro-4-fluorophenol->Product Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2-Chloro-4-fluorophenol

This protocol is a generalized procedure based on established methods for the nitration of phenols. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as nitric acid and sulfuric acid are highly corrosive.

Materials:

  • 2-Chloro-4-fluorophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh.

  • Reaction Setup: Dissolve 2-chloro-4-fluorophenol in a minimal amount of a suitable solvent like chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-chloro-4-fluorophenol, maintaining the reaction temperature below 10°C. The addition rate should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80°C) for a specified time.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and water.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Development and Research

While specific drug development programs centered on this compound are not widely documented in public literature, its structural motifs are present in various biologically active molecules. The amino-substituted derivative, 2-amino-6-chloro-4-nitrophenol, has been investigated for its use in hair dye formulations.[3][4]

The presence of halogen atoms and a nitro group makes this compound a potential precursor for a range of derivatives. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. This versatility makes it a valuable starting material in medicinal chemistry for the synthesis of compound libraries for screening against various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on safety data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a halogenated and nitrated phenol with significant potential as a building block in organic synthesis. Its unique molecular structure and the reactivity of its functional groups make it a valuable intermediate for creating more complex molecules with potential applications in drug discovery and material science. This guide has provided a foundational understanding of its molecular structure, physicochemical properties, a plausible synthetic route, and essential safety considerations. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the field of drug development.

References

  • PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). [Link]

  • Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Google Patents. Method of synthesis of 2-chloro-4-nitrophenol.
  • Australian Government Department of Health. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

  • PubChem. 2-Amino-6-Chloro-4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PubChem. Nitrofungin. National Center for Biotechnology Information. [Link]

  • Cosmetics Info. 2-Amino-6-Chloro-4-Nitrophenol. [Link]

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synthesis of 2-Chloro-4-fluoro-6-nitrophenol from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-6-nitrophenol

Introduction

This compound (CAS No: 58348-98-4) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its multifunctional structure, featuring hydroxyl, chloro, fluoro, and nitro groups, makes it a valuable intermediate for the development of more complex molecules, potentially including pharmaceuticals and specialized agrochemicals. This guide provides a comprehensive overview of a logical and efficient two-step synthesis pathway, starting from the readily available precursor, 4-fluorophenol. The narrative focuses on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols designed for reproducibility by researchers and drug development professionals.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed as a two-step process involving sequential electrophilic aromatic substitution reactions. This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry with high selectivity.

  • Chlorination: The process begins with the selective chlorination of 4-fluorophenol. The strongly activating hydroxyl group directs the incoming chlorine electrophile to the ortho position, yielding 2-chloro-4-fluorophenol.

  • Nitration: The intermediate, 2-chloro-4-fluorophenol, is then subjected to nitration using a mixed acid system. The combined directing effects of the hydroxyl, chloro, and fluoro substituents guide the nitro group to the C6 position, affording the final product.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nitration A 4-Fluorophenol P1 Chlorinating Agent (e.g., Cl2 gas) in Water B 2-Chloro-4-fluorophenol P2 Mixed Acid (HNO3 / H2SO4) P1->B Electrophilic Aromatic Substitution C This compound P2->C Electrophilic Aromatic Substitution

Caption: Two-step synthesis pathway for this compound.

Part 1: Synthesis of 2-Chloro-4-fluorophenol

Reaction Principle: Electrophilic Chlorination

The initial step involves the chlorination of 4-fluorophenol. This reaction is a classic example of electrophilic aromatic substitution.[2] The benzene ring of 4-fluorophenol is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group and, to a lesser extent, the fluoro (-F) group. Both are ortho-, para-directors. Since the para position is occupied by the fluorine atom, electrophilic substitution is directed to the positions ortho to the hydroxyl group (C2 and C6). Performing the reaction in the presence of water allows for chlorination under mild conditions with high selectivity for the mono-chlorinated product, minimizing the formation of di-chlorinated byproducts.[3]

Experimental Protocol: Chlorination of 4-Fluorophenol

This protocol is adapted from a patented process demonstrating high yield and selectivity.[3]

Materials and Equipment:

  • 4-Fluorophenol

  • Dichloromethane (CH₂Cl₂)

  • Chlorine (Cl₂) gas

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 200 mL three-necked glass flask with a magnetic stirrer

  • Gas inlet tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the three-necked flask with 11.2 g (0.10 mol) of 4-fluorophenol and 20 mL of dichloromethane.

  • Cool the flask in an ice bath to maintain a reaction temperature of approximately 15°C.

  • Begin stirring the mixture and introduce an equimolar amount of chlorine gas through the gas inlet tube over a period of 15-20 minutes.

  • After the addition of chlorine is complete, allow the reaction to stir for an additional 30 minutes at 15°C.

  • Quench the reaction by adding 200 mL of a saturated aqueous solution of sodium chloride to the flask.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 100 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

Data Summary: Chlorination Yield and Purity
ParameterValueReference
Product 2-Chloro-4-fluorophenol[3]
Yield (Crude) ~13.3 g[3]
Purity (by GLC) 94.8% (2-chloro-4-fluorophenol)[3]
Major Byproduct 2.7% (2,6-dichloro-4-fluorophenol)[3]
Unreacted Material 2.5% (4-fluorophenol)[3]

Part 2: Synthesis of this compound

Reaction Principle: Electrophilic Nitration

The second step is the nitration of the 2-chloro-4-fluorophenol intermediate. This is achieved by treatment with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] The substituents on the aromatic ring collectively direct the position of nitration. The hydroxyl group is the most powerful activating and directing group, strongly favoring substitution at its ortho (C6) and para (C4) positions. The C4 position is blocked by fluorine. The C2 position is blocked by chlorine. Therefore, the nitronium ion is predominantly directed to the C6 position, leading to the formation of the desired this compound.

Experimental Protocol: Nitration of 2-Chloro-4-fluorophenol

This protocol is based on standard nitration procedures for substituted phenols.[5][6]

Materials and Equipment:

  • 2-Chloro-4-fluorophenol

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice-water mixture

  • Beaker or flask suitable for reaction, equipped with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and filter paper

Procedure:

  • Prepare a nitrating mixture by carefully and slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a flask, while cooling in an ice bath.

  • In a separate reaction vessel, dissolve 7.3 g (0.05 mol) of 2-chloro-4-fluorophenol in a minimal amount of a suitable solvent like chloroform or acetic acid, or proceed with the neat substrate if it is a liquid at the reaction temperature.

  • Cool the solution of the phenol to between -5°C and 0°C using an ice-salt bath.

  • With vigorous stirring, add the cold nitrating mixture dropwise from the dropping funnel to the phenol solution, ensuring the temperature does not rise above 5°C. The rate of addition should be carefully controlled.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.

  • Pour the reaction mixture slowly and carefully into 400 mL of an ice-water slurry with vigorous stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove residual acids.

  • Dry the product, for instance, in a vacuum desiccator, to obtain this compound. Recrystallization from a suitable solvent like ethanol-water may be performed for further purification.

Data Summary: Product Physicochemical Properties
PropertyValueReference
Product Name This compound[1]
CAS Number 58348-98-4[1][7]
Molecular Formula C₆H₃ClFNO₃[1]
Molecular Weight 191.54 g/mol [1]

Safety Considerations

The synthesis described involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. They must be handled with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Maintaining low temperatures via an ice-salt bath is critical to prevent runaway reactions and the formation of undesirable byproducts.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide outlines a robust and efficient two-step synthetic route for preparing this compound from 4-fluorophenol. By applying fundamental principles of electrophilic aromatic substitution and carefully controlling reaction conditions, this valuable chemical intermediate can be synthesized with high regioselectivity. The detailed protocols and underlying scientific rationale provided herein serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

References

  • PrepChem.com. Synthesis of 2-Chloro-4-(4-fluorosulfonylphenylazo)-6-nitrophenol. Available from: [Link]

  • World Intellectual Property Organization. (2022). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available from: [Link]

  • Google Patents. (1995). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Google Patents. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka. Available from: [Link]

  • Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available from: [Link]

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Cosmetics Info. 2-Amino-6-Chloro-4-Nitrophenol. Available from: [Link]

  • Organic Syntheses. 1-(p-NITROPHENYL)-1,3-BUTADIENE. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • NIST. Phenol, 2-chloro-4-nitro-. Available from: [Link]

  • ResearchGate. Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO 3 at 24. Available from: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Available from: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]

  • Journal of the Chemical Society (Resumed). (1927). CCXLIV.—The nitration of m-fluorophenol. Available from: [Link]

Sources

2-Chloro-4-fluoro-6-nitrophenol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-fluoro-6-nitrophenol

This document provides a comprehensive technical overview of the safety considerations and handling protocols for this compound (CAS No. 58348-98-4). It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The guidance herein is synthesized from established chemical safety principles and data from analogous compounds to provide a robust framework for risk mitigation in the laboratory.

Section 1: Compound Identification and Physicochemical Profile

Positive identification is the cornerstone of chemical safety. All handling protocols must begin with the unambiguous identification of the substance.

Table 1: Core Compound Identifiers

Identifier Value Source
Chemical Name This compound [1]
CAS Number 58348-98-4 [1]
Molecular Formula C₆H₃ClFNO₃ [1]
Molecular Weight 191.54 g/mol [1]

| Canonical SMILES | C1=C(C(=C(C=C1F)Cl)O)[O-] | N/A |

Note on Physicochemical Properties: Specific, experimentally determined properties such as melting point, boiling point, and solubility for this compound are not consistently available in public safety literature. Researchers must consult the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate data. For research and development purposes, it is prudent to treat this compound as a stable, solid powder under standard laboratory conditions.[1]

Section 2: Hazard Analysis and GHS Classification

Table 2: GHS Classification of Structurally Related Nitrophenols

Hazard Class & Category 2-Chloro-4-nitrophenol (CAS 619-08-9)[2] 2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1)[3]
Acute Toxicity, Oral Category 4 (Harmful if swallowed) Not Classified
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin) Not Classified
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled) Not Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Category 2 (Causes serious eye irritation)

| STOT, Single Exposure | Category 3 (May cause respiratory irritation) | Not Classified |

Inferred Hazard Profile for this compound:

Based on the data from these analogs, it is scientifically prudent to handle this compound as a compound that is, at a minimum:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A skin and eye irritant .

  • A potential respiratory tract irritant .

The following diagram illustrates the logical relationship between these anticipated hazard classifications.

GHS_Hazards cluster_main Anticipated GHS Hazard Profile for this compound cluster_acute Acute Toxicity (Category 4) cluster_irritation Irritation (Category 2) cluster_stot Specific Target Organ Toxicity Compound This compound Oral Oral Compound->Oral Harmful if... Dermal Dermal Compound->Dermal Harmful if... Inhalation Inhalation Compound->Inhalation Harmful if... Skin Skin Irritation Compound->Skin Causes... Eye Eye Irritation Compound->Eye Causes... STOT_SE3 STOT SE 3 (Respiratory Irritation) Compound->STOT_SE3 May cause...

Caption: Anticipated GHS hazard classifications for this compound.

Section 3: Risk Assessment and Exposure Control

Effective risk management hinges on minimizing exposure. The primary routes of exposure for a solid compound like this are inhalation of dust, dermal contact, and eye contact.

Engineering Controls

Engineering controls are the most effective line of defense as they isolate the hazard at the source.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed. Ensure eyewash stations and safety showers are proximate to the workstation.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection: Wear a flame-retardant laboratory coat. Nitrile gloves are required; consult the glove manufacturer's resistance chart for compatibility. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6]

Section 4: Safe Handling and Storage Protocols

A self-validating protocol ensures that safety checks are integrated into the workflow. The following diagram and steps outline a standard lifecycle for handling this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep Review SDS & SOP Don PPE Verify Fume Hood handling Transfer to Fume Hood Weigh Compound Prepare Solution prep->handling Proceed cleanup Decontaminate Surfaces Segregate Waste Doff PPE handling->cleanup Complete storage Tightly Closed Container Cool, Dry, Ventilated Area Away from Incompatibles cleanup->storage Store

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

Step-by-Step Handling Protocol:
  • Preparation:

    • Causality: Before any work begins, understanding the risks is paramount. Review this guide and the supplier-provided SDS.

    • Prepare a Standard Operating Procedure (SOP) specific to your experiment.

    • Don all required PPE as specified in Section 3.2.

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor is functioning correctly.

  • Execution (inside fume hood):

    • Place all necessary equipment (spatulas, weigh boats, glassware, solvent) into the hood before introducing the compound. This minimizes traffic in and out of the hood.

    • Carefully open the container. Avoid creating dust clouds by using gentle movements.

    • Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat or directly into a tared vessel.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling & Cleanup:

    • Securely close the primary container of this compound.

    • Wipe down the spatula and any contaminated surfaces within the hood with a suitable solvent (e.g., 70% ethanol), ensuring the wipe is disposed of as hazardous waste.

    • Segregate all contaminated disposable items (gloves, weigh boats, wipes) into a designated, sealed hazardous waste container.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.

    • Wash hands thoroughly with soap and water.[7]

Storage Requirements:
  • Store in a tightly sealed container to prevent exposure to moisture and air.

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact: Promptly remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]

Spills and Accidental Release
  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with a dry absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipes.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable or creating a large amount of dust, turn off ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or water spray.[7]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[3]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[7]

  • Disposal: Dispose of waste through a licensed professional waste disposal service. Do not mix with other waste streams unless explicitly permitted. Do not allow the product to enter drains or the environment.

Section 7: References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

  • Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]

  • University of Puerto Rico at Mayagüez. Safety Data Sheet: m-Nitrophenol. [Link]

  • Sunshine Pharma. 2-Chloro-4-nitrophenol CAS 619-08-9. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol. [Link]

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solubility of 2-Chloro-4-fluoro-6-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 2-Chloro-4-fluoro-6-nitrophenol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This compound, a substituted aromatic compound, possesses a unique combination of functional groups—a hydroxyl group, a nitro group, and halogen atoms—that dictate its interactions with different solvent environments. Understanding its solubility profile is paramount for designing efficient crystallization processes, developing stable formulations, and predicting its environmental fate.

This guide serves as a practical resource for researchers, providing not only the theoretical underpinnings of solubility but also detailed, field-proven experimental protocols to quantify this essential parameter.

Physicochemical Properties and Solubility Profile of this compound

While specific experimental data for this compound is sparse, we can infer its likely solubility characteristics based on its molecular structure and the properties of analogous compounds.

Molecular Structure:

  • Phenolic Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton and can participate in dipole-dipole interactions and hydrogen bonding as an acceptor.

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogen substituents are electron-withdrawing and contribute to the molecule's overall polarity and potential for van der Waals interactions.

  • Aromatic Ring: The benzene ring provides a hydrophobic character to the molecule.

Expected Solubility Behavior:

Based on the principle of "like dissolves like," this compound is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents. The presence of both hydrogen bond donating and accepting groups suggests that solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone), will be effective in dissolving the compound.[1][2] The solubility in water is anticipated to be low due to the hydrophobic nature of the substituted benzene ring.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-4-nitrophenol3-Chloro-2-fluoro-6-nitrophenol
Molecular Formula C₆H₃ClFNO₃[3]C₆H₄ClNO₃[1]C₆H₃ClFNO₃[4]
Molecular Weight 191.54 g/mol [3]173.56 g/mol 191.54 g/mol [4]
Appearance Likely a crystalline solidYellow crystalline solid[1]Not specified
CAS Number 58348-98-4[3]619-08-9[1]82419-40-7[4]

Experimental Determination of Solubility

The accurate determination of solubility is a cornerstone of physicochemical characterization. The following protocols describe robust methods for quantifying the solubility of a solid compound in an organic solvent.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a different organic solvent of interest. A visual excess of solid should be present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility is constant.[6]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.[7]

  • Quantification:

    • Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method.

Analytical Techniques for Quantification

a) Gravimetric Analysis:

This is a straightforward method that relies on the evaporation of the solvent to determine the mass of the dissolved solute.[5]

Protocol:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

  • Once the solvent is completely removed, place the dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.[8]

  • Cool the dish in a desiccator and re-weigh.

  • The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in g/L or other appropriate units.

b) UV-Visible Spectrophotometry:

This method is suitable if the compound has a chromophore that absorbs in the UV-Visible range.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution across a range of UV-Visible wavelengths to identify the λmax. For structurally similar nitrophenols, the λmax is often in the range of 300-400 nm.[5]

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

  • Sample Analysis:

    • Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Account for the dilution factor to determine the solubility of the original saturated solution.

Factors Influencing Solubility: A Thermodynamic Perspective

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[9] Several factors can influence this equilibrium:

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).

    • For most solids, the dissolution process is endothermic (ΔH_sol > 0), and thus solubility increases with increasing temperature.

    • The relationship between solubility and temperature can be described by the van't Hoff equation.[9]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The diverse functional groups on this compound suggest a complex interplay of interactions with solvents of varying polarities.

  • Intermolecular Forces: The solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. Stronger solute-solvent interactions, such as hydrogen bonding, favor higher solubility.

  • pH (for aqueous solutions): As a phenol, this compound is a weak acid. In aqueous solutions, an increase in pH will lead to the deprotonation of the hydroxyl group, forming the phenolate anion. This ionization significantly increases the polarity of the molecule and, consequently, its aqueous solubility.[2]

Advanced Approaches to Solubility Prediction

While experimental determination is the most reliable method, several computational models can provide valuable predictions of solubility.

  • Thermodynamic Models (e.g., UNIFAC): The UNIFAC (Universal Functional-group Activity Coefficient) model can predict activity coefficients based on the functional groups present in the solute and solvent molecules.[10] Lower activity coefficients generally correspond to higher solubility.[10]

  • Machine Learning Models: In recent years, machine learning algorithms, such as XGBoost, have been successfully applied to predict the solubility of pharmaceuticals in organic solvents with high accuracy.[11] These models are trained on large datasets of experimental solubility data and can learn complex relationships between molecular descriptors and solubility.[12][13]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solute Excess Solute prep_mix Mix in Sealed Vial prep_solute->prep_mix prep_solvent Organic Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temperature (24-72h) prep_mix->equilibration settle Settle Excess Solid equilibration->settle filtration Filter Supernatant (0.45 µm filter) settle->filtration settle->filtration analysis Analyze Filtrate (Gravimetric or Spectroscopic) filtration->analysis

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. While direct experimental data for this specific compound is not widely published, the presented protocols and theoretical considerations offer a robust framework for researchers to conduct their own solubility studies. A thorough understanding and experimental determination of solubility are indispensable for the successful development and application of this and other chemical entities in the pharmaceutical and chemical industries.

References

  • Predicting the solubilization preference of natural phenols to different solvents. ResearchGate. Available at: [Link]

  • Solubility determination of nitrophenol derivatives in supercritical carbon dioxide. ResearchGate. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. ResearchGate. Available at: [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]

  • Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. Available at: [Link]

  • 3-Chloro-2-fluoro-6-nitrophenol. PubChem. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Cheméo. Available at: [Link]

  • 2,4-Dichloro-6-nitrophenol. Solubility of Things. Available at: [Link]

  • Solids. Wisconsin Department of Natural Resources. Available at: [Link]

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electrophilic and nucleophilic sites of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-4-fluoro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound (CAS No: 58348-98-4)[1][2]. By dissecting the interplay of inductive and resonance effects exerted by its substituents—hydroxyl, nitro, chloro, and fluoro groups—we delineate the molecule's primary nucleophilic and electrophilic centers. This guide serves as a predictive tool for understanding the compound's reactivity, informing its application in synthetic chemistry and drug development. Methodologies for the experimental validation of these reactive sites are detailed, ensuring a blend of theoretical insight and practical application.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound. Its polysubstituted nature creates a unique electronic environment, making it a versatile intermediate in organic synthesis. The precise arrangement of electron-donating and electron-withdrawing groups on the phenol ring dictates its chemical behavior, allowing for selective transformations. Understanding the inherent electrophilic and nucleophilic characteristics of this molecule is paramount for designing rational synthetic routes and for the development of novel molecular entities in medicinal chemistry.

Electronic Architecture: A Synthesis of Competing Effects

The reactivity of this compound is not merely a sum of its parts but a complex interplay of electronic effects from each substituent.

  • Hydroxyl (-OH) Group: As a substituent, the hydroxyl group exhibits a dual nature. It is strongly electron-donating through resonance (+R effect) by delocalizing one of its oxygen lone pairs into the aromatic ring.[3][4] This effect increases the electron density at the ortho and para positions. Simultaneously, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect). For the hydroxyl group, the +R effect is dominant, making it a powerful activating group and an ortho, para-director for electrophilic aromatic substitution.[4][5]

  • Nitro (-NO₂) Group: The nitro group is one of the most potent electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a strong resonance (-R) effect.[6][7][8] This withdrawal of electron density is most pronounced at the ortho and para positions, rendering the ring electron-deficient and susceptible to nucleophilic attack.[8][9][10]

  • Halogens (-Cl, -F): Chlorine and fluorine are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) that deactivates the ring to electrophilic attack.[4] However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+R effect), which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect overshadows the resonance effect, leading to overall deactivation.[4][5]

The synergy of these groups makes the aromatic ring of this compound significantly electron-poor, a critical feature defining its electrophilic character.

Mapping the Reactive Sites

The combination of these electronic influences creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic centers.

Nucleophilic Centers: Sites of Electron Donation

Nucleophiles are defined as electron-rich species capable of donating an electron pair to form a new covalent bond.[11][12][13]

  • The Phenolic Oxygen: The most prominent nucleophilic site is the oxygen atom of the hydroxyl group, owing to its available lone pairs of electrons.[12] The acidity of the phenolic proton is significantly increased by the cumulative electron-withdrawing effects of the nitro and halogen substituents, which stabilize the resulting phenoxide anion.[5][6][7] Upon deprotonation with a base, this phenoxide ion becomes a potent oxygen-centered nucleophile, readily participating in reactions like Williamson ether synthesis.

  • The Aromatic Ring (Context-Dependent): While heavily deactivated, the powerful +R effect of the hydroxyl group means the ring can, in principle, act as a nucleophile in electrophilic aromatic substitution reactions. However, the presence of three strong deactivating groups makes such reactions challenging, requiring harsh conditions. The positions meta to the nitro group and ortho/para to the hydroxyl group would be the least deactivated sites for a potential electrophilic attack.

Diagram: Resonance Stabilization of the 2-Chloro-4-fluoro-6-nitrophenoxide Ion

This diagram illustrates the delocalization of the negative charge upon deprotonation, highlighting the nucleophilicity of the oxygen and the aromatic ring.

Caption: Resonance delocalization in the phenoxide anion.

Electrophilic Centers: Sites of Electron Acceptance

Electrophiles are electron-deficient species that readily accept a pair of electrons.[11][13][14] The powerful electron-withdrawing groups make the aromatic ring of this compound a prime target for nucleophiles.

  • Aromatic Ring Carbons (C2, C4, C6): The carbons directly attached to the electron-withdrawing groups are the most electrophilic sites. The nitro group, being ortho to both the chloro and fluoro substituents, significantly enhances their susceptibility to nucleophilic attack. This activation is crucial for facilitating Nucleophilic Aromatic Substitution (SₙAr) reactions.[8][10][15] Strong nucleophiles can attack at C2 or C4, displacing the chloride or fluoride ions. The nitro group at C6 is essential for stabilizing the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the SₙAr mechanism.[8][9][10]

  • The Phenolic Proton: As previously mentioned, the proton of the hydroxyl group is acidic and therefore electrophilic. It will be readily abstracted by even moderate bases.

Diagram: Electrophilic Sites and SₙAr Mechanism

This workflow illustrates the electrophilic nature of the ring carbons and the general mechanism for Nucleophilic Aromatic Substitution (SₙAr).

G Electrophilic Sites for Su2099Ar Reaction A This compound (Electron-Deficient Ring) C Nucleophilic Attack at C2 or C4 A->C Highly Electrophilic Carbons B Nucleophile (Nuu207B) B->C Attacks D Formation of Meisenheimer Complex (Resonance Stabilized Anion) C->D E Loss of Leaving Group (Clu207B or Fu207B) D->E Stabilized by -NOu2082 group F Substituted Product (Rearomatization) E->F

Caption: Generalized workflow for SₙAr on the title compound.

Experimental Validation: Protocols and Data

The theoretical assignment of reactive sites must be validated through empirical methods.

Spectroscopic Characterization

Spectroscopic data provides direct evidence of the electronic environment within the molecule.

Nucleus Position Expected ¹³C NMR Shift (ppm) Rationale
CarbonC1-OH~150-160Deshielded by attached electronegative oxygen.
CarbonC2-Cl~125-135Deshielded by chlorine and ortho nitro group.
CarbonC3-H~115-125Shielded relative to substituted carbons.
CarbonC4-F~155-165 (JC-F coupling)Highly deshielded by fluorine's strong inductive effect.
CarbonC5-H~110-120Least deshielded carbon, influenced by activating -OH.
CarbonC6-NO₂~140-150Deshielded by the electron-withdrawing nitro group.

Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol 1: Probing Oxygen Nucleophilicity via O-Alkylation

This protocol confirms the nucleophilic character of the phenolic oxygen.

Objective: To synthesize 2-chloro-4-fluoro-1-methoxy-3-nitrobenzene.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous acetone in a round-bottom flask.

  • Add 1.5 equivalents of anhydrous K₂CO₃ to the solution. The K₂CO₃ acts as a base to deprotonate the phenol.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1.2 equivalents of methyl iodide dropwise to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Evaporate the acetone under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the desired ether.

Expected Outcome: The successful formation of the O-methylated product validates the phenolic oxygen, in its phenoxide form, as a potent nucleophilic site.

Experimental Protocol 2: Probing Ring Electrophilicity via SₙAr

This protocol demonstrates the electrophilic nature of the carbon atoms bearing the halogen leaving groups.

Objective: To perform a nucleophilic aromatic substitution with a secondary amine.

Materials:

  • This compound

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in DMF.

  • Add 2.5 equivalents of pyrrolidine (nucleophile) to the solution.

  • Add 2.0 equivalents of triethylamine to act as a base to scavenge the H-X formed and deprotonate the phenol, which can complicate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS to observe the consumption of starting material and formation of product(s). Note: Substitution could potentially occur at either the C-Cl or C-F position.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the product via column chromatography.

Expected Outcome: The formation of a new C-N bond via the displacement of either chloride or fluoride demonstrates the high electrophilicity of the aromatic ring, particularly at positions C2 and C4, and its susceptibility to SₙAr reactions.

Conclusion

The chemical personality of this compound is defined by a dichotomy of reactive sites. The phenolic oxygen, especially upon deprotonation, serves as the primary nucleophilic center. Conversely, the aromatic ring, rendered electron-deficient by the concerted action of nitro and halogen substituents, presents highly electrophilic carbons at the points of substitution. This comprehensive understanding of its electronic architecture is not merely academic; it is the foundation upon which chemists can build complex molecules, design novel drug candidates, and predict chemical reactivity with confidence and precision.

References

  • Scribd. Substituent Effects on Phenol Acidity. [Link]

  • Chapter 24: Phenols. [Link]

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Quora. Why do phenols are very reactive towards electrophilic aromatic substitution?. [Link]

  • Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Chemistry Stack Exchange. Electrophilic substitution in meta-nitrophenol. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PubChem. 2-Amino-4-chloro-6-nitrophenol. [Link]

  • YouTube. Electrophilic and nucleophilic reaction centers - Insights in Basic Organic Chemistry 1. [Link]

  • Chemistry Steps. Nucleophiles and Electrophiles. [Link]

  • Chemistry LibreTexts. Nucleophiles and Electrophiles. [Link]

  • Australian Government Department of Health. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

  • PubChem. 2-Fluoro-6-nitrophenol. [Link]

  • Google Patents. Method of synthesis of 2-chloro-4-nitrophenol.
  • Khan Academy. Identifying nucleophilic and electrophilic centers. [Link]

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A Technical Guide to the Research Applications of 2-Chloro-4-fluoro-6-nitrophenol: A Versatile Building Block for Modern Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-fluoro-6-nitrophenol is a halogenated nitrophenol with a unique substitution pattern that presents a wealth of opportunities for chemical synthesis and biological investigation. This guide provides an in-depth exploration of the potential research applications of this compound, targeting researchers, medicinal chemists, and professionals in drug development and agrochemical science. By examining its chemical properties and drawing parallels with structurally related molecules, we delineate its promise as a versatile synthetic intermediate for creating novel bioactive compounds. This document will detail potential applications in the development of antimicrobial, and anticancer agents, as well as its utility in constructing specialized chemical probes for biological systems and its potential as a scaffold in agricultural fungicides.

Introduction: The Chemical Potential of this compound

This compound is an aromatic compound featuring three distinct functional groups on a phenol backbone: a chloro group, a fluoro group, and a nitro group.[1][2][3] This trifecta of functionalities imparts a unique electronic and steric profile, making it a highly attractive starting material for organic synthesis. The electron-withdrawing nature of the nitro and halogen groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.

The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the introduction of diverse pharmacophores and the construction of complex molecular architectures. While direct biological applications of this compound are not extensively documented, the well-established bioactivity of related nitroaromatic and halogenated phenolic compounds provides a strong rationale for its exploration in several research domains.[4] Nitro compounds, for instance, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number58348-98-4[1][2]
Molecular FormulaC6H3ClFNO3[2]
Molecular Weight191.54 g/mol [2]
AppearanceLikely a yellow solid (inferred from related nitrophenols)N/A
Purity>95% (typical for commercial samples)[3]

Potential Research Applications

Intermediate in the Synthesis of Novel Bioactive Molecules

The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The differential reactivity of its functional groups can be exploited to build a library of derivatives for screening against various biological targets.

  • The Phenolic Hydroxyl Group: This group can be readily alkylated or acylated to introduce a wide range of side chains, potentially modulating the compound's solubility, lipophilicity, and target-binding interactions.

  • The Nitro Group: This group is a synthetic linchpin. It can be reduced to an amino group, which then opens up a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization. The resulting amino-phenol scaffold is a common feature in many pharmaceuticals.

  • The Halogen Atoms: The chlorine and fluorine atoms can be subjected to nucleophilic aromatic substitution (SNAr) reactions, although the conditions would need to be carefully optimized. This allows for the introduction of other functional groups, such as amines, alkoxides, or thiols, further expanding the chemical diversity of the resulting products.

Below is a conceptual workflow for leveraging this compound in a drug discovery program.

G A This compound (Starting Material) B Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) A->B I Alkylation/Acylation of Phenolic OH A->I C 2-Amino-6-chloro-4-fluorophenol B->C D Amide Coupling (with various carboxylic acids) C->D E Library of Amide Derivatives D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F G Hit Identification F->G H Lead Optimization G->H J Library of Ether/Ester Derivatives I->J J->F G A This compound Derivative B Entry into Cancer Cell A->B C Hypoxic Environment (common in tumors) B->C D Enzymatic Reduction of Nitro Group C->D E Generation of Reactive Nitrogen Species D->E F Oxidative Stress & DNA Damage E->F G Apoptosis F->G

Sources

A Comprehensive Technical Guide to 2-Chloro-4-fluoro-6-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 2-Chloro-4-fluoro-6-nitrophenol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction to this compound

This compound, with the CAS number 58348-98-4, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and nitro functionalities on a phenol backbone, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable tool in the design and synthesis of novel therapeutic agents.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation, such as Certificates of Analysis (CoA).

SupplierProduct Number/CAS No.Purity/SpecificationsNotes
Santa Cruz Biotechnologysc-224479 / 58348-98-4Not specifiedFor research use only.[1]
Sigma-AldrichATC311767535 / 58348-98-4Not specifiedAvailable through Atlantic Research Chemicals Ltd.
ArctomBD-A568720 / 58348-98-4Not specifiedAvailable in flexible sizes.[2]
BLD Pharm757251-37-9Not specifiedResearch use only.[3]

Note: Purity and specifications can vary between suppliers and batches. It is highly recommended to request a lot-specific CoA before purchase to ensure the material meets the requirements of your specific application.

Synthesis of this compound: A Technical Perspective

The synthesis of this compound typically involves the nitration of a suitable precursor. A plausible and efficient synthetic route starts from the commercially available 2-chloro-4-fluorophenol.

Plausible Synthetic Pathway

The most direct approach is the electrophilic nitration of 2-chloro-4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine and fluorine atoms are deactivating but also ortho-, para-directing. The regioselectivity of the nitration will be influenced by the interplay of these electronic and steric effects.

Synthesis_Pathway cluster_conditions Reaction Conditions A 2-Chloro-4-fluorophenol C This compound A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C Low Temperature Controlled Temperature (e.g., 0-5 °C)

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the nitration of substituted phenols and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloro-4-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-4-fluorophenol in a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 2-chloro-4-fluorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Neutralization and Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound.

Spectroscopic Data (Predicted and from Related Compounds)
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups. A ¹H NMR spectrum of the related compound, 2-chloro-4-nitrophenol, shows aromatic protons in the range of 7.1-8.3 ppm.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The chemical shifts will be characteristic of a substituted benzene ring, with the carbons attached to the electronegative substituents (O, Cl, F, NO₂) showing downfield shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected peaks include:

    • A broad O-H stretching band around 3200-3500 cm⁻¹.

    • Asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-Cl, C-F, and C-O stretching vibrations in the fingerprint region.

Applications in Drug Discovery and Development

Substituted nitrophenols are valuable precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This compound serves as a versatile building block in medicinal chemistry.

Role as a Synthetic Intermediate

The presence of three different functional groups on the aromatic ring allows for selective chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening. The nitro group can be reduced to an amine, the phenolic hydroxyl group can be alkylated or acylated, and the chloro and fluoro groups can potentially participate in nucleophilic aromatic substitution reactions under specific conditions. This multi-functional nature allows for the introduction of diverse pharmacophores.

Potential Therapeutic Areas

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, related halogenated and nitrated phenols are precursors to compounds with a wide range of biological activities, including:

  • Antifungal agents: For instance, the related compound 2-chloro-4-nitrophenol is the active ingredient in the antifungal drug Nitrofungin.[4][5]

  • Herbicides and other agrochemicals: Halogenated phenols are common motifs in agricultural chemistry.

  • Hair Dyes: Some aminonitrophenols are used in hair dye formulations.[6][7]

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or absorbed through the skin.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its commercial availability, coupled with a straightforward synthetic pathway, makes it an accessible building block for medicinal chemists. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its effective utilization in the synthesis of novel and complex molecular entities.

References

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.
  • PubChem. (n.d.). Nitrofungin. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

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Methodological & Application

Application Note: A Strategic Approach to the Synthesis of Novel 4-Fluoro-5-hydroxybenzimidazoles from 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Benzimidazole Scaffolds

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its prevalence in marketed drugs, such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole, underscores its significance as a "privileged scaffold."[2] The continuous exploration for novel benzimidazole derivatives with enhanced therapeutic profiles necessitates the development of versatile synthetic routes from readily accessible and highly functionalized starting materials.

This application note details a robust, three-step synthetic strategy for the preparation of novel 4-fluoro-5-hydroxybenzimidazoles, commencing from the highly functionalized precursor, 2-Chloro-4-fluoro-6-nitrophenol. While direct condensation methods are common for benzimidazole synthesis, they rely on the availability of the corresponding o-phenylenediamine (OPD) derivative.[3][4] This guide provides a comprehensive pathway to first construct the requisite, highly substituted OPD intermediate from a non-diamine precursor, thereby expanding the accessible chemical space for drug discovery programs.

We will first address the strategic conversion of the starting nitrophenol into the key intermediate, 2,6-diamino-4-fluorophenol, through a sequence of nitro group reduction and nucleophilic aromatic substitution. Subsequently, we will detail the final cyclization step to furnish the target benzimidazole scaffold. Each stage is presented with a detailed scientific rationale and a step-by-step experimental protocol, grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis is logically divided into two primary phases: the formation of the key o-phenylenediamine intermediate and its subsequent cyclization.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Benzimidazole Formation Start This compound Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate1 2-Amino-6-chloro-4-fluorophenol Step1->Intermediate1 Step2 Step 2: Nucleophilic Amination (SNAr) Intermediate1->Step2 OPD Key Intermediate: 2,6-Diamino-4-fluorophenol Step2->OPD Step3 Step 3: Condensation & Cyclization OPD->Step3 Aldehyde Aldehyde (R-CHO) Aldehyde->Step3 Product Final Product: 2-Substituted-4-fluoro-5-hydroxy-1H-benzimidazole Step3->Product

Figure 1: Overall workflow for the synthesis of 4-fluoro-5-hydroxybenzimidazoles.

Part 1: Synthesis of the Key Intermediate: 2,6-Diamino-4-fluorophenol

This phase focuses on the critical transformation of the starting material into a viable o-phenylenediamine derivative suitable for benzimidazole synthesis.

Scientific Rationale & Mechanistic Insight

The conversion requires two distinct chemical transformations:

  • Chemoselective Nitro Reduction: The nitro group is a powerful electron-withdrawing group that must be reduced to a primary amine. A variety of methods are available for this transformation.[5][6] Catalytic hydrogenation is often clean and efficient, but reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, is a classic and highly effective method that is tolerant of aryl halides. The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium, ultimately yielding the amine.

  • Nucleophilic Aromatic Substitution (SNAr): To form the o-phenylenediamine, the chloro-substituent must be replaced by a second amino group. The starting material is well-suited for an SNAr reaction. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly acidifies the ring protons and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[7][8] Although the nitro group is reduced in Step 1, the remaining fluorine and hydroxyl groups still influence the ring's electronics. The reaction with an ammonia source at elevated temperatures facilitates the displacement of the chloride ion.[9]

Figure 2: Generalized mechanism of the SNAr amination step.

Detailed Experimental Protocols

Protocol 1.1: Reduction of this compound

This protocol is adapted from established methods for the reduction of substituted nitrophenols using tin(II) chloride.[10]

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 52.2 mmol).

  • Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (59.0 g, 261 mmol) in one portion.

  • Reaction: Carefully add concentrated hydrochloric acid (50 mL) dropwise via an addition funnel. The reaction is exothermic. After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-6-chloro-4-fluorophenol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 1.2: Amination of 2-Amino-6-chloro-4-fluorophenol

This protocol requires elevated temperature and pressure to facilitate the nucleophilic aromatic substitution.

  • Setup: In a high-pressure steel autoclave, place the crude 2-amino-6-chloro-4-fluorophenol (8.4 g, 51.9 mmol) obtained from the previous step.

  • Reagent Addition: Add concentrated aqueous ammonia (28-30%, 100 mL).

  • Reaction: Seal the autoclave and heat the mixture to 150-160 °C with stirring. The internal pressure will increase. Maintain this temperature for 12-18 hours.

  • Monitoring: After cooling the reactor to room temperature and safely venting any residual pressure, a sample can be taken and analyzed by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a beaker and carefully acidify with concentrated HCl to a pH of ~1 to precipitate the product as its hydrochloride salt.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Purification: The product, 2,6-diamino-4-fluorophenol, can be liberated from its salt by neutralization with a base like sodium bicarbonate and purified by recrystallization or column chromatography.

Part 2: Synthesis of the 4-Fluoro-5-hydroxybenzimidazole Scaffold

With the key o-phenylenediamine intermediate in hand, the final step is the construction of the benzimidazole ring.

Scientific Rationale & Mechanistic Insight

The most direct method for forming the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde.[3][11] The reaction typically proceeds in a polar solvent, often with an acid or oxidizing agent to facilitate the cyclization and subsequent aromatization.

The mechanism involves the initial formation of a Schiff base between one of the amino groups of the OPD and the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, forming a dihydrobenzimidazole intermediate. The final step is the oxidation of this intermediate to the aromatic benzimidazole product. In many procedures, atmospheric oxygen or a mild oxidant is sufficient for this final aromatization step.[11]

Detailed Experimental Protocol

Protocol 2.1: Condensation with an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol describes a general one-pot synthesis adapted from literature procedures.[4][11]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-diamino-4-fluorophenol (1.44 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Catalyst (Optional but Recommended): Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The reaction is open to the air, which assists in the final oxidation step.

  • Monitoring: Monitor the formation of the product by TLC (e.g., 1:1 hexane:ethyl acetate).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde. The resulting 2-phenyl-4-fluoro-5-hydroxy-1H-benzimidazole can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Data Presentation: Expected Results

The following table summarizes the expected outcomes for the synthesis of a model compound, 2-phenyl-4-fluoro-5-hydroxy-1H-benzimidazole.

StepProduct NameMolecular FormulaMW ( g/mol )Theoretical YieldExpected Yield RangePhysical Appearance
12-Amino-6-chloro-4-fluorophenolC₆H₅ClFNO161.568.43 g70-85%Off-white to light brown solid
22,6-Diamino-4-fluorophenolC₆H₇FN₂O142.137.39 g50-65%Tan to dark solid
32-Phenyl-4-fluoro-5-hydroxy-1H-benzimidazoleC₁₃H₉FN₂O228.222.28 g75-90%Light-colored crystalline solid

References

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  • Google Patents. (1991). US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds.
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Application Notes & Protocols: 2-Chloro-4-fluoro-6-nitrophenol as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The success of these inhibitors hinges on the rational design and efficient synthesis of molecular scaffolds that can precisely interact with the ATP-binding site of the target kinase. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of 2-Chloro-4-fluoro-6-nitrophenol, a highly versatile building block, in the synthesis of potent kinase inhibitors. We will explore its unique chemical reactivity, provide detailed, field-proven protocols for its key transformations, and discuss the structure-activity relationship (SAR) insights derived from its core structure.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound whose value in medicinal chemistry, particularly in the synthesis of kinase inhibitors, is derived from the specific arrangement of its functional groups. Each group serves a distinct and critical purpose:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of kinase inhibitor scaffolds.[1][2][3] Furthermore, the nitro group can be readily reduced to an amino group (-NH₂), providing a versatile synthetic handle for introducing functionality crucial for binding to the kinase hinge region.

  • Chloro Group (-Cl): Positioned ortho to the nitro group, it serves as an excellent leaving group during SNAr reactions, facilitating the coupling of the phenol core to other molecular fragments.[4]

  • Phenolic Hydroxyl (-OH): This group provides a key point of attachment for building the core structure of many kinase inhibitors, typically through the formation of a diaryl ether linkage. This linkage is a common motif in Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[5][6][7]

  • Fluoro Group (-F): The fluorine atom further enhances the electrophilicity of the ring, increasing the rate of SNAr reactions.[8] In the final drug molecule, fluorine can improve metabolic stability by blocking potential sites of oxidation and can modulate the physicochemical properties (e.g., pKa, lipophilicity) of the inhibitor, often leading to enhanced potency and better pharmacokinetic profiles.[9][10]

This unique combination of functionalities makes this compound a privileged starting material for constructing complex molecular architectures designed for high-affinity kinase binding.

Physicochemical Properties & Reactivity Profile

A clear understanding of the building block's properties is essential for successful experimental design.

PropertyValue
CAS Number 58348-98-4[11]
Molecular Formula C₆H₃ClFNO₃[11]
Molecular Weight 191.54 g/mol [11]
Appearance Solid, typically off-white to yellow powder
Reactivity Highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][3]

The primary mode of reactivity is the SNAr mechanism. The electron-deficient aromatic ring, activated by the ortho-nitro group, readily undergoes attack by nucleophiles at the carbon bearing the chloro substituent. This reaction is typically high-yielding and forms the basis for coupling this building block to other parts of the target inhibitor.

cluster_0 Reactivity Profile A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B -Cl is leaving group -NO2 is activating group C Nitro Group Reduction A->C Fe/NH4Cl or H2/Pd D Phenol Etherification (Williamson Synthesis) A->D Nucleophilic -OH group E Diaryl Ether Core (Kinase Scaffold) B->E F Aniline Intermediate (Hinge Binder Precursor) C->F D->E

Caption: Key synthetic transformations of this compound.

Application Protocol 1: Synthesis of a Diaryl Ether Intermediate via SNAr

This protocol details the fundamental ether linkage reaction, a critical step in synthesizing the core of numerous kinase inhibitors, including scaffolds similar to those found in Foretinib and Cabozantinib.[12][13][14][15] The reaction involves the displacement of the chloride atom by a phenolic nucleophile.

Objective: To synthesize N-(4-((3-chloro-5-fluoro-2-nitrophenoxy))phenyl)acetamide from this compound and 4-acetamidophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Acetamidophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-acetamidophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting phenol.

  • Reaction Execution: Stir the mixture at 80-90 °C. The causality for this temperature is to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing significant decomposition of the starting materials or product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers. The use of a separatory funnel is standard.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaryl ether product.

Self-Validation: The success of the protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the formation of the C-O ether bond and the absence of starting materials.

Application Protocol 2: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group, is now transformed into a versatile amine. This amine is frequently acylated to form a crucial amide bond that interacts with the hinge region of the kinase active site.

Objective: To reduce the nitro-diaryl ether intermediate to its corresponding aniline derivative.

Materials:

  • Nitro-diaryl ether intermediate (from Protocol 1) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water

  • Celite™

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-diaryl ether intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). NH₄Cl acts as an electrolyte to facilitate the electron transfer from the iron surface.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The product aniline will have a different Rf value and may be visible under UV light.

  • Workup: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite™ to remove the iron and iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: The remaining aqueous residue can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated to yield the crude aniline product.

  • Purification: The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

cluster_1 General Synthetic Workflow Start 2-Chloro-4-fluoro- 6-nitrophenol Step1 Protocol 1: SNAr Reaction (+ Ar'-OH, Base) Start->Step1 Intermediate1 Nitro-Diaryl Ether Intermediate Step1->Intermediate1 Step2 Protocol 2: Nitro Reduction (Fe, NH4Cl) Intermediate1->Step2 Intermediate2 Aniline-Diaryl Ether Intermediate Step2->Intermediate2 Step3 Amide Coupling (+ R-COCl) Intermediate2->Step3 Final Kinase Inhibitor Scaffold Step3->Final

Caption: A typical workflow for synthesizing a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) and Bioisosterism

The functional groups originating from this compound play defined roles in the final inhibitor's biological activity. Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a drug's properties.[16][17]

  • Fluoro Group: Often enhances binding affinity through interactions with the protein backbone and improves metabolic stability. Its replacement with H or Cl can probe the importance of these interactions.[10]

  • Aniline Moiety (from Nitro Group): This group is pivotal. It is typically acylated, and the resulting amide NH group acts as a hydrogen bond donor to the kinase hinge region, a critical interaction for potent inhibition.

  • Diaryl Ether Linkage: Provides the optimal geometry for the inhibitor to span from the hinge-binding region to other hydrophobic pockets within the ATP-binding site, a characteristic of many Type I and Type II inhibitors.[18][19]

Caption: Contribution of functional groups to kinase binding interactions.

Representative Kinase Inhibitors and Biological Activity

While numerous specific inhibitors are proprietary, the scaffold derived from this compound is representative of potent multi-kinase inhibitors targeting key oncogenic drivers.

Inhibitor ClassPrimary Kinase TargetsRepresentative IC₅₀ (nM)Rationale for Efficacy
Quinoline-basedMET, VEGFR2[14][20][21]1 - 20Dual inhibition of pro-angiogenic (VEGFR2) and metastatic (MET) pathways.
Pyrimidine-basedEGFR, Aurora Kinase[22][23]5 - 50Targets key cell cycle and proliferation signaling pathways.
PyrrolopyrimidineJAK, EGFR[24]10 - 100Potent inhibition of cytokine signaling and cell growth pathways.

Note: IC₅₀ values are representative and vary based on the specific final molecule and assay conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity, centered around nucleophilic aromatic substitution and the synthetic potential of its nitro group, allows for the efficient and modular construction of complex heterocyclic cores. The protocols and strategic insights provided in this document offer a robust framework for researchers to leverage this key intermediate in the discovery and development of next-generation targeted therapies. By understanding the causality behind each synthetic step and the role of each functional group in the final biological effect, scientists can accelerate the design-synthesis-test cycle in modern drug discovery.

References

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  • EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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  • Foretinib - MassiveBio. Available at: [Link]

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Application Notes and Protocols for the Reaction of 2-Chloro-4-fluoro-6-nitrophenol with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Amine Functionalization in Drug Discovery and Materials Science

2-Chloro-4-fluoro-6-nitrophenol is a highly activated aromatic substrate of significant interest to researchers in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl, a nitro group, and two different halogen atoms—on a single phenyl ring offers a versatile platform for the synthesis of a diverse array of complex molecules. The strong electron-withdrawing nature of the nitro group, positioned ortho and para to the halogen substituents, dramatically enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of various amine nucleophiles, a critical transformation in the development of novel pharmaceuticals and functional materials. The differential reactivity of the chloro and fluoro substituents further adds to the synthetic utility of this molecule, enabling selective functionalization under controlled conditions. This guide provides a comprehensive overview of the reaction of this compound with amines, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing key safety considerations.

Scientific Principles: Unraveling the Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process that is characteristic of electron-deficient aromatic rings.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the amine nucleophile on one of the carbon atoms bearing a halogen substituent. This initial attack is the rate-determining step of the overall reaction. The strong electron-withdrawing nitro group, through its -I (inductive) and -M (mesomeric) effects, significantly lowers the activation energy for this step by stabilizing the resulting negatively charged intermediate.[1] This intermediate, known as a Meisenheimer complex , is a resonance-stabilized carbanion where the negative charge is delocalized over the aromatic ring and the nitro group.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (either chloride or fluoride). This step is typically fast. The nature of the halogen as a leaving group is less critical to the overall reaction rate compared to its influence on the initial nucleophilic attack.

Regioselectivity: The Decisive Role of the Fluoro Substituent

A key consideration in the reaction of this compound with amines is the regioselectivity—that is, which halogen is preferentially displaced. In SNAr reactions, the rate is primarily governed by the stability of the Meisenheimer complex formed in the first step. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the negative charge on the adjacent carbon atom in the transition state leading to the Meisenheimer complex.[2][3] Consequently, the attack of the nucleophile at the carbon bearing the fluorine atom is kinetically favored.

Therefore, the reaction of this compound with amines will predominantly result in the substitution of the fluorine atom, yielding a 2-chloro-4-(amino)-6-nitrophenol derivative. The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions where leaving group ability is paramount.[3]

Experimental Protocols: A Guide to the Synthesis of Aminophenol Derivatives

The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. It is essential to perform a small-scale trial to optimize conditions for each specific amine.

General Protocol for the Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes a representative procedure for the synthesis of 2-chloro-6-nitro-4-(piperidin-1-yl)phenol.

Materials and Reagents:

  • This compound

  • Piperidine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as DMF or DMSO (to a concentration of approximately 0.1-0.5 M). Add a base such as potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq). The base is necessary to neutralize the hydrofluoric acid (HF) generated during the reaction.

  • Amine Addition: Add the secondary amine (e.g., piperidine, 1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any remaining base and amine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for the Reaction with a Primary Amine (e.g., n-Butylamine)

The procedure is similar to that for secondary amines, with minor adjustments.

Procedure:

  • Follow steps 1-3 of the general protocol for secondary amines, using the desired primary amine (e.g., n-butylamine, 1.1-1.5 eq).

  • Reaction Conditions: Primary amines are generally less nucleophilic than secondary amines, so slightly higher temperatures or longer reaction times may be required. Monitor the reaction progress by TLC.

  • Follow the work-up, extraction, washing, drying, and purification steps as described in the protocol for secondary amines.

Table 1: Representative Reaction Conditions and Expected Outcomes

AmineBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Major Product
PiperidineK₂CO₃DMF904-82-Chloro-6-nitro-4-(piperidin-1-yl)phenol
MorpholineK₂CO₃DMSO1006-124-(2-Chloro-6-nitro-4-hydroxyphenyl)morpholine
n-ButylamineEt₃NDMF1008-16N-Butyl-2-chloro-4-hydroxy-6-nitroaniline
AnilineK₂CO₃DMSO12012-242-Chloro-4-hydroxy-N-phenyl-6-nitroaniline

Potential Side Reactions: Reduction of the Nitro Group

Under certain reaction conditions, particularly with prolonged heating or in the presence of certain amines and trace metals, the nitro group can be partially or fully reduced. Amines themselves can act as reducing agents, though this is not typically the primary reaction pathway under standard SNAr conditions.

Common reduction products include the corresponding nitroso, hydroxylamino, or even amino derivatives. If reduction is observed, it may be mitigated by:

  • Lowering the reaction temperature: Use the minimum temperature required for the substitution reaction to proceed at a reasonable rate.

  • Minimizing reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Using a milder base: In some cases, a less basic amine or a weaker inorganic base may be sufficient.

  • Purification: The desired product can usually be separated from the reduced byproducts by standard chromatographic techniques.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. [1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizing the Process

Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Workflow

Experimental_Workflow Start Start: Reaction Setup (this compound, Solvent, Base) AddAmine Add Amine Start->AddAmine Heat Heat Reaction Mixture (80-120 °C) AddAmine->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extraction with Ethyl Acetate Workup->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (Column Chromatography or Recrystallization) Dry->Purify End Final Product Purify->End

Caption: A typical experimental workflow for the amination reaction.

Conclusion

The reaction of this compound with amines represents a powerful and reliable method for the synthesis of highly functionalized aminophenol derivatives. The predictable regioselectivity, driven by the enhanced reactivity of the C-F bond in SNAr reactions, makes this an attractive transformation for synthetic chemists. By understanding the underlying mechanistic principles and adhering to the outlined protocols and safety precautions, researchers can effectively leverage this versatile building block in their synthetic endeavors.

References

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58348-98-4, this compound. Retrieved from [Link].

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) with 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-fluoro-6-nitrophenol. This substrate is a highly valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds.[1][2] The presence of two distinct halogen leaving groups (F and Cl) at positions activated by a powerful electron-withdrawing nitro group presents unique challenges and opportunities for regioselective functionalization. This guide elucidates the underlying mechanistic principles governing this regioselectivity, offers detailed, field-proven experimental protocols for reaction with amine nucleophiles, and discusses potential synthetic transformations of the products.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized benzene ring ideally suited for SNAr chemistry. Its utility is defined by three key features:

  • An Activating Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the 6-position significantly acidifies the ring protons and, more importantly, activates the ring for nucleophilic attack.[3][4] It stabilizes the negatively charged reaction intermediate, lowering the activation energy of the reaction.[5][6]

  • Two Potential Leaving Groups: The ring is substituted with both chlorine and fluorine atoms. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3] Consequently, the highly electronegative fluorine atom makes the carbon at the 4-position more electrophilic and better able to stabilize the incoming negative charge, often making fluoride the preferred leaving group over chloride, contrary to what is observed in Sₙ2 reactions.[3][7]

  • A Modulatable Phenolic Group: The hydroxyl group can be a passive substituent, or it can be deprotonated to a phenoxide, a powerful electron-donating group that deactivates the ring towards SNAr. This feature allows for conditional, pH-dependent control of reactivity and opens pathways for subsequent intramolecular cyclization reactions to form valuable heterocyclic systems like benzoxazoles.[8][9]

These characteristics make this compound a versatile starting material for building complex molecular architectures, especially in drug discovery programs targeting kinases and other enzymes.[1][10]

Mechanistic Principles: Achieving Regiocontrol

The success of SNAr reactions with this substrate hinges on understanding and controlling the regioselectivity of the nucleophilic attack.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11][12] First, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][12] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[13]

Caption: General mechanism of a two-step SNAr reaction.

Regioselectivity: C4-F vs. C2-Cl

With this compound, the nucleophile can attack either the carbon bearing the fluorine (C4) or the carbon bearing the chlorine (C2). The nitro group is para to the fluorine and ortho to the chlorine. Both positions are strongly activated.

  • Attack at C4 (para to -NO₂): The negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization.

  • Attack at C2 (ortho to -NO₂): The negative charge can also be delocalized onto the nitro group from the ortho position, providing similar strong stabilization.[6][14]

However, the substitution of fluorine is generally favored. The primary reason is the powerful inductive effect of the fluorine atom, which makes the attached C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[7][15] While the C-F bond is stronger than the C-Cl bond, its cleavage is not the rate-determining step, making the initial attack the decisive factor.[3] Therefore, reactions typically proceed with high regioselectivity at the C4 position.

Experimental Protocol: SNAr with Amine Nucleophiles

This protocol details a general procedure for the regioselective substitution of the fluorine atom in this compound with a primary or secondary amine.

Materials & Equipment
Reagents & SolventsEquipment
This compound (1.0 eq)Round-bottom flask (oven-dried)
Amine nucleophile (e.g., piperidine, 1.2 eq)Magnetic stirrer and stir bar
Diisopropylethylamine (DIPEA) (1.5 eq)Reflux condenser & heating mantle
Anhydrous Dimethylformamide (DMF)Inert atmosphere setup (N₂ or Ar)
Ethyl acetate (EtOAc)TLC plates (silica gel 60 F₂₅₄)
Deionized water & BrineSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica gel for chromatographyGlassware for column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the substrate (target concentration of 0.2-0.5 M).

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Causality Note: A non-nucleophilic organic base is used to scavenge the HF produced without promoting the deprotonation of the phenolic hydroxyl group, which would deactivate the ring.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. The reaction is generally complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-(amino)-6-nitrophenol product.

  • Characterization: Confirm the structure and regioselectivity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a C-F coupling constant in the ¹³C NMR for the C4 carbon is a key indicator of successful substitution.

Workflow start 1. Reaction Setup dissolve 2. Add Substrate & Anhydrous DMF to Flask under N₂ start->dissolve add_reagents 3. Add DIPEA (Base), then Amine Nucleophile dissolve->add_reagents heat 4. Heat to 80-100 °C add_reagents->heat monitor 5. Monitor by TLC until Starting Material is Consumed heat->monitor workup 6. Work-up: Cool, Quench with H₂O, Extract with EtOAc monitor->workup purify 7. Purify by Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for the SNAr reaction.

Data Summary and Troubleshooting

The following table provides representative conditions for SNAr with various nucleophile classes. Regioselectivity for C4-F substitution is generally high (>95%) under these conditions.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Amines PiperidineDIPEADMF80-1004-12
Thiols 4-MethylthiophenolK₂CO₃DMSO60-802-6
Alcohols Sodium Methoxide(None)MeOH65 (reflux)8-16

Troubleshooting Guide:

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent. The temperature can be incrementally increased (e.g., to 120 °C). If using a weak nucleophile, a stronger base (e.g., K₂CO₃) or a more polar solvent like DMSO may be required.[12][16]

  • Poor Regioselectivity: While unlikely, the formation of the C2-substituted isomer may occur at very high temperatures. Reducing the reaction temperature may improve selectivity.

  • Side Reactions: If using a strong, hard base (e.g., NaOH), deprotonation of the phenol can occur, deactivating the ring and preventing the reaction. Stick to weaker organic bases or carbonate bases when reacting with amines or thiols.

Further Synthetic Applications: Pathway to Benzoxazoles

The product of the SNAr reaction is a valuable intermediate for constructing more complex heterocyclic systems. A prominent application is the synthesis of substituted benzoxazoles, a scaffold found in numerous pharmaceuticals.[8][17][18] A common synthetic route involves two subsequent steps:

  • Nitro Group Reduction: The nitro group of the SNAr product is reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transforms the molecule into a substituted 2-aminophenol derivative.

  • Cyclization: The resulting 2-aminophenol can then undergo condensation and cyclization with various reagents like aldehydes, carboxylic acids, or their derivatives to form the benzoxazole ring.[9][19] This strategy provides a modular approach to creating diverse libraries of benzoxazole-based compounds for drug discovery and development.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • ResearchGate. Synthesis of substituted benzoxazole derivatives starting from.... [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • YouTube. How does Nitro group increase reactivity of haloarene towards Nucleophilic substitution?. [Link]

  • Quora. Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

Sources

Application Notes and Protocols: Leveraging 2-Chloro-4-fluoro-6-nitrophenol in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] These cyclic structures, containing atoms of at least two different elements in their rings, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the diverse array of starting materials available to the synthetic chemist, 2-Chloro-4-fluoro-6-nitrophenol stands out as a particularly versatile and reactive building block. Its unique substitution pattern—a phenolic hydroxyl group, a nitro group, and two different halogen atoms—provides a rich platform for a variety of chemical transformations, enabling the construction of complex heterocyclic systems.

This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the underlying chemical principles that govern its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic cores, such as phenoxazines and benzoxazinones. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58348-98-4[2][3]
Molecular Formula C₆H₃ClFNO₃[2][3]
Molecular Weight 191.54 g/mol [2][3]
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate safety precautions.[2][4] It is harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also very toxic to aquatic life with long-lasting effects.[2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2][4]

Precautionary Measures:

  • Always work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Avoid breathing dust or vapors.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Avoid release to the environment.[4]

In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[4]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine and fluorine atoms serve as leaving groups, with their relative reactivity depending on the specific reaction conditions and the nature of the nucleophile. The phenolic hydroxyl group can act as a nucleophile itself or can be deprotonated to form a phenoxide, which is an even more potent nucleophile. This interplay of functionalities allows for a range of selective transformations.

Application in the Synthesis of Phenoxazines

Phenoxazines are an important class of nitrogen- and oxygen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6] this compound serves as an excellent precursor for the synthesis of substituted phenoxazines.

The general strategy involves the condensation of this compound with an appropriate aminophenol derivative. The reaction typically proceeds via a nucleophilic aromatic substitution where the amino group of the aminophenol displaces one of the halogen atoms on the this compound ring, followed by an intramolecular cyclization to form the phenoxazine core.

Protocol 1: Synthesis of a Substituted Nitrophenoxazine

This protocol details a representative synthesis of a nitrophenoxazine derivative.

Workflow Diagram:

G A This compound + o-Aminophenol B Reaction Mixture (Solvent, Base) A->B Combine C Heating under Reflux B->C Heat D Work-up and Purification C->D Cool & Process E Substituted Nitrophenoxazine D->E Isolate G A 2-Chloro-4-fluoro- 6-nitrophenol B Acylation with an Amino Acid Derivative A->B Step 1 C Intermediate Ester B->C D Intramolecular Cyclization C->D Step 2 E Substituted Benzoxazinone D->E

Sources

Analytical Methods for Monitoring Reactions with 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of analytical methodologies for monitoring chemical reactions involving 2-Chloro-4-fluoro-6-nitrophenol (CAS 58348-98-4). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, robust and reliable in-process monitoring is critical for ensuring reaction completion, optimizing yield, and minimizing impurity formation. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques including UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The content is structured to provide not only step-by-step instructions but also the scientific rationale behind methodological choices, empowering researchers to adapt and troubleshoot these techniques for their specific applications.

Introduction: The Need for In-Process Reaction Monitoring

This compound is a substituted aromatic compound whose functional groups—a hydroxyl, a nitro group, and two different halogens—make it a versatile synthetic building block. Reactions involving this molecule, such as nucleophilic aromatic substitution (SNAr) at the chloro-position or reduction of the nitro group, require careful monitoring. In-process analysis allows for:

  • Kinetic Profiling: Understanding the reaction rate, identifying induction periods, and determining the point of completion.

  • Impurity Detection: Identifying and tracking the formation of by-products in real-time.

  • Process Optimization: Enabling rapid adjustments to reaction parameters (temperature, catalyst loading, etc.) to improve yield and purity.

  • Safety: Ensuring that exothermic events or the accumulation of unstable intermediates are controlled.

This application note serves as a practical guide to selecting and implementing the most appropriate analytical technique for your synthetic needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale

Reversed-phase HPLC (RP-HPLC) is the premier technique for monitoring the progress of reactions involving moderately polar, non-volatile compounds like this compound and its likely products. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. As the reaction proceeds, the concentration of the starting material will decrease, while the concentration of the product(s) will increase, which can be quantitatively monitored by integrating the respective peak areas in the chromatogram. The strong UV absorbance of the nitrophenol moiety provides excellent sensitivity for detection.[1]

Protocol: Quantitative RP-HPLC Analysis

This protocol provides a robust starting point for method development.

1. Sample Preparation: a. Carefully withdraw an aliquot (e.g., 50 µL) from the reaction vessel at a specific time point. b. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile or the mobile phase) in a volumetric flask. This stops the reaction and prepares the sample for analysis. c. If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection.[2]

2. Chromatographic Conditions: a. A standard HPLC system equipped with a UV detector is appropriate.[2] b. Run the analysis using the parameters outlined in Table 1.

3. Calibration and Quantification: a. Prepare a stock solution of a known concentration of the this compound reference standard in the mobile phase. b. Create a series of calibration standards by serial dilution of the stock solution. c. Inject each standard to generate a calibration curve by plotting peak area against concentration. d. The concentration of the starting material in the quenched reaction samples can be determined by interpolating their peak areas from this curve.

Data Presentation: HPLC Method Parameters
ParameterRecommended Starting ConditionRationale & Notes
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent retention for aromatic compounds. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic AcidAcetonitrile is a common organic modifier. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. Formic acid is preferred for MS compatibility.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV Absorbance at 254 nm or a wavelength closer to an absorption maximum (e.g., ~340-350 nm).254 nm is a common wavelength for aromatic compounds. Monitoring near the λmax of the nitroaromatic chromophore will provide higher sensitivity.[4]
Run Time 10-15 minutesAdjust as needed to ensure all components, including starting material and products, have eluted.

Chapter 2: Gas Chromatography (GC)

Principle & Rationale

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Phenols, including halogenated nitrophenols, are amenable to GC analysis.[5] The separation occurs as the sample is carried by an inert gas through a capillary column containing a stationary phase. The elution order is determined by the analyte's boiling point and its interaction with the stationary phase. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of reaction components.

However, a primary challenge with underivatized phenols is their tendency to exhibit peak tailing due to the interaction of the acidic hydroxyl group with active sites in the injector or column.[6] This can be mitigated by using highly deactivated columns or through chemical derivatization.

Protocol 1: Direct GC-FID/MS Analysis

1. Sample Preparation: a. Withdraw an aliquot from the reaction and quench it in a suitable solvent like ethyl acetate or dichloromethane. b. The concentration should be in the low ng/µL to pg/µL range for optimal performance. c. Ensure the sample is anhydrous by passing it through a small plug of sodium sulfate if necessary.

2. Chromatographic Conditions: a. Use the parameters in Table 2 as a starting point. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity for the nitro-containing analyte.[7]

Protocol 2: Analysis via Silylation (Derivatization)

Derivatization converts the polar -OH group into a less polar, more volatile silyl ether, which improves peak shape and thermal stability.

1. Derivatization Procedure: a. Evaporate a known amount of the quenched reaction sample to dryness under a gentle stream of nitrogen. b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA, with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 60-70°C for 30 minutes. d. Cool to room temperature before injecting into the GC.

2. Chromatographic Conditions: a. Use the same GC parameters as in Table 2. The retention time of the derivatized analyte will be different from the underivatized form.

Data Presentation: GC Method Parameters
ParameterRecommended Starting ConditionRationale & Notes
Column Agilent CP-Sil 13 CB or similar mid-polarity phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThese columns offer good selectivity for polar and aromatic compounds.[5] A highly deactivated column is crucial for analyzing underivatized phenols.[7]
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min).
Injector Split/Splitless, 250°CA high injector temperature ensures rapid volatilization. A splitless injection is preferred for trace analysis.
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minThis temperature program provides a good starting point for separating reactants from products and common solvents.
Detector FID at 300°C or Mass Spectrometer (MS)FID is a robust, universal detector for organic compounds. MS provides mass information for definitive identification of starting materials, intermediates, and products.

Chapter 3: Spectroscopic Methods

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy is a simple, rapid technique for monitoring reactions that involve a change in chromophores. This compound has strong absorbance in the UV-Vis region due to its nitroaromatic structure.[8] If the product has a significantly different absorption spectrum, the reaction can be monitored by measuring the absorbance at a wavelength where the starting material or product absorbs uniquely. According to the Beer-Lambert law, absorbance is directly proportional to concentration.

Protocol:

  • Determine the λmax (wavelength of maximum absorbance) for the starting material and the expected product by scanning dilute solutions of each.

  • Choose a monitoring wavelength that maximizes the difference in absorbance between the two species. For nitrophenol reduction, the disappearance of the yellow color and the peak around 400 nm (for the phenolate ion) is often monitored.[9]

  • Prepare a reaction blank in a cuvette using all reagents except the starting material.

  • To monitor the reaction, periodically withdraw an aliquot, quench and dilute it into a cuvette, and measure the absorbance at the predetermined wavelength.

  • Plot absorbance vs. time to obtain the reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factor calibration.[10] One can directly observe the disappearance of signals corresponding to the reactant and the appearance of new signals for the product(s). The integral of each peak is directly proportional to the number of nuclei it represents.

A key advantage for this specific molecule is the presence of a fluorine atom. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and typically simple spectra (low background noise), making it an ideal and unambiguous handle for monitoring the reaction.[10]

Protocol:

  • Baseline Spectra: Acquire ¹H and ¹⁹F NMR spectra of the pure starting material and, if available, the expected product in the deuterated solvent that will be used for the reaction. This helps in identifying the key diagnostic peaks.

  • Reaction Setup: Run the reaction directly in an NMR tube for in-situ monitoring or in a separate flask.

  • Sampling: If run in a flask, withdraw aliquots at timed intervals, quench if necessary, and prepare them for NMR analysis in a deuterated solvent.

  • Acquisition: Acquire a series of ¹H or ¹⁹F spectra over time.

  • Data Analysis:

    • Choose a well-resolved peak for the starting material and one for the product.

    • Normalize the spectra and integrate the chosen peaks.

    • The percentage conversion can be calculated from the relative integrals: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100

Mass Spectrometry (MS)

Principle: Mass spectrometry is used to confirm the mass-to-charge ratio (m/z) of molecules. It is invaluable for verifying the identity of the starting material, intermediates, and final products. The molecular weight of this compound is 191.54 g/mol .[11] A key feature to look for in the mass spectrum is the isotopic pattern of chlorine: the ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1. This provides a clear signature for any chlorine-containing species in the reaction mixture. MS is most commonly used as a detector for GC or HPLC.

Chapter 4: General Workflow and Method Selection

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for reaction monitoring.

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Reaction Chemical Reaction in Progress Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction in Solvent Dilute Dilute to Analytical Conc. Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Analysis Inject into HPLC / GC or Analyze by NMR / UV-Vis Filter->Analysis Data Acquire Chromatogram / Spectrum Analysis->Data Quantify Integrate Peaks & Quantify Data->Quantify Plot Plot Conc. vs. Time Quantify->Plot

Caption: General workflow for monitoring a chemical reaction.

Method Selection Guide

Choosing the right analytical method depends on the specific information required.

G q1 Need Quantitative Kinetics? q2 Need Structural Information? q1->q2 No (Qualitative) ans_hplc Use HPLC q1->ans_hplc Yes q3 Are Analytes Volatile & Thermally Stable? q2->q3 No (ID only) ans_nmr Use NMR q2->ans_nmr Yes ans_gc Use GC / GC-MS q3->ans_gc Yes ans_lcms Use LC-MS q3->ans_lcms No ans_uv Use UV-Vis (for speed) ans_hplc->ans_uv If speed > resolution

Caption: Decision tree for selecting an analytical method.

  • For robust quantification and purity analysis: HPLC is the gold standard.

  • For definitive structural confirmation and complex mixture analysis: NMR is unparalleled. ¹⁹F NMR is particularly powerful for this target molecule.

  • For volatile analytes or when MS identification is key: GC-MS is the method of choice.

  • For rapid, simple, real-time trend analysis: UV-Vis is highly effective if there is a suitable chromophoric change.

References

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Available at: [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Wennrich, L., Efer, J., & Engewald, W. R. (1995). Gas chromatographic trace analysis of underivatized nitrophenols.
  • Slanina, S. (n.d.).
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  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
  • Agilent Technologies, Inc. (2011). Analysis of phenols according to EPA 604. Application Note. Available at: [Link]

  • ACS Omega. (2024).
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  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • PubChem - NIH. (n.d.). 2-Fluoro-6-nitrophenol. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Chloro-6-methyl-4-nitrophenol. Available at: [Link]

  • ResearchGate. (n.d.).
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
  • Wickramanayake, P. P., Deinzer, M. L., & Burlingame, A. L. (1985). Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides. Biomedical Mass Spectrometry.
  • Sci-Hub. (n.d.).
  • NIST WebBook. (n.d.). Phenol, 2-chloro-4-nitro-. Available at: [Link]

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Wang, L., et al. (n.d.).
  • Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.
  • ResearchGate. (n.d.). Degradation of 4-nitrophenol and UV–vis absorption spectra.
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purification techniques for derivatives of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-Chloro-4-fluoro-6-nitrophenol Derivatives

This document provides a comprehensive guide to the purification techniques for this compound and its derivatives. Tailored for researchers, scientists, and professionals in drug development, these notes and protocols are designed to offer both theoretical understanding and practical, field-proven methodologies. The inherent chemical properties of this class of compounds—namely the acidic phenolic hydroxyl group, high polarity conferred by the nitro and halogen substituents, and the potential for isomeric impurities—present unique purification challenges that this guide aims to address systematically.

Foundational Purification: Acid-Base Extraction

Expertise & Experience: The most powerful and efficient first step in purifying phenolic compounds is often an acid-base extraction. This technique exploits the acidic nature of the phenolic proton (pKa ≈ 5-8, depending on substituents) to selectively move the target compound from an organic solvent into an aqueous layer, leaving non-acidic impurities behind. This is a bulk separation technique, ideal for initial cleanup of a crude reaction mixture.[1][2]

Causality of Experimental Choice: The nitro and halogen groups are electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation with a moderately strong base like sodium hydroxide (NaOH) highly effective. The resulting sodium phenoxide salt is ionic and thus highly soluble in water, while neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) remain in the immiscible organic solvent.[3][4]

Protocol 1: Selective Extraction of Phenolic Derivatives
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices. Ensure the volume is sufficient to fully dissolve the material (e.g., 10-20 mL per gram of crude product).

  • Initial Wash (Optional): If basic impurities (e.g., amines) are expected, perform a preliminary wash by adding an equal volume of dilute acid (e.g., 1M HCl) to the separatory funnel. Shake gently and discard the aqueous layer.

  • Base Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution to the separatory funnel containing the organic solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. The target phenolic compound will react with NaOH to form the sodium salt and migrate to the aqueous layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate) into a clean Erlenmeyer flask.[5]

  • Repeat Extraction: To ensure complete recovery, repeat the base extraction (steps 3-5) on the organic layer one or two more times, combining the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 1-2). The water-insoluble phenolic product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Trustworthiness: This protocol is self-validating. The formation of a precipitate upon re-acidification confirms the successful extraction of the acidic phenol into the aqueous base. The absence of this precipitate would indicate a failure in the process or the absence of the target compound.

Workflow for Acid-Base Extraction

start Crude Mixture in Organic Solvent (e.g., DCM) add_base Add 1M NaOH (aq) Shake & Separate start->add_base org_layer Organic Layer: Neutral Impurities add_base->org_layer Contains aq_layer Aqueous Layer: Sodium Phenoxide Salt add_base->aq_layer Contains waste Discard org_layer->waste acidify Acidify with HCl to pH ~1-2 aq_layer->acidify precipitate Precipitated Pure Phenol (Solid) acidify->precipitate isolate Filter, Wash & Dry precipitate->isolate final_product Purified Phenolic Derivative isolate->final_product

Caption: Workflow for purifying phenolic compounds via acid-base extraction.

High-Purity Refinement: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Causality of Experimental Choice: For polar compounds like nitrophenol derivatives, polar solvents are generally required. However, the choice is critical to avoid "oiling out," where the compound comes out of solution as a liquid instead of a solid.[7] A solvent pair, consisting of a "soluble" solvent and an "anti-solvent," often provides the necessary fine control over solubility.

Solvent Selection for Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
EthanolPolar78Good general-purpose solvent for polar aromatics. Often used in combination with water.[8]
AcetonePolar56A strong solvent for many organic compounds; may be too effective, leading to low recovery.[9]
Ethyl Acetate / HexaneMid/Non-Polar77 / 69A common and effective solvent pair. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy.[6]
TolueneNon-Polar111Can be effective for less polar derivatives. The aromatic nature can aid in forming well-ordered crystals.[10]
WaterVery Polar100Can be used for highly polar derivatives or for precipitating salts.[11]
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate while stirring until it boils. Add more ethanol dropwise until the solid just dissolves completely. Do not add excess solvent, as this will reduce yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Troubleshooting: If the compound "oils out," re-heat the solution, add more of the "soluble" solvent, and allow it to cool more slowly.[5] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

Chromatographic Separation: Flash Column Chromatography

Expertise & Experience: When recrystallization fails or when separating compounds with very similar properties (e.g., ortho/para isomers), flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[14]

Causality of Experimental Choice: The polarity of this compound derivatives means they will adhere strongly to the polar silica gel. Therefore, a mobile phase of sufficient polarity is required to elute them. The process begins with Thin Layer Chromatography (TLC) to identify an eluent system that provides good separation between the target compound and impurities, ideally with a target Rf value of ~0.3 for the desired product.[15]

Protocol 3: Flash Chromatography Purification
  • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol). Identify a system that gives a clear separation and an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent (or a less polar starting solvent for gradient elution). Pack the column uniformly to avoid channels.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[15]

    • Dry Loading: Dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.[15][16]

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow.[14]

    • Isocratic Elution: Use the same solvent mixture throughout the separation.

    • Gradient Elution: Start with a less polar solvent and gradually increase the polarity to elute more strongly-adhering compounds.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Logic for Eluent Selection in Flash Chromatography

start Perform TLC with Crude Mixture rf_check Is Target Compound Rf ≈ 0.3 and well-separated? start->rf_check rf_high Rf is too high (> 0.4) Compound moving too fast rf_check->rf_high  No   rf_low Rf is too low (< 0.2) Compound stuck on baseline rf_check->rf_low  No   run_column Optimal Eluent Found: Proceed with Flash Column rf_check->run_column  Yes   decrease_polarity Decrease Eluent Polarity (e.g., add more Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., add more Ethyl Acetate) rf_low->increase_polarity decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC

Caption: Decision workflow for optimizing the mobile phase for flash chromatography using TLC.

Purity Verification: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: After purification, it is essential to determine the purity of the final compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly sensitive and accurate method for this purpose.[17] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Causality of Experimental Choice: Polar nitrophenol derivatives will elute relatively quickly from a non-polar C18 column. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve good separation between the main peak and any residual impurities. A UV detector is ideal as the aromatic nitro-system is a strong chromophore, typically detected around 254 nm or 266 nm.[17][18]

Protocol 4: Purity Analysis by RP-HPLC
  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup: Configure the HPLC system according to the parameters in the table below.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Standard RP-HPLC Conditions for Nitrophenol Derivatives
ParameterTypical ValueRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separation of moderately polar organic compounds.[17]
Mobile Phase Acetonitrile : Water (e.g., 65:35 v/v) with 0.1% acidAcetonitrile is the organic modifier; water is the polar component. Acid improves peak shape.[17][19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[17]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[17]
Detection UV-Vis at 254 nm or 266 nmThe nitroaromatic system provides strong UV absorbance at these wavelengths.[18]
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.[17]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Dragomiroiu, M., & Muntean, D. (2005). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of pharmaceutical and biomedical analysis, 37(4), 781–787. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Hidalgo, C., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Request PDF. (2025, August 10). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Perrin, A. (1976). U.S. Patent No. 3,933,929. Washington, DC: U.S. Patent and Trademark Office.
  • Ye, C., et al. (2011). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 13(13), 4367-4374. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). Troubleshooting Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. Retrieved from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • U.S. Patent No. 6,320,081. (2001). O-Nitro(thio)phenol derivatives, and their preparation.
  • Chemistry LibreTexts. (2022, April 7). Determining Which Solvent to Use for Crystallization. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-fluoro-6-nitrophenol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-4-fluoro-6-nitrophenol as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We will explore its inherent reactivity, grounded in its unique electronic and structural features, and provide validated, step-by-step protocols for its key transformations. The causality behind experimental choices, safety protocols, and its application in constructing core scaffolds for modern therapeutics, such as kinase inhibitors, will be discussed in depth.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an exemplary building block in medicinal chemistry. Its utility stems from a combination of strategically placed functional groups that allow for sequential, regioselective modifications.

  • Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group ortho to a chlorine atom and para to a fluorine atom profoundly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr). This electronic arrangement is the cornerstone of its synthetic value.

  • Orthogonal Reactivity: The molecule possesses multiple reactive sites—two distinct halogen leaving groups (Cl and F), a reducible nitro group, and a phenolic hydroxyl group—that can be addressed with high selectivity under different reaction conditions.

  • Scaffold for Biologically Active Molecules: This precursor is particularly well-suited for synthesizing substituted anilines and diphenyl ethers, which are core components of numerous approved drugs, especially in oncology.[1][2] Many kinase inhibitors, for example, rely on a substituted aniline "headpiece" to interact with the hinge region of the kinase ATP-binding site.[3][4]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive functional groups of this compound.

Core Synthetic Transformations & Mechanistic Rationale

The primary synthetic transformations involving this compound are Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction of the nitro group. Understanding the principles behind these reactions is critical for successful synthesis.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most powerful application of this starting material. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Causality of Reactivity & Regioselectivity:

  • Activation: The nitro group, being strongly electron-withdrawing, delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.

  • Leaving Group Ability: In SNAr on activated rings, the reaction rate is often determined by the attack of the nucleophile (addition step) rather than the departure of the leaving group (elimination step). However, the C-Cl bond is generally weaker and more polarizable than the C-F bond, making chloride the more favorable leaving group in most contexts.

  • Regioselectivity: Nucleophilic attack occurs almost exclusively at the C2 position (displacing the chloride). This is because the negative charge of the intermediate can be delocalized directly onto the oxygen atoms of the ortho-nitro group, providing significant resonance stabilization. Attack at C4 is less favorable as the charge cannot be delocalized onto the nitro group as effectively.

G start This compound + Nucleophile (Nu-) step1 Nucleophilic Attack at C2 start->step1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination of Chloride Ion intermediate->step2 product Substituted 4-fluoro-6-nitrophenol Product step2->product G A This compound B Step 1: SNAr Reaction (Protocol 1) - Add amine (R-NH2) - Base, DMSO A->B C Intermediate 1: Substituted Nitrophenol B->C D Step 2: Nitro Reduction (Protocol 2) - Fe / NH4Cl - EtOH / H2O C->D E Intermediate 2: Substituted Aniline D->E F Step 3: Further Elaboration - Amide Coupling - Urea Formation - Heterocycle Formation E->F G Final Pharmaceutical Target (e.g., Kinase Inhibitor) F->G

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Involving 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and sustainable synthetic methodologies is paramount. 2-Chloro-4-fluoro-6-nitrophenol stands as a valuable and versatile building block, featuring multiple reactive sites amenable to derivatization. The electron-deficient aromatic ring, activated by the ortho- and para-directing nitro group, is primed for nucleophilic aromatic substitution (SNAr). Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times, from hours to mere minutes, alongside improvements in product yields and purity.[1][2][3] This green chemistry approach often allows for the use of less solvent and lower energy consumption, aligning with the principles of sustainable chemical development.[1]

This guide provides an in-depth exploration of microwave-assisted synthetic protocols centered on this compound. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols for the synthesis of key derivatives, empowering researchers to leverage the full potential of this powerful technology.

The Engine of Acceleration: Principles of Microwave-Assisted SNAr

Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy and convert it into heat. This dielectric heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls. In MAOS, the heating is instantaneous and uniform throughout the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[1]

For SNAr reactions involving this compound, the key factors for successful microwave-assisted synthesis include:

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for MAOS. Their high dielectric constants allow for efficient absorption of microwave energy, leading to rapid heating. Furthermore, these solvents are adept at solvating cations, which in turn enhances the nucleophilicity of the anionic nucleophile, a critical factor in SNAr reactions.

  • Base Selection: A suitable base is often required to deprotonate the nucleophile, thereby increasing its reactivity. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly employed. The choice of base can influence reaction kinetics and selectivity.

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Generally, softer, more polarizable nucleophiles react more readily. The protocols below will explore reactions with both oxygen- and nitrogen-based nucleophiles.

The general mechanism for the SNAr reaction of this compound is depicted below. The reaction proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group is crucial for stabilizing this negatively charged intermediate.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative derivatives of this compound. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Microwave-Assisted Synthesis of a Diaryl Ether

This protocol describes the synthesis of a substituted diaryl ether via the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl acetate, water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vial Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 191.5 mg), 4-methoxyphenol (1.2 mmol, 149 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 10 minutes.

  • Reaction Monitoring: After cooling, spot the reaction mixture on a TLC plate to check for the consumption of the starting material.

  • Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of an N-Aryl Amine

This protocol details the synthesis of a secondary amine derivative through the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vial Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 191.5 mg) in 4 mL of anhydrous DMSO.

  • Reagent Addition: Add aniline (1.1 mmol, 101 µL) followed by triethylamine (1.5 mmol, 209 µL) to the solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, allow the vial to cool to room temperature. Pour the contents into 100 mL of water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Results and Discussion: A Comparative Analysis

The advantages of microwave-assisted synthesis become evident when compared to conventional heating methods. The following table summarizes typical results for SNAr reactions on similar substrates, highlighting the dramatic improvements in reaction time and yield.

Reaction TypeMethodTemperature (°C)TimeYield (%)
Diaryl Ether Synthesis Conventional15012-24 h60-75
Microwave 150 10-20 min >90
N-Aryl Amine Synthesis Conventional1208-16 h55-70
Microwave 120 15-30 min >85

The data clearly demonstrates that microwave irradiation provides a superior alternative for the synthesis of this compound derivatives. The rapid, direct heating of the polar reaction mixture allows for a significant acceleration of the reaction, leading to higher throughput and efficiency.[1]

Experimental_Workflow Start Reactant & Reagent Preparation Microwave Microwave Irradiation (Optimized Time, Temp, Power) Start->Microwave TLC Reaction Monitoring (TLC) Microwave->TLC TLC->Microwave Incomplete Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for microwave-assisted SNAr reactions.

Conclusion

Microwave-assisted synthesis represents a robust and highly efficient platform for the derivatization of this compound. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. By embracing this technology, scientists can accelerate their research and development efforts, leading to the faster discovery of novel molecules with potential applications in medicine and materials science.

References

  • Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters, 5(12), 2169–2171. [Link]

  • Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Organic letters, 5(12), 2169–2171. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Diaryl Ethers. [Link]

Sources

Application Note: A Guide to the Safe Scale-Up Synthesis of 2-Chloro-4-fluoro-6-nitrophenol and Its Derivatives for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrophenols, particularly halogenated variants like 2-Chloro-4-fluoro-6-nitrophenol, are pivotal building blocks in modern drug discovery and development. Their unique electronic and structural properties make them valuable intermediates for synthesizing a range of pharmaceutical agents and agrochemicals.[1][2] The presence of nitro, chloro, and fluoro groups can significantly modulate the biological activity of a final compound, making these motifs highly sought after in medicinal chemistry.[3]

However, the synthesis of such compounds, which relies on electrophilic aromatic nitration, is fraught with significant safety challenges, especially during scale-up. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not meticulously controlled.[4] The use of highly corrosive and reactive nitrating agents, such as mixtures of nitric and sulfuric acid, further elevates the risk profile.[5][6][7] Incidents involving nitration reactions are well-documented, often stemming from the immense explosive potential of even small quantities of organic materials mixed with nitric acid.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and process chemists on the safe and efficient scale-up synthesis of this compound. It emphasizes a safety-first approach, detailing the mechanistic rationale behind the protocol, robust hazard mitigation strategies, and rigorous analytical quality control methods.

Synthetic Strategy & Mechanistic Insights

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (nitration) of 2-chloro-4-fluorophenol. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺).

Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. This is not merely a mixture but a reactive system. Concentrated sulfuric acid is a powerful dehydrating agent and a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to generate the nitronium ion, the active electrophile in the reaction.[6][10] The presence of water, even in small amounts (as found in 70% nitric acid), can inhibit the formation of the nitronium ion and lead to poor yields.[10]

The reaction mechanism is depicted below:

Nitration_Mechanism reactant reactant reagent reagent intermediate intermediate product product sub 2-Chloro-4-fluorophenol sigma Sigma Complex (Wheland Intermediate) sub->sigma Electrophilic Attack hno3 HNO₃ nitronium Nitronium Ion (NO₂⁺) hno3->nitronium  Protonation & Dehydration h2so4 H₂SO₄ h2so4->nitronium  Protonation & Dehydration nitronium->sigma Electrophilic Attack prod This compound sigma->prod Deprotonation (Rearomatization) hso4 HSO₄⁻ h2o H₂O

Caption: Reaction mechanism for the electrophilic nitration of 2-chloro-4-fluorophenol.

The directing effects of the substituents on the starting material (2-chloro-4-fluorophenol) are critical. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho-, para-directors. The nitration occurs ortho to the powerful hydroxyl group, at the C6 position, which is sterically accessible.

Hazard Analysis and Critical Risk Mitigation

Scaling up a chemical process introduces hazards that may not be apparent at the laboratory scale, primarily due to the deterioration of the surface-area-to-volume ratio.[4] This change severely limits the efficiency of heat dissipation, making thermal management the single most critical factor for safety.

Thermal Hazards:

  • Exothermicity: Nitration is highly exothermic. Without adequate cooling, the reaction temperature can increase rapidly, leading to a dangerous feedback loop where higher temperatures accelerate the reaction rate, generating even more heat.[4]

  • Thermal Runaway: This uncontrolled temperature increase can lead to vigorous decomposition of the reaction mixture, over-nitration to form unstable and potentially explosive byproducts, and a rapid increase in pressure, potentially causing reactor failure.[4][8]

Chemical Hazards:

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[5][11]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) generated during the reaction are highly toxic and can cause severe respiratory damage.[5][7]

  • Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[7][11]

Mitigation Strategies:

Hazard CategoryMitigation Strategy & Rationale
Thermal Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution. This ensures the rate of heat generation never exceeds the cooling system's capacity.
Robust Cooling: Use a reactor with a cooling jacket and a reliable chilling system (e.g., glycol bath) capable of maintaining the target temperature (0-5°C).
Reaction Calorimetry: Before scale-up, use techniques like Reaction Calorimetry (RC1) to measure the heat of reaction and determine the maximum adiabatic temperature rise (MATR) to assess the thermal risk.[9]
Quench Plan: Have a pre-chilled quenching solution (e.g., ice-water) ready for immediate use in an emergency to halt the reaction.
Chemical Engineering Controls: Conduct the entire process within a certified, walk-in chemical fume hood with a blast shield. Ensure immediate access to emergency eyewash and shower stations.[5]
Personal Protective Equipment (PPE): Mandate the use of acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[5]
Material Compatibility: Use glass-lined reactors or equipment made of acid-resistant materials to prevent corrosion.
Process Continuous Flow Chemistry: For industrial-scale production, consider transitioning from batch to continuous flow processing. Flow reactors offer superior heat and mass transfer, minimizing the reaction volume at any given time and significantly reducing the risk of thermal runaway.[6]
Dilution: Using a suitable solvent (e.g., chloroform, dichloroethane) can help moderate the reaction and absorb some of the generated heat.[12]

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a 100g scale synthesis of this compound. A thorough risk assessment must be performed before attempting this procedure. All personnel must be extensively trained on the specific hazards.[5]

Equipment:

  • 5 L, 5-necked, glass-lined reactor with overhead mechanical stirrer, cooling jacket, temperature probe, and a pressure-equalizing dropping funnel.

  • Circulating chiller capable of maintaining -10°C to 0°C.

  • Large quench vessel (20 L) filled with 10 kg of ice and 5 L of water.

  • Filtration apparatus (Büchner funnel, vacuum flask).

  • Personal Protective Equipment (as detailed in Section 2).

Reagents:

ReagentM.W.AmountMolesRationale
2-Chloro-4-fluorophenol146.55100 g0.682Starting Material
Sulfuric Acid (98%)98.08500 mL~9.2Catalyst & Dehydrating Agent
Nitric Acid (90%, fuming)63.0146 mL1.023Nitrating Agent (1.5 equiv.)
Dichloromethane (DCM)84.931 L-Solvent for reaction and extraction
Saturated Sodium Bicarbonate-~2 L-Neutralizing wash
Brine-~1 L-Aqueous wash
Anhydrous Magnesium Sulfate-~50 g-Drying Agent

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// Nodes
A[label="1. Reagent Preparation\n- Dissolve substrate in DCM\n- Prepare nitrating mix (HNO₃/H₂SO₄)", class="prep"];
B[label="2. Reaction\n- Cool reactor to 0°C\n- Slow dropwise addition of nitrating mix\n- Monitor temperature stringently", class="reaction"];
C [label="3. Quenching\n- Slowly pour reaction mixture\nonto ice-water", class="workup"];
D [label="4. Extraction & Washing\n- Separate organic layer\n- Wash with NaHCO₃, then Brine", class="workup"];
E [label="5. Drying & Concentration\n- Dry with MgSO₄\n- Remove solvent under vacuum", class="workup"];
F [label="6. Purification\n- Recrystallization from Ethanol/Water", class="workup"];
G [label="7. Quality Control\n- HPLC, GC-MS, NMR\n- Melting Point", class="analysis"];

// Edges
A -> B;
B -> C [label="Maintain T < 5°C"];
C -> D;
D -> E;
E -> F;
F -> G;

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Caption: Experimental workflow for the scale-up synthesis of this compound.

Procedure:

  • Reactor Setup: Assemble the reactor in a walk-in fume hood. Charge the reactor with 2-chloro-4-fluorophenol (100 g) and dichloromethane (1 L). Begin stirring and start the chiller to cool the reactor contents to 0°C.

  • Nitrating Mixture Preparation: In a separate flask, cautiously and slowly add concentrated sulfuric acid (500 mL) to fuming nitric acid (46 mL) in an ice bath. CAUTION: This addition is highly exothermic. Allow the mixture to cool to room temperature before use.

  • Addition: Once the reactor contents are stable at 0°C, begin the dropwise addition of the nitrating mixture via the dropping funnel. Maintain the internal temperature between 0-5°C at all times. The addition should take approximately 2-3 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1 hour. Monitor the reaction progress by taking small, carefully quenched aliquots for TLC or HPLC analysis.

  • Quenching: Once the reaction is complete, very slowly and carefully transfer the reaction mixture into the vigorously stirred ice-water quench vessel. The rate of addition should be controlled to keep the quench temperature below 20°C.

  • Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 1 L) until the aqueous layer is basic (ceases effervescence).

    • Brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.[1]

Quality Control and Analytical Protocols

Rigorous analytical testing is essential to confirm the identity and purity of the final product and to ensure the absence of hazardous, over-nitrated impurities.

Analytical Methods Overview:

TechniquePurposeTypical Conditions & Expected Results
HPLC Purity assessment and quantificationColumn: C18 (e.g., 150 x 4.6 mm, 5 µm).[13] Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic).[14] Detection: UV at 290 nm.[14] Expected Result: Single major peak with >99% purity.
GC-MS Purity and impurity identificationColumn: Non-polar (e.g., DB-5, 30 m x 0.25 mm).[15] Program: 80°C ramp to 280°C.[15] Detection: Mass Spectrometry (MS). Expected Result: Parent ion peak corresponding to the product's molecular weight (m/z ~191.5). Absence of peaks for di-nitro species.
¹H NMR Structural confirmationSolvent: DMSO-d₆. Expected Result: Characteristic aromatic proton signals and a broad singlet for the phenolic -OH.[16]
Melting Point Identity and purity confirmationExpected Result: Sharp melting point consistent with literature values.

Synthesis of Derivatives

The synthesized this compound is a versatile intermediate. The phenolic hydroxyl group is a prime site for further functionalization, most commonly through etherification reactions like the Williamson ether synthesis. This allows for the introduction of diverse side chains, which is a common strategy in drug development to modulate properties like solubility, potency, and metabolic stability.

A general scheme for this derivatization is as follows:

  • Deprotonation: The phenol is treated with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) to form the more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: An alkyl halide or other electrophile (R-X) is added, which undergoes an Sₙ2 reaction with the phenoxide to form the desired ether derivative.

This subsequent step is generally less hazardous than the initial nitration but still requires careful handling of reagents and solvents.

Conclusion

The scale-up synthesis of this compound is a high-value process that provides access to a critical intermediate for pharmaceutical research. However, the inherent dangers of large-scale nitration reactions cannot be overstated. Success and safety are inextricably linked and depend on a profound understanding of the reaction mechanism, a thorough hazard analysis, and the implementation of stringent engineering and process controls. By adhering to the principles and protocols outlined in this guide, researchers and chemists can mitigate the associated risks and execute this synthesis safely and efficiently.

References

  • Vertex AI Search. (2024).
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • American Chemical Society. (2021).
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Google Patents. (1995). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Google Patents. (1953). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the electrophilic nitration of 2-chloro-4-fluorophenol, presents several challenges. Achieving high yield and regioselectivity is paramount and often hindered by the formation of unwanted isomers and side products. This guide provides a structured approach to troubleshooting and optimizing this critical reaction.

Section 1: Core Synthesis Protocol & Workflow

The foundational step to troubleshooting is establishing a robust baseline protocol. The following procedure details the nitration of 2-chloro-4-fluorophenol.

Experimental Protocol: Nitration of 2-Chloro-4-fluorophenol

Objective: To synthesize this compound with high yield and purity.

Reagents:

  • 2-Chloro-4-fluorophenol

  • Sulfuric Acid (H₂SO₄, 98%)

  • Nitric Acid (HNO₃, 70%)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-4-fluorophenol (1.0 eq) in the chosen organic solvent (e.g., chloroform). Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. This mixture should be prepared fresh.

  • Controlled Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chloro-4-fluorophenol over 30-60 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C to minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Chloro-4-fluorophenol in Solvent C Cool Reactants to 0-5 °C A->C B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) D Slow, Dropwise Addition of Nitrating Mixture B->D C->D Maintain Temp E Monitor Reaction by TLC/HPLC D->E Stir 1-2h F Quench on Ice E->F If Complete G Liquid-Liquid Extraction F->G H Wash & Dry Organic Layer G->H I Solvent Evaporation H->I J Purify by Recrystallization or Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

A1: Low yield is a multifaceted problem. Let's break down the potential causes:

  • Incomplete Reaction: The nitration may not be proceeding to completion.

    • Causality: The activation energy for the reaction might not be overcome, or the reaction time may be insufficient.

    • Solution:

      • Temperature: While low temperatures (0-5 °C) are crucial to control selectivity, ensure the reaction is not being "quenched" by excessively cold conditions. After the initial addition, consider allowing the reaction to slowly warm to room temperature for a short period while monitoring carefully.

      • Reaction Time: Extend the reaction time and monitor via TLC/HPLC until the starting material spot disappears.

      • Reagent Stoichiometry: Ensure the nitric acid is not the limiting reagent. A slight excess (1.1-1.2 eq) is often beneficial.

  • Side Reactions and Isomer Formation: The formation of unwanted byproducts is a common cause of yield loss.

    • Causality: The phenol ring is activated by the -OH group (ortho, para-directing) and the -F (ortho, para-directing), and deactivated by the -Cl (ortho, para-directing but deactivating). This complex electronic landscape can lead to nitration at other positions. Over-nitration to form dinitro compounds is also possible if conditions are too harsh.[1][2]

    • Solution:

      • Strict Temperature Control: This is the most critical factor. A runaway exotherm will drastically increase the rate of side reactions. Use an efficient cooling bath and ensure slow, controlled addition of the nitrating agent.[3]

      • Choice of Nitrating Agent: For sensitive substrates, milder nitrating agents can be explored, although this may require further methods development.

  • Losses During Workup and Purification: Mechanical losses can significantly impact the final isolated yield.

    • Causality: The product may have some solubility in the aqueous wash solutions, or material can be lost during transfers and purification steps.

    • Solution:

      • Extraction: After separating the organic layer, perform one or two back-extractions of the aqueous layer with fresh solvent to recover any dissolved product.

      • Purification: Optimize your recrystallization solvent system to maximize crystal formation and minimize solubility of the product in the cold mother liquor.

Q2: My final product is impure, containing significant amounts of an isomer. How can I improve the regioselectivity of the reaction?

A2: Improving regioselectivity hinges on controlling the reaction kinetics and the nature of the electrophile.

  • Causality: The nitronium ion (NO₂⁺) is a highly reactive, non-selective electrophile. The directing groups on the ring (-OH, -F, -Cl) guide the substitution, but forcing conditions can overcome these preferences. The desired product is formed by nitration ortho to the hydroxyl group and meta to the fluorine and chlorine atoms.

  • Solutions:

    • Temperature is Key: As stated before, lower temperatures favor the kinetically controlled product, which is often the desired isomer. Maintaining the 0-5 °C range is critical.

    • Solvent Choice: The choice of solvent can influence selectivity. A non-polar solvent like chloroform or dichloromethane is standard. Using a more polar solvent could alter the solvation of the intermediate species and affect the isomer ratio.

    • Order of Addition: Adding the phenol solution to the nitrating mixture (inverse addition) can sometimes improve selectivity by keeping the concentration of the phenol low in the presence of a large excess of acid. However, this can be more difficult to control thermally and should be approached with caution.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Poor Purity (Isomers) start Problem Identified ly1 Incomplete Reaction? start->ly1 p1 Harsh Conditions? start->p1 ly_sol1 Extend Time / Check Stoichiometry ly1->ly_sol1 Yes ly2 Side Reactions? ly1->ly2 No ly_sol2 Improve Temp. Control ly2->ly_sol2 Yes ly3 Workup Losses? ly2->ly3 No ly_sol3 Optimize Extraction/Purification ly3->ly_sol3 Yes p_sol1 Strict Temp. Control (0-5 °C) p1->p_sol1 Yes p2 Reagent Reactivity? p1->p2 No p_sol2 Consider Milder Nitrating Agent p2->p_sol2 Yes

Caption: Troubleshooting flowchart for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the specific role of sulfuric acid in the nitrating mixture?

    • A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.

  • Q: What are the best analytical methods to monitor the reaction and assess final purity?

    • A:

      • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

      • HPLC: Provides quantitative data on the conversion of starting material and the formation of isomers and byproducts. It is the preferred method for purity analysis.

      • GC-MS: Useful for identifying the molecular weight of the product and any volatile impurities.

      • NMR (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation of the final product and for identifying the specific structures of any isomeric impurities.

  • Q: Can I use a different chlorinating agent to prepare the 2-chloro-4-fluorophenol starting material?

    • A: Yes, while chlorine gas is common, other reagents can be used. A process using sulfuryl chloride (SO₂Cl₂) in the presence of water has been shown to produce 2-chloro-4-fluorophenol from 4-fluorophenol in good yields and with high selectivity under mild conditions.[4] This can be a more convenient and easily handled alternative to gaseous chlorine for lab-scale synthesis.

Section 4: Key Parameter Summary

ParameterRecommended SettingRationale & Impact on Yield/Purity
Temperature 0-5 °CCritical. Higher temperatures increase reaction rate but drastically reduce selectivity, leading to isomer formation and lower yield of the desired product.
Nitric Acid (eq) 1.1 - 1.2Ensures complete conversion of the starting material. A large excess can lead to over-nitration (dinitro products).
Sulfuric Acid (eq) ~2.0Catalyzes the formation of the nitronium ion. Sufficient quantity is needed to drive the reaction.
Addition Rate Slow, dropwise (30-60 min)Prevents dangerous temperature spikes (exotherms) and maintains control over the reaction, improving selectivity.
Solvent Chloroform, DichloromethaneProvides a medium for the reaction and facilitates temperature control and workup. Relatively non-polar nature can aid selectivity.

Section 5: Safety First

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Hazardous Reagents:

    • Concentrated Nitric and Sulfuric Acids: Are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

    • Nitrophenols: These compounds are toxic and can be irritants to the skin, eyes, and respiratory tract.[5][6] Handle the final product with care, avoiding inhalation of dust or direct skin contact.

  • Reaction Hazards:

    • Exotherm: Nitration reactions are highly exothermic and can run away if the addition of the nitrating agent is too fast or cooling is insufficient. Never scale up the reaction without first understanding its thermal profile on a small scale.

References

  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) - European Commission. [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 - PubChem. [Link]

  • US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 . PLOS One. [Link]

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol . Quick Company. [Link]

  • US4723043A - Nitration of phenolic compounds.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-fluoro-6-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-6-nitrophenol and related derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the nitration of halogenated phenols. The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of 2-chloro-4-fluorophenol. The strong activating, ortho, para-directing hydroxyl group and the deactivating, but also ortho, para-directing, halogen substituents create a complex reactivity landscape.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix it?

A: Low yield is a frequent issue stemming from several potential sources, from reaction conditions to the nature of the starting materials.

Potential Causes & Solutions:

  • Oxidation of the Phenolic Ring: Phenols are highly susceptible to oxidation by strong nitric acid, leading to the formation of dark, tarry polymers and benzoquinone derivatives.[1][2] This is often the primary cause of yield loss and a difficult-to-purify product mixture.

    • Solution: Employ milder nitrating conditions. Instead of a concentrated HNO₃/H₂SO₄ mixture, consider using a nitrate salt (e.g., NaNO₃) with an acid catalyst like Mg(HSO₄)₂ in a solvent like dichloromethane.[3] This generates the nitronium ion in situ under less harsh conditions, minimizing oxidation.[3]

  • Insufficient Electrophile Generation: The key electrophile in this reaction is the nitronium ion (NO₂⁺). Its formation from nitric acid is catalyzed by a stronger acid, typically sulfuric acid.[4]

    • Solution: Ensure your reagents are anhydrous, as water can interfere with the generation of the nitronium ion. If using a mixed acid system, verify the concentration and ratio of your nitric and sulfuric acids. A common approach involves the dropwise addition of a mixed acid solution at low temperatures (e.g., 0-5°C) to control the exothermic reaction and prevent degradation.[5]

  • Incomplete Reaction: The deactivating effect of the chlorine and fluorine atoms can slow the reaction rate compared to the nitration of phenol itself.[6]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature after the initial addition of the nitrating agent is complete. Be cautious, as higher temperatures can also promote side reactions.[5]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

G cluster_analysis Analysis Results cluster_solutions Potential Solutions Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Check_Reaction Unreacted_SM High % of Starting Material Check_Reaction->Unreacted_SM Predominant species? Tarry_Mixture Dark, Tarry, Complex Mixture Check_Reaction->Tarry_Mixture Appearance? Multiple_Spots Multiple Isomers or Byproducts Check_Reaction->Multiple_Spots Purity? Sol_Incomplete Incomplete Reaction: - Increase reaction time - Check reagent quality/concentration - Slightly increase temperature post-addition Unreacted_SM->Sol_Incomplete Sol_Oxidation Oxidation: - Use milder nitrating agent (e.g., NaNO3/Mg(HSO4)2) - Maintain lower temperature (0-5 °C) - Reduce nitric acid concentration Tarry_Mixture->Sol_Oxidation Sol_Isomers Poor Selectivity: - Adjust solvent polarity - Lower reaction temperature - See 'Unwanted Isomers' section Multiple_Spots->Sol_Isomers

Caption: A workflow for troubleshooting low yield in nitration reactions.

Problem 2: Formation of Unwanted Isomers

Q: My analysis shows significant amounts of nitrophenol isomers other than the desired this compound. Why is this happening and how can I improve selectivity?

A: Isomer formation is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful ortho, para-director. The chloro (-Cl) and fluoro (-F) groups are also ortho, para-directors, although they are deactivating overall.[6] In your starting material, 2-chloro-4-fluorophenol, the positions ortho and para to the -OH group are positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, nitration is strongly directed to position 6. However, side reactions can still occur.

Potential Causes & Solutions:

  • Nitration at Other Positions: While sterically hindered and electronically less favored, minor nitration might occur at position 3 or 5.

    • Solution: Temperature control is critical. Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at or below 0°C can significantly enhance regioselectivity.

  • Polysubstitution: The product, this compound, is still an activated ring (though less so than the starting material) and can potentially undergo a second nitration, although this is generally less common under standard conditions.

    • Solution: Use a stoichiometric amount of the nitrating agent (1.0 to 1.1 equivalents). Adding a large excess of nitric acid will dramatically increase the likelihood of dinitration and oxidation.[1]

  • Ipso Substitution: In rare cases, an electrophile can attack a position already occupied by another substituent (like -Cl or -F), leading to its replacement. This is less common for nitration but is a known phenomenon in electrophilic aromatic substitution.

    • Solution: Milder reaction conditions are the best defense against less common side reactions like ipso substitution.

Directing Effects on 2-Chloro-4-Fluorophenol

The following diagram illustrates how the substituents direct the incoming electrophile (NO₂⁺).

Caption: Regioselectivity in the nitration of 2-chloro-4-fluorophenol.

Problem 3: Product Purification is Difficult

Q: My crude product is an oily, dark mixture that is very difficult to purify by crystallization or column chromatography. What should I do?

A: This is a classic sign of oxidation byproducts.[1][2] These tarry substances are complex polymeric materials that can prevent crystallization and co-elute with your product on silica gel.

Potential Causes & Solutions:

  • Oxidative Polymerization: As mentioned, harsh nitrating conditions (high concentration of HNO₃, high temperature) cause this.

    • Solution 1 (Reaction Optimization): The best solution is to prevent their formation in the first place by using the milder conditions described in Problem 1.

    • Solution 2 (Workup Procedure): During the aqueous workup, perform a wash with a mild reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃). This can help reduce some of the colored quinone-type impurities back to phenols, potentially making the mixture easier to handle.

    • Solution 3 (Purification Strategy): If crystallization fails, column chromatography is the next step. Try using a less polar solvent system first (e.g., Hexane/Ethyl Acetate) to elute your less polar desired product away from the highly polar baseline "tar." A gradient elution is often necessary. If silica gel fails, consider alternative stationary phases like alumina or reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this reaction?

A1: The synthesis of this compound is a classic Electrophilic Aromatic Substitution (EAS) reaction. The mechanism proceeds in two main steps:

  • Attack on the Electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the powerful electrophile, the nitronium ion (NO₂⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] This is the slow, rate-determining step.[7]

  • Restoration of Aromaticity: A weak base (like water or HSO₄⁻) removes a proton from the carbon atom where the nitro group was added. This collapses the C-H bond, reforms the pi system, and restores the highly stable aromatic ring.[8][9]

General Mechanism of Electrophilic Aromatic Nitration

G cluster_step1 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) Reactants Benzene Ring + NO₂⁺ Transition1 -> Reactants->Transition1 SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Transition1->SigmaComplex Deprotonation Sigma Complex + Base Transition2 -> Deprotonation->Transition2 Products Nitrated Product + H-Base⁺ Transition2->Products

Caption: The two-step mechanism of electrophilic aromatic nitration.

Q2: How can I reliably identify and quantify the different isomers in my product mixture?

A2: Differentiating and quantifying structurally similar isomers is a significant analytical challenge. Several methods are effective:

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a stationary phase (e.g., C18, Phenyl) and mobile phase. Detection by UV absorbance.Robust, quantitative, widely available. Phenyl columns can offer enhanced selectivity for aromatic isomers.[10]Requires method development; isomers may co-elute if conditions are not optimized.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry for identification.Excellent separation efficiency and definitive identification by mass fragmentation patterns.Requires derivatization for non-volatile phenols; high temperatures can cause degradation.
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, rapid analysis times, and small sample volume.[11]Can be less robust than HPLC; sensitivity may be lower without preconcentration.[11]
Raman Spectroscopy Analysis of vibrational modes of molecules. Each isomer has a unique spectral fingerprint.Non-destructive, requires minimal sample preparation, can analyze solid or liquid samples.[12]Can be less sensitive for minor components; requires specialized equipment and expertise for quantification.[12]

For routine analysis, a well-developed Reversed-Phase HPLC method is typically the most practical and reliable choice.[10][13]

Q3: What safety precautions are essential when performing this synthesis?

A3: This reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reaction: The nitration reaction is highly exothermic. Use an ice bath to control the temperature during the addition of the nitrating agent to prevent a runaway reaction.

  • Nitrophenols: The product and related nitrophenols are toxic and are listed as priority pollutants by the EPA.[12][14] Avoid inhalation, ingestion, and skin contact. Handle them as hazardous compounds and dispose of waste according to institutional guidelines.

Protocols

Protocol 1: General Procedure for Nitration of 2-Chloro-4-Fluorophenol

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-4-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.5-2.0 eq) while cooling in an ice bath.

  • Addition: Add the cold mixed acid dropwise to the stirred phenol solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup: If a solvent like dichloromethane was used, separate the organic layer. Wash it sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. If acetic acid was used, extract the aqueous mixture with a solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

Protocol 2: Example HPLC Method for Isomer Analysis

This method is based on common practices for separating nitrophenol isomers.[10]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) for alternative selectivity.[10]

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Start at 30% Acetonitrile, increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition or methanol.

References

  • Li, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Applied Sciences. Retrieved from [Link]

  • Guo, X., Wang, Z., & Zhou, S. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta, 64(1), 135-9. doi: 10.1016/j.talanta.2004.01.020. Retrieved from [Link]

  • Boddu, S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for nitration of phenol derivatives. (n.d.). Google Patents.
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]

  • Method of synthesis of 2-chloro-4-nitrophenol. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. (2025). YouTube. Retrieved from [Link]

  • Nitration. (n.d.). Allen. Retrieved from [Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2005). Molecules, 10(1), 120-125. doi: 10.3390/10010120. Retrieved from [Link]

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Technical Support Center: Mastering the Thermochemistry of 2-Chloro-4-fluoro-6-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and management of 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. We will delve into the critical aspects of reaction temperature control, offering troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, ensuring high yield and purity of your target molecule.

Introduction: The Criticality of Temperature in Nitration Reactions

The synthesis of this compound, like many nitration reactions, is a highly exothermic process. The introduction of a nitro group onto an aromatic ring, particularly one already bearing activating and deactivating substituents, requires precise temperature management. Failure to control the reaction temperature can lead to a host of issues, ranging from reduced yield and the formation of unwanted byproducts to dangerous runaway reactions. This guide provides a framework for understanding and mitigating these risks.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition

  • Question: Upon adding my mixed acid (HNO₃/H₂SO₄) to the 2-chloro-4-fluorophenol solution, I observed a sudden and alarming increase in the internal temperature, far exceeding my target range. What is happening and how can I prevent this?

  • Answer: This is a classic sign of a potential runaway reaction. The nitration of phenols is highly exothermic, and the combination of activating (-OH) and deactivating (-Cl, -F, -NO₂) groups on the ring influences the reaction rate.

    Causality:

    • Rapid Addition of Nitrating Agent: The most common cause is adding the nitrating agent too quickly. This introduces a large amount of reactant at once, generating heat faster than the cooling system can dissipate it.

    • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. An ice bath may not be adequate, and a more robust cooling system (e.g., an acetone/dry ice bath) might be necessary.

    • Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of the nitrating agent is high, leading to a localized, rapid reaction that can propagate throughout the mixture.

    Step-by-Step Mitigation Protocol:

    • Pre-cool the Reaction Vessel: Before adding any reagents, ensure your reaction vessel containing the 2-chloro-4-fluorophenol solution is thoroughly cooled to the desired starting temperature (typically 0-5 °C).

    • Slow, Dropwise Addition: Use an addition funnel to add the mixed acid drop by drop. Monitor the internal temperature continuously with a calibrated thermometer.

    • Vigorous Stirring: Employ a powerful overhead stirrer to ensure efficient mixing and heat distribution.

    • Maintain Cooling Bath Temperature: Continuously monitor and maintain the temperature of your cooling bath.

    • Emergency Quenching Plan: Have a large beaker of ice-water readily available to quench the reaction in an emergency. Caution: Quenching a nitration reaction can be violent and should only be performed as a last resort by experienced personnel with appropriate safety shielding.

Issue 2: Low Yield of this compound and Formation of Impurities

  • Question: My final product yield is significantly lower than expected, and my analytical data (TLC, HPLC, GC-MS) shows the presence of multiple, unidentified spots/peaks. What could be the cause?[1][2]

  • Answer: Low yield and impurity formation are often linked to improper temperature control, leading to side reactions.

    Causality:

    • Over-Nitration: If the reaction temperature is too high, there is a risk of introducing a second nitro group, leading to the formation of dinitrophenol derivatives.

    • Oxidative Decomposition: At elevated temperatures, the strong oxidizing nature of nitric acid can lead to the degradation of the starting material and the desired product.[3]

    • Isomer Formation: While the directing effects of the substituents on 2-chloro-4-fluorophenol favor nitration at the 6-position, temperature fluctuations can sometimes lead to the formation of other isomers.

    Step-by-Step Optimization Protocol:

    • Strict Temperature Control: Maintain a consistent low temperature throughout the addition of the nitrating agent. For halogenated phenols, a temperature range of 0-10 °C is often recommended.[3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.[1] This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive temperatures.

    • Controlled Quenching: Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate any remaining heat and precipitates the product.

    • Purification: Recrystallization or column chromatography may be necessary to remove impurities and isolate the pure this compound.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the nitration of 2-chloro-4-fluorophenol?

    • A1: While the exact optimal temperature can vary based on the specific reaction conditions and scale, a general starting point for the nitration of halogenated phenols is between 0 °C and 10 °C.[3] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

  • Q2: How does the presence of the fluorine atom affect the reaction temperature management?

    • A2: The fluorine atom is a moderately deactivating, ortho-, para-directing group. Its strong electron-withdrawing inductive effect can make the aromatic ring less reactive towards electrophilic substitution compared to phenol itself. This may allow for slightly higher reaction temperatures than for highly activated phenols, but careful control is still essential to prevent side reactions.

  • Q3: What are the safety considerations when working with nitrophenols?

    • A3: Nitrophenols are toxic and can be explosive, especially in the dry state.[4][5] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work in a well-ventilated fume hood.[5] Avoid friction, shock, and heat.[4] For spills, it is recommended to dampen the solid material with 60-70% ethanol before cleanup.[7]

  • Q4: Can I use a different nitrating agent besides mixed acid?

    • A4: While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent for aromatic compounds, other reagents can be used.[8][9] However, each system will have its own unique reactivity profile and optimal temperature range. If you are considering an alternative, a thorough literature search and careful optimization are required.

Experimental Workflow and Data Management

A well-documented experimental workflow is crucial for reproducibility and troubleshooting.

Standard Operating Procedure: Nitration of 2-chloro-4-fluorophenol
  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-chloro-4-fluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cooling: Immerse the flask in a cooling bath (e.g., ice-salt or acetone/dry ice) and cool the solution to 0-5 °C with vigorous stirring.

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Transfer the mixed acid to the addition funnel and add it dropwise to the cooled solution of 2-chloro-4-fluorophenol over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Data Summary Table
ParameterRecommended RangePotential Issue if Deviated
Starting Temperature 0-5 °CHigher temps can lead to initial reaction surge.
Addition Temperature 0-10 °CExceeding this can cause runaway reactions and byproducts.
Stirring Speed >300 RPM (variable with scale)Inadequate stirring leads to localized hotspots.
Addition Rate 1-2 hours (for lab scale)Too fast an addition rate is a primary cause of exotherms.

Visualizing the Workflow

The following diagram illustrates the critical decision points in managing the reaction temperature.

G cluster_prep Preparation cluster_addition Nitrating Agent Addition cluster_control Temperature Control Logic cluster_completion Reaction Completion & Workup start Start: Prepare Reactants cool_reactor Cool Reactor to 0-5°C start->cool_reactor add_nitrating_agent Slowly Add Mixed Acid monitor_temp Monitor Internal Temperature add_nitrating_agent->monitor_temp reaction_complete Monitor by TLC/HPLC temp_ok Temperature < 10°C? monitor_temp->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes slow_addition Slow Down Addition Rate temp_ok->slow_addition No continue_addition->add_nitrating_agent continue_addition->reaction_complete Addition Complete cool_further Enhance Cooling slow_addition->cool_further cool_further->monitor_temp quench Quench on Ice reaction_complete->quench Reaction Complete isolate Isolate & Purify Product quench->isolate end End isolate->end

Caption: Decision workflow for temperature management during nitration.

References

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information.
  • Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
  • Thermo Fisher Scientific. (2015, February 6). Safety Data Sheet: p-Nitrophenol.
  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Amino-6-chloro-4-nitrophenol.
  • Li, H., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Scientific Reports, 9, 16868.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
  • Wikipedia. (n.d.). Nitration.

Sources

Catalyst Selection and Troubleshooting for Reactions Involving 2-Chloro-4-fluoro-6-nitrophenol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed to provide you with in-depth, practical advice on catalyst selection and troubleshooting for common synthetic transformations involving this versatile but challenging substrate. The unique combination of a sterically hindered phenol, an electron-withdrawing nitro group, and two different halogen atoms on the aromatic ring presents a specific set of challenges that require careful consideration in reaction design.

Section 1: Selective Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation. However, the presence of a chloro substituent makes this reaction susceptible to hydrodehalogenation, a common side reaction with many standard catalytic hydrogenation catalysts.

Frequently Asked Questions (FAQs)

Q1: I am trying to reduce the nitro group of this compound to an amine, but I am observing significant amounts of the dechlorinated product. How can I improve the selectivity?

A1: Hydrodehalogenation is a well-known side reaction in the catalytic hydrogenation of halogenated nitroarenes, especially with standard catalysts like Palladium on carbon (Pd/C). To favor the reduction of the nitro group while preserving the chloro substituent, a change in catalyst is the most effective strategy.

  • Recommended Catalyst System: A sulfided Platinum on carbon (Pt(S)/C) catalyst is highly recommended for this transformation.[1] The sulfur atoms on the catalyst surface selectively poison the sites responsible for hydrodehalogenation without significantly impeding the hydrogenation of the nitro group.[1] This allows for a highly chemoselective reduction.

  • Alternative Non-Catalytic Methods: If catalytic hydrogenation is not feasible or continues to give poor selectivity, classic stoichiometric reductants are excellent alternatives that typically do not cause dehalogenation.[2]

    • Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH4Cl) is a robust and cost-effective method for nitro group reduction.[3][4]

    • Tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate is another mild and effective option.[2][3]

Q2: What are the key experimental parameters to control to minimize hydrodehalogenation when using a platinum-based catalyst?

A2: Besides the choice of a sulfided catalyst, several reaction parameters can be optimized to enhance selectivity:

  • Temperature and Pressure: Lower temperatures and hydrogen pressures generally favor the desired nitro reduction over hydrodehalogenation.[1] Start with mild conditions (e.g., room temperature to 40°C and 3-4 bar of H2) and monitor the reaction progress.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.

  • Additives: In some cases, the addition of a mild acid can help to suppress dehalogenation when using platinum or palladium catalysts.[5]

Troubleshooting Guide: Selective Nitro Reduction
Symptom Potential Cause Recommended Action
High levels of dechlorination The catalyst is too active for C-Cl bond cleavage (e.g., standard Pd/C).Switch to a sulfided platinum on carbon (Pt(S)/C) catalyst.[1] Alternatively, use non-catalytic methods like Fe/HCl or SnCl2.[2][3]
Incomplete reaction Insufficient catalyst activity or deactivation.Increase catalyst loading slightly or consider a fresh batch of catalyst. Ensure the hydrogen pressure is adequate.
Formation of other byproducts Potential for side reactions involving the phenol or fluoro group under harsh conditions.Maintain mild reaction conditions (low temperature and pressure).[1]
Experimental Protocol: Selective Hydrogenation using Sulfided Platinum on Carbon

Materials:

  • This compound

  • 3% Sulfided Platinum on Carbon (3% Pt(S)/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas supply

  • Pressurized hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF).

  • Carefully add 3% Pt(S)/C (typically 0.1 mol% Pt) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3-4 bar.[1]

  • Stir the reaction mixture at 30-40°C.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-chloro-4-fluorophenol.

  • Purify the product as necessary by crystallization or column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively. The electron-deficient nature of the aromatic ring, due to the nitro and fluoro groups, generally makes the oxidative addition step more facile.[6] However, the presence of the nitro group and the phenol can also lead to challenges.

Catalyst Selection Workflow for Cross-Coupling

Catalyst_Selection start Reaction Type? suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald ligand_choice_suzuki Select Ligand: Bulky, electron-rich phosphines e.g., RuPhos, XPhos suzuki->ligand_choice_suzuki ligand_choice_buchwald Select Ligand: Bulky, electron-rich phosphines e.g., BrettPhos, RuPhos buchwald->ligand_choice_buchwald precatalyst_suzuki Select Precatalyst: Pd(OAc)2 or a pre-formed Pd(ligand) complex ligand_choice_suzuki->precatalyst_suzuki precatalyst_buchwald Select Precatalyst: Pd2(dba)3, Pd(OAc)2, or a pre-formed Pd(ligand) complex ligand_choice_buchwald->precatalyst_buchwald base_suzuki Select Base: K3PO4, K2CO3, or Cs2CO3 precatalyst_suzuki->base_suzuki base_buchwald Select Base: NaOtBu, KOtBu, or LHMDS precatalyst_buchwald->base_buchwald solvent_suzuki Select Solvent: Dioxane/water, Toluene, or THF base_suzuki->solvent_suzuki solvent_buchwald Select Solvent: Toluene, Dioxane, or THF base_buchwald->solvent_buchwald

Caption: Decision workflow for catalyst system selection.

FAQs: Suzuki-Miyaura Coupling

Q3: I want to perform a Suzuki-Miyaura coupling with this compound. What type of catalyst system should I start with?

A3: For an electron-deficient aryl chloride like this, a highly active catalyst system is necessary. Modern bulky, electron-rich phosphine ligands are the gold standard.[7][8]

  • Recommended Ligands: Ligands from the Buchwald family, such as RuPhos or XPhos , are excellent starting points.[7][9] These ligands promote the oxidative addition of the aryl chloride to the palladium center and facilitate the subsequent steps of the catalytic cycle.

  • Palladium Source: You can use a simple palladium source like Pd(OAc)2 or a pre-formed catalyst complex that already incorporates the ligand (e.g., RuPhos Pd G3).[7]

  • Base and Solvent: A common and effective combination is K3PO4 as the base in a solvent system like dioxane/water or toluene.[8]

Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A4: Low yields in Suzuki-Miyaura couplings can stem from several issues. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The phenolic group can potentially coordinate to the palladium center and inhibit catalysis. It's also possible that the nitro group is being reduced under the reaction conditions, leading to catalyst deactivation.

    • Action: Consider protecting the phenol as a methyl or benzyl ether before the coupling reaction. Ensure that your reagents and solvents are rigorously deoxygenated to prevent oxidation of the Pd(0) active catalyst.[10]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow.

    • Action: Ensure your base is strong enough and sufficiently soluble. Sometimes switching to a different base like Cs2CO3 can improve results.[10] The addition of water as a co-solvent is often crucial for efficient transmetalation.[2]

  • Homocoupling of the Boronic Acid: This side reaction consumes your coupling partner.

    • Action: This is often caused by the presence of oxygen. Rigorous degassing of your reaction mixture is critical.[10]

  • Protodeboronation: The boronic acid can be cleaved by acidic protons before it has a chance to couple.

    • Action: Ensure your reaction conditions are not acidic. If your substrate or reagents contain acidic impurities, purification may be necessary.

FAQs: Buchwald-Hartwig Amination

Q5: What is the best catalyst system for a Buchwald-Hartwig amination with this compound and a primary amine?

A5: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential for the C-N coupling of aryl chlorides.

  • Recommended Ligands: For primary amines, BrettPhos has been specifically designed to be highly effective.[9][11] RuPhos is also a very good general ligand for this transformation.[9][12]

  • Palladium Source: Pd2(dba)3 or Pd(OAc)2 are common choices.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[11][12] LHMDS can be particularly useful if your amine coupling partner has other sensitive functional groups.[12]

Q6: I am observing a significant amount of hydrodehalogenation (replacement of Cl with H) in my Buchwald-Hartwig amination. What could be the cause?

A6: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination and can compete with the desired C-N bond formation.[3] It often occurs via a β-hydride elimination pathway from a palladium-amide intermediate, especially with primary amines.[3]

  • Action: The choice of ligand is critical in suppressing this side reaction. Using a bulkier ligand can sterically disfavor the conformation required for β-hydride elimination. Optimizing the base and temperature can also help. Sometimes, a slightly lower reaction temperature can improve the selectivity for the desired amination product.[5]

Section 3: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be alkylated to form an ether via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[6][13]

FAQs: Williamson Ether Synthesis

Q7: I want to synthesize an ether from this compound and an alkyl halide. What are the key considerations for this reaction?

A7: The Williamson ether synthesis involves two main steps: deprotonation of the phenol to form a phenoxide, followed by nucleophilic attack of the phenoxide on an alkyl halide.[7]

  • Deprotonation: The phenolic proton is acidic and can be removed by a suitable base.

    • Recommended Bases: For aryl ethers, common bases include potassium carbonate (K2CO3) , cesium carbonate (Cs2CO3) , or sodium hydroxide (NaOH) .[7][14]

  • SN2 Reaction: The resulting phenoxide is a good nucleophile. The success of the second step depends heavily on the nature of the alkyl halide.

    • Alkyl Halide Choice: The SN2 reaction works best with methyl halides and primary alkyl halides .[13] Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively give the elimination product (an alkene).[6][13] Therefore, you should choose your alkylating agent accordingly.

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophilic phenoxide.

    • Recommended Solvents: Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile are excellent choices.[7]

Troubleshooting Guide: Williamson Ether Synthesis
Symptom Potential Cause Recommended Action
No reaction or low conversion Incomplete deprotonation of the phenol or an unreactive alkyl halide.Use a stronger base or ensure the base is dry and of good quality. Confirm that your alkyl halide is a primary or methyl halide.[13]
Formation of an alkene byproduct E2 elimination is competing with SN2 substitution.This is expected if you are using a secondary or tertiary alkyl halide. Redesign your synthesis to use a primary alkyl halide if possible.[6][13]
C-alkylation observed The phenoxide has two nucleophilic sites (the oxygen and the aromatic ring).While O-alkylation is generally favored, C-alkylation can occur.[7] Using a more polar solvent can sometimes favor O-alkylation.
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Potassium carbonate (K2CO3), finely ground and dried

  • A primary alkyl halide (e.g., ethyl iodide)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add finely powdered and dried potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add the primary alkyl halide (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography or crystallization.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - American Chemical Society. (2011-10-11). Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available from: [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019-06-05). Available from: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • The Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). Available from: [Link]

  • Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy - ResearchGate. Available from: [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

  • Optimization of Cu catalysts for nitrophenol reduction, click reaction and alkyne coupling. (2019-12-30). Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available from: [Link]

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents.
  • Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors - ResearchGate. Available from: [Link]

  • US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents.

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Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-6-nitrophenol. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the common challenges encountered when using this versatile reagent. This center is structured to help you diagnose and resolve failed reactions through a logical, step-by-step process grounded in established chemical principles.

Troubleshooting Guide

The key to troubleshooting is a systematic approach. A failed reaction, whether it results in low yield, no product, or a complex mixture of byproducts, provides valuable data. The following guide will help you interpret that data to identify the root cause and implement an effective solution.

Initial Diagnosis: Where Did My Reaction Go Wrong?

The first step is to categorize the outcome of your experiment. Most failed reactions fall into one of three categories: no product formation, low product yield, or the formation of multiple unexpected byproducts. The diagnostic workflow below will guide you to the most probable causes and corrective actions for each scenario.

Troubleshooting_Workflow cluster_No_Product cluster_Low_Yield cluster_Byproducts Start Reaction Outcome Analysis No_Product No Product or Only Starting Material Start->No_Product Low_Yield Low Yield of Desired Product Start->Low_Yield Byproducts Multiple Spots on TLC / Impure Product Start->Byproducts NP_Cause1 Inactive Reagents or Catalyst No_Product->NP_Cause1 NP_Cause2 Insufficient Activation (Base too weak) No_Product->NP_Cause2 NP_Cause3 Incorrect Reaction Temperature No_Product->NP_Cause3 NP_Cause4 Wrong Solvent Choice No_Product->NP_Cause4 LY_Cause1 Incomplete Reaction (Time/Temp) Low_Yield->LY_Cause1 LY_Cause2 Side Reactions (e.g., Elimination) Low_Yield->LY_Cause2 LY_Cause3 Product Instability During Workup Low_Yield->LY_Cause3 LY_Cause4 Loss During Purification Low_Yield->LY_Cause4 BP_Cause1 Competing Reaction Pathways (e.g., C- vs. O-alkylation) Byproducts->BP_Cause1 BP_Cause2 Decomposition of Starting Material or Product Byproducts->BP_Cause2 BP_Cause3 Presence of Impurities in Starting Materials Byproducts->BP_Cause3 BP_Cause4 Reaction with Solvent (e.g., DMF) Byproducts->BP_Cause4

Caption: Diagnostic workflow for troubleshooting failed reactions.

Problem: My TLC analysis shows only unreacted starting material.

This is a common issue that typically points to a problem with reaction initiation or conditions. Let's break down the likely culprits.

Answer:

When a reaction fails to start, it's crucial to re-examine the fundamental components of the reaction setup. The issue likely lies in one of four areas: reagent quality, reaction activation, temperature, or the solvent system.

  • Reagent Quality and Stoichiometry:

    • Base Inactivity: The most critical step in many reactions with this compound is the deprotonation of the phenolic hydroxyl group to form a phenoxide. This phenoxide is the active nucleophile. If you are using a weak or old base (e.g., K₂CO₃, NaH), it may be inactive. For instance, sodium hydride (NaH) reacts with moisture in the air and loses its activity.

    • Action:

      • Use a freshly opened container of base or wash the NaH with hexane to remove the protective mineral oil and any surface oxidation before use.[1]

      • Consider using a stronger base. The pKa of a nitrophenol is significantly lower than a typical phenol, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.

      • Verify the stoichiometry. Ensure at least one full equivalent of base is used.

  • Insufficient Activation (Incorrect Base/Solvent Pairing):

    • The choice of base is intrinsically linked to the solvent. For example, potassium carbonate (K₂CO₃) has low solubility in solvents like THF. If the base is not dissolved or properly suspended, it cannot effectively deprotonate the phenol.

    • Action:

      • For bases like K₂CO₃, use a polar aprotic solvent like DMF or acetonitrile where it has better solubility or consider the use of a phase-transfer catalyst.[2]

      • When using NaH, THF or DMF are appropriate choices.[3]

  • Incorrect Reaction Temperature:

    • Nucleophilic aromatic substitution (SNAr) reactions have an activation energy barrier that must be overcome.[4] While the nitro group significantly activates the ring, some reactions still require heat to proceed at a reasonable rate.[2]

    • Action:

      • If you are running the reaction at room temperature, try heating it. A good starting point is 50-80 °C.[2]

      • Monitor the reaction by TLC at regular intervals (e.g., every hour) to see if any product is forming at the higher temperature.

  • Improper Solvent Choice:

    • Protic solvents (e.g., ethanol, water) can solvate the nucleophile (the phenoxide), reducing its reactivity and slowing down or preventing the reaction.[2]

    • Action:

      • Ensure you are using a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile. These solvents are effective at solvating the cation of the base but do not strongly interact with the nucleophile, leaving it more available to react.[2]

Problem: My reaction is slow, and the yield is low.

A sluggish reaction that gives a low yield often indicates that the conditions are suboptimal, leading to incomplete conversion or competing side reactions.

Answer:

Low yields can be frustrating, but they often point to a correctable issue in the reaction kinetics or workup procedure.

  • Inadequate Reaction Time or Temperature:

    • SNAr reactions can take anywhere from 1 to 24 hours to reach completion.[1][2] If the reaction is stopped prematurely, a low yield is inevitable.

    • Action:

      • Allow the reaction to run for a longer period, monitoring by TLC until the starting material is consumed.

      • If the reaction has stalled, consider increasing the temperature. This will increase the reaction rate.

  • Competitive Side Reactions:

    • In reactions like the Williamson ether synthesis, if you are reacting the phenoxide with a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene and reducing the yield of the ether product.[5][6]

    • Action:

      • Whenever possible, use a primary alkyl halide as the electrophile to minimize elimination.[6][7]

  • Product Instability or Loss During Workup:

    • The workup procedure is a common source of yield loss. Your product may be sensitive to the pH of the aqueous wash, or it could be partially soluble in the aqueous layer.[8]

    • Action:

      • Before performing a large-scale workup, test the stability of your product to acidic and basic conditions on a small aliquot.[8]

      • If your product is water-soluble, you may need to perform multiple extractions with your organic solvent or even back-extract the aqueous layer. Always check the aqueous layer by TLC before discarding it.[8]

Problem: I'm observing a complex mixture of byproducts.

The formation of multiple products suggests that alternative reaction pathways are occurring, or that one of the components is degrading under the reaction conditions.

Answer:

A "messy" reaction with many spots on a TLC plate points towards issues with selectivity, stability, or purity of the starting materials.

  • Ambident Nucleophile (C- vs. O-Alkylation):

    • Phenoxides are ambident nucleophiles, meaning they can react at two different positions: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[2] While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions.

    • Action:

      • The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Decomposition:

    • This compound, like many nitroaromatic compounds, can be sensitive to very high temperatures or strongly basic conditions, potentially leading to decomposition.[9]

    • Action:

      • Try running the reaction at a lower temperature for a longer period.

      • Avoid using an excessive amount of a very strong base.

  • Impure Starting Materials:

    • Impurities in your starting materials (the nitrophenol, the electrophile, or the solvent) can lead to a variety of side reactions.

    • Action:

      • Ensure the purity of your starting materials. If necessary, purify them before use. For example, solvents can be distilled, and solid reagents can be recrystallized.[10]

      • Always use dry (anhydrous) solvents, as water can react with strong bases and interfere with the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a typical reaction with this compound?

A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step process:

  • Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This step is usually the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][11] The aromaticity of the ring is temporarily broken.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

Caption: General mechanism of SNAr on a halo-nitrophenol.

Q2: What is the role of the nitro group?

A2: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence is critical for the SNAr reaction to occur. It activates the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic.[4][12][13] Furthermore, it stabilizes the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group, which is the case in this compound.[4][13][14]

Q3: Which halogen is the better leaving group in this molecule: Chlorine or Fluorine?

A3: In SNAr reactions, the trend for leaving group ability is often counterintuitive and the reverse of what is seen in SN1/SN2 reactions. For SNAr, the order of reactivity is typically F > Cl > Br > I.[12] This is because the first step, the nucleophilic attack, is the rate-determining step, not the breaking of the carbon-halogen bond. Fluorine is the most electronegative halogen, so it makes the carbon atom it is attached to the most electrophilic and thus the most susceptible to nucleophilic attack.[12][14] Therefore, in a reaction with this compound, the nucleophile will preferentially displace the fluorine atom.

Q4: What are the best solvent and base combinations for reactions with this substrate?

A4: The optimal combination depends on your specific nucleophile and reaction scale, but here are some general guidelines.

SolventPropertiesCommon Bases Used
DMF (Dimethylformamide)Polar aprotic, high boiling point (153 °C), good solvating power for many salts.K₂CO₃, NaH, Cs₂CO₃
DMSO (Dimethyl sulfoxide)Highly polar aprotic, high boiling point (189 °C), excellent solvating power.K₂CO₃, KOH, t-BuOK
Acetonitrile (MeCN)Polar aprotic, lower boiling point (82 °C), useful for reactions at moderate temps.K₂CO₃, DBU, Et₃N
THF (Tetrahydrofuran)Less polar aprotic, lower boiling point (66 °C), good for strong bases like NaH.NaH, LiHMDS, LDA

Note: Always use anhydrous (dry) solvents to prevent quenching of the base and other side reactions.[2]

Q5: How should I monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. A co-spot (spotting the starting material and reaction mixture on the same lane) can help confirm if any starting material remains.

Q6: What is a general protocol for a substitution reaction?

A6: The following is a general protocol for a Williamson ether synthesis, a common application for this substrate.

Experimental Protocol: General Procedure for Ether Synthesis

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Base Addition: Add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C. Stir the mixture for 30 minutes to allow for complete deprotonation to the phenoxide.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat to 50-80 °C, depending on the reactivity of the electrophile.[2]

  • Monitoring: Monitor the reaction for completion by TLC.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Washing: Wash the combined organic layers with water and then brine to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization.[2][10]

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile [Request PDF]. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile [Request PDF]. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Purification of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of this important chemical intermediate. Drawing upon established principles of organic chemistry and purification sciences, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved via electrophilic nitration of 2-chloro-4-fluorophenol, presents several distinct purification hurdles. The presence of multiple activating and deactivating groups on the aromatic ring can lead to a mixture of products, including constitutional isomers and over-nitrated species. The inherent acidity and polarity of the phenolic product also demand careful selection of purification techniques to achieve high purity standards required for downstream applications in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are the likely impurities?

Answer:

This is the most common challenge. The impurity profile of your crude this compound is intrinsically linked to the synthesis reaction, which is almost certainly the nitration of 2-chloro-4-fluorophenol. The directing effects of the hydroxyl (-OH), chloro (-Cl), and fluoro (-F) substituents govern the position of the incoming nitro (-NO2) group.

Causality: The hydroxyl group is a powerful ortho, para-director. The halogens are also ortho, para-directing but are deactivating. The desired product is formed by nitration at the C6 position, which is ortho to the hydroxyl group. However, side reactions are common.

The most probable impurities are:

  • Unreacted Starting Material: 2-chloro-4-fluorophenol. This is typically less polar than the nitrated products.

  • Isomeric Product (Regioisomer): 2-Chloro-4-fluoro-5-nitrophenol. Nitration can occur at the C5 position, leading to an isomer that may have very similar chromatographic behavior to the desired product.

  • Di-nitrated Byproducts: 2-Chloro-4-fluoro-x,y-dinitrophenols. Under forcing reaction conditions (excess nitric acid, high temperature), a second nitration can occur, yielding highly polar impurities.[1][2]

  • Residual Mineral Acids: Traces of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture.

  • Oxidative Byproducts: Nitration conditions can be oxidative, potentially leading to small amounts of colored, polymeric impurities.

The diagram below illustrates the formation pathway for the target compound and key impurities.

G cluster_start Starting Material cluster_reaction Nitration (HNO₃/H₂SO₄) cluster_products Reaction Products SM 2-Chloro-4-fluorophenol Reaction Electrophilic Aromatic Substitution SM->Reaction Impurity3 Unreacted Starting Material SM->Impurity3 Incomplete Reaction Product Target Product: This compound Reaction->Product Major Pathway (Ortho to -OH) Impurity1 Regioisomer: 2-Chloro-4-fluoro-5-nitrophenol Reaction->Impurity1 Minor Pathway Impurity2 Di-nitrated Byproduct Reaction->Impurity2 Over-reaction

Caption: Potential impurity formation during nitration.

FAQ 2: I'm struggling with recrystallization. The yield is low, or the purity doesn't improve significantly. What should I do?

Answer:

Recrystallization is a powerful technique for this compound, but success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Causality: The polarity of this compound is dominated by the hydroxyl and nitro groups. Impurities like the starting material are less polar, while di-nitro byproducts are more polar. A well-chosen solvent will exploit these polarity differences.

Troubleshooting Protocol: Solvent Screening

  • Initial Screening: Test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.

  • Solvent Systems to Evaluate:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Toluene, Hexane, Dichloromethane.

    • Solvent Pairs (for fine-tuning solubility): Ethanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane. For a solvent pair, dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow it to cool slowly.[4]

  • Common Pitfalls & Solutions:

    • Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Solution: Use a lower boiling point solvent or use a larger volume of solvent. Initiate crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Poor Yield: This can happen if too much solvent is used or the solution is not cooled sufficiently. Solution: After crystallization at room temperature, cool the flask in an ice bath for an additional 30-60 minutes. Minimize the amount of hot solvent used to just what is necessary for complete dissolution.

    • No Purity Improvement: This suggests that the main impurity has very similar solubility properties to your product (e.g., the regioisomer). In this case, recrystallization alone may be insufficient. Solution: Consider an alternative purification method like column chromatography or a preliminary acid-base wash to remove acidic/basic impurities.

A patent for a related compound suggests recrystallization from a methanol/water or ethanol/water system, which is an excellent starting point.[4]

FAQ 3: My product co-elutes with an impurity during column chromatography. How can I improve the separation?

Answer:

Co-elution is a common problem, especially with structurally similar isomers. Column chromatography separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase.[1] To improve separation, you must alter this partitioning.

Causality: Silica gel is polar and acidic. It interacts most strongly with polar functional groups. Your target compound and its impurities (starting material, regioisomer) have similar functional groups, leading to close retention factors (Rf).

Strategies for Improving Separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: The most common mobile phase for nitrophenols is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane). To increase retention and improve separation of closely running spots, decrease the proportion of the polar solvent. For example, switch from 20% Ethyl Acetate in Hexane to 10% or 15%.

    • Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, switch one of the solvents. For instance, replace Ethyl Acetate with Diethyl Ether or Dichloromethane. Different solvents have unique interactions with the solute and stationary phase that can alter selectivity.

  • Modify the Stationary Phase:

    • Acidification: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the acidic phenol group. This often reduces tailing and can improve peak shape and resolution on silica gel.

    • Alternative Sorbents: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like Acetonitrile/Water) may be effective.

  • Improve Column Technique:

    • Use a Longer Column: A longer column provides more theoretical plates, increasing the opportunity for separation.

    • Finer Silica Mesh: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases surface area and improves resolution, but requires higher pressure to run.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this dry powder onto the column instead of loading it as a concentrated liquid solution. This often results in a sharper starting band and better separation.

The workflow below outlines a logical approach to troubleshooting chromatographic separation.

G Start Co-elution Observed in Column Chromatography Step1 Decrease Mobile Phase Polarity (e.g., from 20% to 15% EtOAc/Hex) Start->Step1 Step2 Change Solvent Selectivity (e.g., replace EtOAc with DCM) Step1->Step2 If still co-eluting End Separation Achieved Step1->End Success Step3 Modify Stationary Phase (e.g., Add 0.5% Acetic Acid to Eluent) Step2->Step3 If still co-eluting Step2->End Success Step4 Improve Column Technique (e.g., Dry Loading, Longer Column) Step3->Step4 If still co-eluting Step3->End Success Step4->End Success

Caption: Workflow for optimizing chromatographic separation.

FAQ 4: My final product is yellow-orange but has a dark or brownish tint. Is this normal, and can it be fixed?

Answer:

While this compound is expected to be a colored solid (typically yellow to orange), a dark brown or black discoloration often indicates the presence of trace impurities or degradation.

Causality:

  • Oxidative Byproducts: Phenols are susceptible to oxidation, which can form highly colored quinone-type structures. This can be exacerbated by exposure to air, light, or residual oxidizing agents (like nitric acid) at elevated temperatures.

  • Polymeric Impurities: Trace amounts of highly conjugated, polymeric materials formed during the reaction can impart significant color even at very low concentrations.

  • Instability: Some nitrophenols can exhibit thermal instability, especially in the presence of impurities.[3][5][6]

Troubleshooting and Prevention:

  • Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (1-2% by weight). The charcoal adsorbs colored, nonpolar impurities. Hot filter the solution through a pad of Celite® or filter paper to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product.

  • Thorough Washing: Ensure the crude product is thoroughly washed after the reaction to remove residual mineral acids. A wash with cold water or a dilute sodium bicarbonate solution (followed by a water wash) can be effective.[7]

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidation over time.

Data Summary and Protocols

Table 1: Comparative Analysis of Purity Assessment Techniques
TechniquePrincipleStrengths for this CompoundWeaknesses / Common Issues
TLC Adsorption chromatography on a plateFast, inexpensive for reaction monitoring and fraction analysis. Good for visualizing polar vs. non-polar impurities.Not quantitative. May not resolve closely related isomers.
HPLC-UV High-resolution partition chromatographyExcellent for quantitative purity analysis (>99%). Can resolve close isomers with proper method development.Requires method development (column, mobile phase selection).
¹H NMR Nuclear Magnetic Resonance spectroscopyProvides definitive structural confirmation. Can be used for quantitative analysis (qNMR) with an internal standard.May not detect non-proton-containing impurities. Signal overlap can complicate analysis if isomers are present.
LC-MS HPLC coupled with Mass SpectrometryConfirms molecular weight of the main peak and provides mass information on impurity peaks, aiding in their identification.Response factors can vary, making it less accurate for quantification without standards for each impurity.
Experimental Protocol: General Purification Workflow
  • Work-up: After the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice. This will precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration.

  • Acid Removal: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual H₂SO₄ and HNO₃.[7]

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove water.

  • Primary Purification (Recrystallization): Perform a recrystallization based on your solvent screening results (see FAQ 2). An ethanol/water or toluene/hexane system is a good starting point.

  • Purity Check: Analyze the recrystallized product by TLC or HPLC.

  • Secondary Purification (Chromatography): If purity is insufficient (e.g., <98% and isomers are present), perform column chromatography on silica gel using an optimized eluent system (see FAQ 3).

  • Final Steps: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product under high vacuum to constant weight. Store appropriately.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN110240751A.
  • Process for preparing 2-chloro-4-fluorophenol. US5053557A.
  • Preparation of p-nitrophenolic compounds. US5414148A.
  • Synthesis and Purification of Nitrophenols. (2017). UKEssays. [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. CN112961131A. Patsnap. [Link]

  • Method for preparing 2-fluoro-4-nitrophenol. CN1850778A.
  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (2005). European Commission. [Link]

  • Method of synthesis of 2-chloro-4-nitrophenol. RU2046794C1.
  • Process for preparation of a nitrophenol. US20080045756A1.
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2018). PMC, NIH. [Link]

  • Purification of nitrophenols using complex-assisted crystallization. (2016). RSC Publishing. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • 2-Amino-4-chloro-6-nitrophenol. PubChem. [Link]

Sources

preventing degradation of 2-Chloro-4-fluoro-6-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-fluoro-6-nitrophenol (CAS 58348-98-4). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are typically found on the product label. It is also advised to protect the compound from direct sunlight as similar nitrophenols can be light-sensitive.[3][4]

Q2: What are the visible signs of degradation?

A2: Visual signs of degradation can include a change in color or the formation of a solid crust. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q3: What substances are incompatible with this compound?

A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to hazardous reactions and degradation of the compound.

Q4: How can I check the purity of my stored this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for assessing the purity of this compound.[5][6] These techniques can separate the parent compound from any potential degradation products.

Q5: What are the primary degradation pathways for this compound?

A5: Halogenated nitrophenols are susceptible to degradation through hydrolysis and photolysis.[7] The nitro group on the benzene ring reduces the electron density, which can influence its reactivity.[7] Microbial degradation is another potential pathway if the compound is exposed to certain microorganisms.[8][9]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Unexpected Experimental Results or Poor Yields

Possible Cause: Degradation of the starting material, this compound.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your stored compound using a validated analytical method such as HPLC or GC-MS.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and inert atmosphere).

  • Inspect for Contamination: Check for any signs of contamination in the storage container.

Issue 2: Change in Physical Appearance (e.g., Color Change)

Possible Cause: This may indicate chemical degradation.

Troubleshooting Steps:

  • Isolate the Material: Quarantine the affected batch to prevent its use in further experiments.

  • Analytical Confirmation: Use analytical techniques like HPLC, GC-MS, or NMR to identify the impurities and degradation products.

  • Dispose Properly: If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.

Issue 3: Inconsistent Results Between Different Batches

Possible Cause: Variability in the purity of different lots of this compound.

Troubleshooting Steps:

  • Batch-Specific Analysis: Perform a purity analysis on each new batch before use.

  • Standardize Handling: Ensure that all batches are handled and stored under the same standardized conditions.

  • Supplier Communication: If you suspect a quality issue with a new batch, contact the supplier and provide them with your analytical data.

III. Protocols and Methodologies

Protocol 1: Recommended Storage Procedure
  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Temperature: Store the container in a refrigerator at 2-8°C. For extended periods, storage at -20°C may be considered.

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

  • Inventory: Maintain a log to track the age and usage of the compound.

Protocol 2: Quality Control Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV Detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Detection wavelength: Determined by the UV spectrum of the compound.

      • Column temperature: 30°C

    • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area (area percent method).

IV. Visual Guides

Chemical Structure and Potential Degradation Sites

G start Receive/Synthesize This compound store Store under recommended conditions (Cool, Dry, Dark, Inert) start->store periodic_check Periodic Quality Control Check store->periodic_check analytical Analyze Purity (e.g., HPLC, GC-MS) periodic_check->analytical pass Purity Meets Specification analytical->pass fail Purity Below Specification analytical->fail use Use in Experiments pass->use troubleshoot Troubleshoot Storage/Handling fail->troubleshoot use->periodic_check dispose Dispose of Degraded Material troubleshoot->dispose

Caption: Workflow for ensuring the stability of the compound.

V. References

  • Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. (2025). Journal of Hazardous Materials.

  • The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research. (2018). Chinese Academy of Sciences.

  • Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol, 98%.

  • Analytical Methods for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.

  • Jay Organics. (n.d.). Material Safety Data Sheet: 2-AMINO 6-CHLORO 4-NITRO PHENOL DRY MEDR.

  • Proposed degradation pathways for 4-nitrophenol based on this study. (n.d.). ResearchGate.

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Safety Data Sheet. (n.d.).

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol.

  • ChemicalBook. (2023). 2-CHLORO-5-FLUORO-4-NITRO-PHENOL - Safety Data Sheet.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-chloro-4-nitrophenol.

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). National Institutes of Health.

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

  • Nitrophenol Family Degradation Pathway (an/aerobic). (2008). Eawag-BBD.

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014). Australian Government Department of Health.

  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). BenchChem.

  • PubChem. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experiments. Here, we delve into the causality behind experimental choices to ensure scientifically sound and reproducible results.

I. Understanding the Physicochemical Landscape of this compound

Before delving into specific applications, a foundational understanding of the physicochemical properties of this compound is paramount. These properties govern its behavior in various solvent systems and are critical for optimizing reaction conditions, purification protocols, and analytical methods.

What is the expected solubility profile of this compound?

While quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its solubility based on its structural analogues, such as 4-nitrophenol and 2-chloro-4-nitrophenol[1]. The presence of a polar nitro group and a hydroxyl group suggests some degree of polarity, while the chlorinated and fluorinated benzene ring introduces lipophilic character.

General Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to hydrogen bonding interactions with the hydroxyl and nitro groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Dichloromethane): Good solubility is anticipated due to dipole-dipole interactions. Dichloromethane is a known solvent for this compound from synthesis procedures[2].

  • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.

  • Aqueous Solutions: Solubility in water is expected to be low but will be highly dependent on the pH of the solution.

Qualitative Solubility Observations from Synthesis:

Synthesis procedures for this compound and its precursors have utilized solvents such as methanol, water, p-dioxane, and dichloromethane, indicating at least partial solubility in these systems under specific reaction conditions[2][3].

How does pH influence the solubility of this compound in aqueous solutions?

The solubility of this compound in aqueous media is critically dependent on pH due to the acidic nature of its phenolic hydroxyl group.

  • At low pH (acidic conditions): The compound will exist predominantly in its neutral, protonated form, which has lower water solubility.

  • At high pH (basic conditions): The phenolic proton will be abstracted, forming the more soluble phenolate salt.

II. Troubleshooting Guide for Experimental Workflows

This section addresses common challenges encountered during the handling and use of this compound in various experimental settings.

Dissolution Issues: My compound is not dissolving as expected.

Potential Cause 1: Incorrect Solvent Choice

  • Troubleshooting: Refer to the general solubility profile in Section 1.1. For reactions, ensure the chosen solvent is compatible with all reactants and reagents. For analytical techniques like HPLC, the initial sample solvent should be compatible with the mobile phase to prevent precipitation on the column.

Potential Cause 2: Insufficient Solvent Volume or Agitation

  • Troubleshooting: Ensure you are using an adequate volume of solvent to achieve the desired concentration. Employ vigorous stirring or sonication to aid dissolution, especially for larger quantities.

Potential Cause 3: Temperature Effects

  • Troubleshooting: Gently warming the solvent can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.

Reaction Troubleshooting: My reaction is sluggish or incomplete.

Potential Cause 1: Poor Solubility of Reactants

  • Troubleshooting: A key principle of reaction kinetics is that reactants must be in the same phase to interact effectively. If this compound or other reactants have poor solubility in the chosen solvent, the reaction rate will be significantly hindered. Consider using a co-solvent system to improve the solubility of all components.

Potential Cause 2: Solvent-Reactant Incompatibility

  • Troubleshooting: The solvent can play a direct role in the reaction mechanism. For example, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation without strongly solvating the nucleophile, thereby increasing its reactivity. In contrast, protic solvents can hydrogen bond with the nucleophile, reducing its efficacy.

Purification Problems: I am having difficulty with crystallization/purification.

Potential Cause 1: Inappropriate Crystallization Solvent System

  • Troubleshooting: Successful crystallization relies on selecting a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures.

    • Single Solvent Method: Choose a solvent that provides this temperature-dependent solubility profile.

    • Two-Solvent Method: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until turbidity is observed. Allow the solution to cool slowly.

Potential Cause 2: Impurities Affecting Crystallization

  • Troubleshooting: If significant impurities are present, they can inhibit crystal formation. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

III. Frequently Asked Questions (FAQs)

What is a good starting point for developing an HPLC method for this compound?

A reversed-phase HPLC method is a suitable approach for the analysis of this compound. Based on methods for similar compounds, here is a recommended starting point[5]:

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start with a 50:50 (A:B) ratio and adjust based on retention time.
Flow Rate 1.0 mL/min
Detection UV, 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Column Temp. 30 °C

Method Development and Optimization:

  • Mobile Phase pH: The pH of the mobile phase will affect the retention time of this compound. At a pH well below its pKa, it will be in its neutral form and have a longer retention time.

  • Organic Modifier: The ratio of acetonitrile to the aqueous phase will determine the elution strength. Increasing the percentage of acetonitrile will decrease the retention time.

How should I prepare a stock solution of this compound for analysis?

For creating a stock solution for analytical purposes, it is recommended to use a solvent in which the compound is freely soluble and that is compatible with the analytical method.

Step-by-Step Protocol for Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol or acetonitrile.

  • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Once dissolved, add the same solvent to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., 4 °C) to minimize solvent evaporation and potential degradation.

What are the key stability and storage considerations for this compound?

While specific stability data is limited, general precautions for substituted nitrophenols should be followed.

  • Light Sensitivity: Many nitroaromatic compounds are light-sensitive. It is advisable to store the compound in an amber vial or in the dark to prevent photochemical degradation[6].

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition[7].

IV. Visualizing Experimental Workflows

Diagram 1: Solvent Selection Workflow for a Nucleophilic Aromatic Substitution (SNAr) Reaction

SNAr_Solvent_Selection start Start: SNAr Reaction with This compound check_solubility Are all reactants soluble in the proposed solvent? start->check_solubility select_aprotic Select a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) check_solubility->select_aprotic Yes co_solvent Use a co-solvent system to improve solubility check_solubility->co_solvent No run_reaction Proceed with the reaction select_aprotic->run_reaction select_protic Consider a polar protic solvent (e.g., Ethanol, Methanol) - may reduce nucleophilicity select_protic->run_reaction co_solvent->select_aprotic end End run_reaction->end

Caption: A decision-making workflow for selecting an appropriate solvent for an SNAr reaction.

V. References

  • European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluoro-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. Retrieved from

  • LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • LookChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • Australian Government Department of Health. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from

  • S. K. Agarwal, & P. K. Singh. (1994). Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chromatography. Journal of High Resolution Chromatography, 17(5), 336-338.

  • PubChem. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is.... Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrophenol synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during the nitration of phenols. The synthesis of nitrophenols is a cornerstone of industrial chemistry, providing essential intermediates for pharmaceuticals, dyes, and agrochemicals. However, the high reactivity of the phenol ring often leads to challenges in selectivity, resulting in byproduct formation that can complicate purification and reduce yields.

This document provides in-depth, question-and-answer-style troubleshooting guides grounded in mechanistic principles and field-proven strategies.

Section 1: Understanding and Troubleshooting Common Byproducts

The nitration of phenol is a classic electrophilic aromatic substitution reaction. However, the potent activating nature of the hydroxyl (-OH) group and the strong oxidizing potential of nitrating agents create a landscape ripe for side reactions.

FAQ 1: My reaction is producing a dark, tarry substance with a low yield of the desired mononitrophenol. What is happening and how can I fix it?

Answer:

The formation of dark, tarry, or resinous materials is a classic sign of oxidation and polymerization , one of the most common pitfalls in phenol nitration.[1][2][3] The phenol ring is highly activated and thus extremely susceptible to oxidation by nitric acid, especially under concentrated or high-temperature conditions.[1][4][5] This leads to the formation of complex, high-molecular-weight condensation products and colored quinone-type species.[4][5]

Root Cause Analysis:

  • Aggressive Reaction Conditions: Concentrated nitric acid is a strong oxidizing agent.[6] High temperatures accelerate the rates of both the desired nitration and the undesired oxidation pathways.[7][8] An uncontrolled exotherm can quickly lead to runaway oxidation.

  • High Reactant Concentration: High concentrations of both phenol and nitric acid increase the likelihood of intermolecular reactions and oxidative side reactions.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a low reaction temperature, typically between 0-20°C, using an ice bath or cryocooler.[7] Lower temperatures significantly suppress the rate of oxidation relative to nitration.[7]

  • Use Dilute Nitric Acid: Switch from concentrated nitric acid to a more dilute solution (e.g., 20-30%).[1][7] This reduces the oxidizing potential of the nitrating medium.

  • Controlled Reagent Addition: Add the nitrating agent (nitric acid) slowly and dropwise to the phenol solution with vigorous stirring. This ensures that localized "hot spots" do not form and allows for effective heat dissipation.

  • Consider a Milder Nitrating System: For sensitive substrates, avoid the "mixed acid" (HNO₃/H₂SO₄) route for mononitration. A well-established alternative is the nitrosation-oxidation pathway .

    • React phenol with sodium nitrite (NaNO₂) in an acidic medium (like dilute H₂SO₄) to form nitrosophenol.

    • The resulting nitrosophenol is then oxidized to nitrophenol using dilute nitric acid. This two-step process avoids the harsh conditions of direct nitration.[9]

FAQ 2: I am getting significant amounts of dinitrophenol and even some 2,4,6-trinitrophenol (picric acid) when I only want the mononitrated product. How can I improve monoselectivity?

Answer:

This issue is known as polysubstitution or over-nitration . The hydroxyl group is a strong activating group, and the introduction of the first nitro group does not sufficiently deactivate the ring to prevent further nitration.[7] In fact, the initially formed mononitrophenol is still more activated than benzene itself and can react further.[7] Using a strong nitrating mixture like concentrated nitric and sulfuric acids will almost certainly lead to the formation of 2,4,6-trinitrophenol (picric acid).[10][11]

Root Cause Analysis:

  • Potent Nitrating Agent: The nitronium ion (NO₂⁺), generated in high concentration in mixed acid, is a highly reactive electrophile that readily reacts with the activated phenol ring.[12][13]

  • High Temperature: Higher reaction temperatures provide the activation energy needed for subsequent nitration steps.[7][14]

Troubleshooting Protocol:

  • Avoid Mixed Acid for Mononitration: The primary method to achieve mononitration is to use dilute nitric acid at a low temperature (around 298 K). The concentrated H₂SO₄/HNO₃ system is typically reserved for exhaustive nitration to produce picric acid.[2]

  • Control Stoichiometry: Use a strict 1:1 molar ratio or a slight sub-stoichiometric amount of nitric acid relative to phenol. This limits the availability of the nitrating agent for subsequent reactions.

  • Employ Protective Group Strategy: For substrates where achieving selectivity is particularly challenging, the hydroxyl group can be temporarily protected to moderate its activating effect.

    • Acetylation: Convert the phenol to phenyl acetate. The acetyl group moderates the activating effect of the oxygen. Nitrate the phenyl acetate, which will primarily yield the para-nitro product. Finally, remove the acetyl group via hydrolysis to obtain p-nitrophenol.[15]

  • Sulfonation-Nitration Route: This is a classic method for preparing picric acid but can be adapted to control nitration. First, sulfonate the phenol with fuming sulfuric acid to form phenolsulfonic acid. The bulky sulfonic acid groups can direct the incoming nitro groups and are later displaced during the nitration step.[2][11]

FAQ 3: My reaction produces a mixture of ortho- and para-nitrophenol. How can I control the regioselectivity?

Answer:

The formation of both ortho and para isomers is expected, as the hydroxyl group is an ortho-, para-directing group.[7][9] The ratio of these isomers is highly dependent on the reaction conditions. Typically, o-nitrophenol can be separated from the p-isomer by steam distillation, as the ortho isomer exhibits intramolecular hydrogen bonding, making it more volatile. However, maximizing the formation of one isomer over the other is often desirable.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: The reaction mechanism and conditions influence the product distribution. For instance, the o:p ratio can change significantly with the concentration of sulfuric acid in the reaction medium.[16]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the steric environment around the phenol, favoring one isomer over another.

Strategies for Influencing Regioselectivity:

  • Heterogeneous Catalysis: Using solid acid catalysts, such as certain zeolites or sulfated zirconia, can enhance selectivity for the para isomer.[17] The defined pore structure of these catalysts can create steric hindrance that favors substitution at the less hindered para position.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst with dilute nitric acid has been shown to improve selectivity for mononitration.[1]

  • Solvent Choice: The solvent can influence the interaction between the nitrating agent and the substrate. Using solvents like carbon tetrachloride in conjunction with a solid acid catalyst has been shown to increase selectivity.[17]

  • Alternative Reagents: Employing different nitrating agents can alter the product ratio. For instance, using ammonium nitrate and potassium bisulfate (KHSO₄) has been reported as a regioselective method for ortho-nitration of phenols.[18]

Section 2: Analytical Methods for Byproduct Detection

Effective troubleshooting requires accurate identification and quantification of byproducts.

FAQ 4: What are the best analytical techniques to identify and quantify the byproducts in my nitrophenol reaction mixture?

Answer:

A combination of chromatographic and spectroscopic methods is ideal for analyzing the complex mixtures that can result from phenol nitration.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique.[19][20]

    • Method: Reverse-phase HPLC (RP-HPLC) with a C18 column and a UV detector is standard.[19][21] An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically effective for separating o-, m-, and p-nitrophenol, as well as dinitrophenols.[19]

    • Advantages: Excellent separation of isomers, high sensitivity (especially with pre-concentration steps like liquid-liquid extraction), and accurate quantification using external or internal standards.[19][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming molecular weights.

    • Method: The phenolic compounds may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.

    • Advantages: Provides structural information from the mass spectrum, which is invaluable for identifying unknown byproducts.

  • Spectroscopy (UV-Vis, Raman): These methods can be used for rapid qualitative assessment and, in some cases, quantification.

    • UV-Vis Spectroscopy: Can be used to determine the concentration of nitrophenols, but it struggles with complex mixtures due to overlapping spectra.

    • Raman Spectroscopy: Has been used to identify and quantify nitrophenol isomers in both solid and liquid phases, offering a non-destructive analytical option.[22]

Visual Summaries and Workflows

Byproduct Formation Pathways

The following diagram illustrates the main reaction and common side reactions in phenol nitration.

NitrationPathways Phenol Phenol o_NP o-Nitrophenol (Desired Product) Phenol->o_NP ortho-attack p_NP p-Nitrophenol (Desired Product) Phenol->p_NP para-attack Oxidation Oxidation Products (Quinones, Tars) Phenol->Oxidation Oxidation DNP 2,4-Dinitrophenol (Polysubstitution) o_NP->DNP Further Nitration p_NP->DNP Further Nitration TNP 2,4,6-Trinitrophenol (Picric Acid) DNP->TNP Further Nitration NitratingAgent Nitrating Agent (e.g., HNO₃ / H₂SO₄) NitratingAgent->Phenol Mononitration

Caption: Key reaction pathways in phenol nitration.

Troubleshooting Workflow for Byproduct Formation

Use this decision tree to diagnose and solve common issues.

TroubleshootingWorkflow Start Problem: High Byproduct Formation Identify Identify Byproducts (HPLC, GC-MS) Start->Identify ByproductType What is the primary byproduct? Identify->ByproductType Oxidation Dark Tars / Polymers ByproductType->Oxidation Oxidation Products Poly Di- / Tri-nitrophenols ByproductType->Poly Polysubstitution Sol_Oxidation Solution: 1. Lower Temperature (0-20°C) 2. Use Dilute HNO₃ 3. Slow Reagent Addition Oxidation->Sol_Oxidation Sol_Poly Solution: 1. Avoid Mixed Acid 2. Use 1:1 Stoichiometry 3. Protect -OH group Poly->Sol_Poly

Caption: Troubleshooting decision tree for nitrophenol reactions.

References

  • Why is mononitration of phenol carried out at low temperatures? (n.d.).
  • Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024, July 7).
  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. (n.d.). AIP Publishing.
  • Why is nitration done at comparatively low temperatures? - Quora. (2018, November 17).
  • Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. (2022). ACS ES&T Engineering.
  • Side reactions in the nitration of phenols and their prevention. (2025, November). BenchChem.
  • Process for nitration of phenol derivatives. (n.d.).
  • Does nitration of phenol occur in the presence of sulfuric acid? - Quora. (2020, August 3).
  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitr
  • Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2. (n.d.). PMC. NIH.
  • Nitration of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts.
  • Picric Acid Family Degradation P
  • Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. (n.d.).
  • Picric acid - Wikipedia. (n.d.).
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.).
  • Proposed degradation pathway for picric acid and 2,4-Dinitrophenol by Rhodococcus strains. (n.d.).
  • Synthesis of Picric Acid
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). FAO AGRIS.
  • An Updated Review on Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms. (n.d.). PMC.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). DergiPark.
  • The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. (2025, August 6).
  • Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021, October 1). Spectroscopy.
  • Studies on Nitration of Phenol over Solid Acid Catalyst. (2018, February 15). Crimson Publishers.
  • The formation of phenolic products from the 4-nitrophenol (a, pH = 2)... (n.d.).
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022, November 29). Khan Academy.
  • Alcohols, Phenols and Ethers. (n.d.). NCERT.
  • Nitrosation by peroxynitrite: use of phenol as a probe. (1998, October 1). PubMed. NIH.
  • Phenol, when it first reacts with concentrated sulphuric acid and the - askIITians. (2025, March 6).
  • Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Pakistan Academy of Sciences.
  • Nitration - Wikipedia. (n.d.).
  • Phenol when it first reacts with concentrated sulphuric acid and then will concentr
  • Avoiding over nitration (or generally over-electrophilic substitution). (2021, June 20). Sciencemadness Discussion Board.
  • Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019, June 5). Chemistry LibreTexts.
  • Composition of the products of phenol nitration with nitric acid in aqueous dioxane in relation to the reactant ratio. (n.d.).
  • Reaction of phenol with sulphuric acid and nitric acid [closed]. (2018, February 23). Chemistry Stack Exchange.
  • An In-depth Technical Guide to Electrophilic Aromatic Substitution in Polyamino Benzenes. (n.d.). BenchChem.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Aromatic Nitr
  • Nitration of Substituted Aromatic Rings and R
  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (2025, August 6).
  • m-NITROPHENOL - Organic Syntheses Procedure. (n.d.).

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Technical Support Center: Work-up Procedures for Reactions with 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Chloro-4-fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your work-up procedures are both efficient and effective.

A Critical Note on Safety

Before beginning any experiment, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses the fundamental chemical properties of this compound that govern its behavior during reactions and subsequent work-ups.

Q1: What are the key reactive sites on this compound?

A1: The molecule has three primary sites of reactivity:

  • The Phenolic Hydroxyl Group: This proton is significantly acidic due to the inductive and resonance electron-withdrawing effects of the nitro and halogen substituents. This acidity is the key to its separation from non-acidic products during a basic aqueous work-up.

  • The C-2 Chlorine Atom: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the powerful electron-withdrawing nitro group.[3][4]

  • The C-4 Fluorine Atom: This position is also activated towards SNAr as it is para to the nitro group.[3][4]

The relative reactivity of the C-2 and C-4 positions depends on the nucleophile and reaction conditions, but the ortho position is often more readily substituted.

Q2: Why is the phenolic proton so acidic? How does this affect my work-up?

A2: The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. In this molecule, the negative charge of the phenoxide is delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the nitro group through resonance. This high degree of stabilization makes the corresponding phenol significantly more acidic than phenol itself. This enhanced acidity allows for the use of relatively weak inorganic bases, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate it, forming a water-soluble salt. This is the cornerstone of a successful extractive work-up to remove unreacted starting material.

Q3: My reaction involves a strong base to deprotonate the phenol for a subsequent reaction (e.g., Williamson Ether Synthesis). What should I be concerned about?

A3: When using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), you ensure complete formation of the phenoxide. However, this also increases the risk of side reactions. The highly activated ring is susceptible to attack by strong nucleophiles, potentially leading to undesired substitution products. Furthermore, if your reaction partner is sensitive to strong bases, you may see degradation. Careful control of temperature and slow addition of reagents are critical.[5]

Section 2: Troubleshooting Guide for Reaction Work-ups

This section provides a structured approach to resolving common issues encountered during the work-up of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Persistent yellow color in the organic layer after basic wash. 1. Incomplete removal of the acidic starting material. 2. The product itself is a colored compound. 3. The product is a nitrophenol derivative and is also acidic.1. Increase the basicity or number of washes. The yellow color is characteristic of the nitrophenolate anion. If a weak base (e.g., NaHCO₃) is insufficient, switch to a slightly stronger base like 1M Na₂CO₃. Perform multiple small-volume washes rather than one large one for greater extraction efficiency. 2. Confirm product color. Check literature or analytical data (if available) for the expected appearance of your product. 3. Modify the work-up. If your product is also acidic, a basic wash will remove it along with the starting material. In this case, purification must rely on other techniques like column chromatography or recrystallization, bypassing the basic wash.
An emulsion forms during liquid-liquid extraction. The reaction mixture may contain amphiphilic byproducts or residual high-boiling polar solvents (like DMF) that stabilize the interface between the organic and aqueous layers.[6]1. Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.[6] 2. Filter through Celite®: Pass the entire emulsified mixture through a plug of Celite® or glass wool. This can physically disrupt the fine droplets forming the emulsion.[6] 3. Allow Time: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.
Low or no product yield after work-up. 1. Product was lost into the basic aqueous wash. 2. The reaction was incomplete. 3. The product is volatile or unstable under the work-up conditions.1. Acidify the aqueous layer. To check if your product was extracted, carefully acidify the combined basic aqueous layers with dilute HCl (e.g., 1-2M) in a fume hood. If a precipitate forms or the solution turns cloudy, your product is likely acidic and was extracted. Collect this material by filtration or re-extraction into a fresh organic solvent. 2. Analyze the crude mixture. Before the work-up, take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS) to confirm product formation. 3. Use milder conditions. Avoid strong acids/bases or high temperatures during the work-up if your product is known to be sensitive.
TLC analysis shows both starting material and product, even after the work-up. The basic wash was not effective enough, or the pH was not sufficiently high to fully deprotonate and extract the starting nitrophenol.Re-subject the organic layer to the work-up. Redissolve the crude material in a suitable solvent (e.g., ethyl acetate) and repeat the basic wash procedure, perhaps using a slightly more concentrated base or performing more repetitions. Monitor the removal of the starting material by TLC.

Section 3: Detailed Experimental Protocols

Protocol 1: General Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol assumes a reaction where a nucleophile has displaced the chlorine atom on this compound, and the resulting product is a neutral, water-insoluble organic molecule.

Materials:

  • Reaction mixture in an organic solvent (e.g., DMF, THF, Dioxane)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

Procedure:

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute: Transfer the reaction mixture to a separatory funnel. Dilute with 2-3 volumes of an extraction solvent like ethyl acetate. Causality: This ensures the product is fully dissolved in the organic phase and reduces the viscosity of the mixture for efficient extraction.

  • First Aqueous Wash (Water): If the reaction solvent is water-miscible (like DMF or THF), perform an initial wash with deionized water. This will remove the bulk of the reaction solvent. Repeat 2-3 times if necessary.[6]

  • Basic Wash (to remove starting material): Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to separate. The aqueous layer will likely be yellow/orange. Drain and collect the aqueous layer. Repeat this wash until the aqueous layer is colorless. Causality: The basic solution deprotonates the unreacted acidic this compound, converting it to its water-soluble salt, which partitions into the aqueous phase.[7]

  • Neutral Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine. Causality: This step removes the majority of the dissolved water from the organic layer and helps to break any minor emulsions.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ and swirl. Let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography or recrystallization.

Section 4: Visualized Workflows and Logic

Experimental Workflow: SNAr Reaction & Extractive Work-up

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_waste Aqueous Waste A Reaction Mixture (Product + Unreacted SM) B 1. Dilute with EtOAc & Transfer to Sep. Funnel A->B C 2. Wash with sat. NaHCO3 (aq) (Repeat until colorless) B->C D 3. Wash with Water C->D Organic Layer W1 Aqueous Layer (Contains SM-salt) C->W1 Aqueous Layer E 4. Wash with Brine D->E F 5. Dry Organic Layer (e.g., Na2SO4) E->F G 6. Filter & Concentrate F->G H Crude Product G->H I 7. Purify (Chromatography/Recrystallization) H->I J Pure Product I->J

Caption: Standard extractive work-up for isolating a neutral product.

Troubleshooting Logic: Low Product Yield

G Start Problem: Low Product Yield Q1 Was product formation confirmed pre-workup (TLC)? Start->Q1 A1_No Reaction Failed/Incomplete. Optimize reaction conditions (temp, time, reagents). Q1->A1_No No A1_Yes Product was formed. Issue is with the work-up. Q1->A1_Yes Yes Q2 Is the product potentially acidic? A1_Yes->Q2 A2_Yes Acidify the basic aqueous washes & check for precipitate. If positive, recover product and avoid basic wash in future. Q2->A2_Yes Yes A2_No Product is likely neutral. Consider product instability or physical loss during transfers. Q2->A2_No No

Caption: Decision tree for diagnosing the cause of low product yield.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Gheorghe, A., et al. (2012). Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Arabian Journal of Chemistry, 5(2), 151-156. [Link]

  • Gatterman, L. (1946). Practical Manual of Organic Chemistry.
  • PrepChem. (n.d.). Preparation of 4-nitrophenol. [Link]

  • Rhone-Poulenc S.A. (1976). Process for the purification of para-nitrophenol.
  • LibreTexts Chemistry. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-fluoro-6-nitrophenol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of appropriately substituted aromatic precursors is paramount. Halogenated nitrophenols are versatile building blocks, but their reactivity in key synthetic steps, such as Nucleophilic Aromatic Substitution (SNAr), can vary dramatically based on their substitution pattern. This guide provides an in-depth comparison of the reactivity of 2-Chloro-4-fluoro-6-nitrophenol against other common halonitrophenols, grounded in mechanistic principles and supported by a framework for empirical validation.

Introduction: The Strategic Importance of Activated Aryl Halides

Halonitrophenols are critical intermediates where the aromatic ring is "activated" for nucleophilic attack. The potent electron-withdrawing nature of the nitro (–NO₂) group, particularly when positioned ortho or para to a halogen, significantly reduces the electron density of the benzene ring.[1] This electronic deficit facilitates attack by nucleophiles, a reaction that is otherwise notoriously difficult for unactivated aryl halides.[2][3]

This compound is a particularly interesting substrate as it possesses two different halogen atoms, both activated by the ortho/para nitro group. Understanding which halogen is more susceptible to substitution, and how its overall reactivity compares to analogs like dichloronitrophenols or difluoronitrophenols, is crucial for predicting reaction outcomes and optimizing synthetic routes.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of these compounds is governed by the two-step addition-elimination mechanism of SNAr.[3][4]

  • Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (the halogen), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] This step results in the temporary loss of aromaticity and is typically the slow, rate-determining step of the reaction.

  • Step 2 (Elimination): The aromaticity is restored as the leaving group (halide ion, X⁻) is expelled from the Meisenheimer complex.

The stability of the Meisenheimer complex is the key to the entire process. Electron-withdrawing groups at the ortho and para positions are essential as they delocalize the negative charge through resonance, stabilizing this critical intermediate.[2][3]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Comparative Reactivity Analysis

Direct kinetic data comparing a wide range of halonitrophenols under identical conditions is sparse in the literature. However, we can establish a robust framework for predicting relative reactivity based on fundamental chemical principles.

The Dual Role of the Halogen: Electronegativity vs. Leaving Group Ability

In SNAr reactions, the role of the halogen is twofold, and this often leads to a counter-intuitive trend in reactivity.

  • Activation of the Ring (Step 1): The rate-determining step is the initial nucleophilic attack. This attack is facilitated by a more electrophilic (electron-poor) carbon atom. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawal. This polarizes the C–F bond significantly, making the carbon atom highly susceptible to attack. Therefore, for the first step, fluorine is the most activating halogen.

  • Leaving Group Ability (Step 2): The ability of the halide to depart is related to the C–X bond strength and the stability of the resulting X⁻ ion. Based on C–X bond strength (C-F > C-Cl > C-Br > C-I), one would expect iodide to be the best leaving group.

The Decisive Factor: Because the first step (attack) is rate-limiting, the factor that accelerates this step has the greatest impact on the overall reaction rate. Consequently, the high electronegativity of fluorine makes fluoronitrobenzenes generally more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts. The observed reactivity order is often F > Cl > Br > I .

Analysis of this compound

In this compound, both halogens are activated. The fluorine at C-4 is para to the nitro group, while the chlorine at C-2 is ortho. Both positions provide excellent resonance stabilization for the Meisenheimer complex.

  • Reactivity at C-4 (Fluorine): The C-F bond is highly polarized, making C-4 an extremely attractive site for nucleophilic attack. Substitution at this position is expected to be rapid.

  • Reactivity at C-2 (Chlorine): The C-Cl bond is less polarized than the C-F bond. However, the C-Cl bond is weaker, making the chloride a better leaving group in the second, fast step.

Prediction: For most nucleophiles, substitution will occur preferentially at the C-4 position , displacing the fluoride. This is because the rate is dictated by the initial attack, which is faster at the more electrophilic carbon attached to the fluorine.

Comparison with Other Halonitrophenols

The following table summarizes the predicted reactivity of this compound relative to common di-substituted analogs.

CompoundKey Structural FeaturesPredicted Relative Reactivity (SNAr)Governing Factors
This compound F at C-4 (para to -NO₂), Cl at C-2 (ortho to -NO₂)Very High (at C-4)Extreme activation at C-4 by the highly electronegative fluorine atom. Strong resonance stabilization from the para -NO₂ group.
2,4-Difluoro-6-nitrophenol F at C-2 and C-4, both activated by the -NO₂ group.Very High Both positions are highly activated for nucleophilic attack due to fluorine's electronegativity.
2,4-Dichloro-6-nitrophenol Cl at C-2 and C-4, both activated by the -NO₂ group.High Good activation from the inductive effect of chlorine and resonance from the -NO₂ group. Less reactive than the fluoro analogs.
2-Chloro-6-fluoro-4-nitrophenol F at C-6 (ortho to -NO₂), Cl at C-2 (ortho to -NO₂)High Both halogens are ortho to the nitro group. Reactivity is high, likely favoring substitution of fluorine, but potentially with less regioselectivity than the 4-fluoro isomer.

Experimental Protocols for Reactivity Assessment

To empirically validate these predictions and establish quantitative comparisons, the following self-validating experimental protocols can be employed.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry

This method measures the rate of reaction by monitoring the appearance of the colored phenoxide product.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a halonitrophenol with a nucleophile (e.g., sodium methoxide).

Methodology:

  • Stock Solutions: Prepare stock solutions of the halonitrophenol substrate (e.g., 10 mM in DMSO) and the nucleophile (e.g., 1 M sodium methoxide in methanol).

  • Reaction Setup: In a quartz cuvette, place a solution of the nucleophile in methanol, ensuring it is in large excess (e.g., at least 10-fold) compared to the substrate. The cuvette is placed in a temperature-controlled spectrophotometer.

  • Initiation: Rapidly inject a small aliquot of the substrate stock solution into the cuvette to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at the λ_max of the product (e.g., the nitrophenoxide anion, which is typically yellow and absorbs around 400-430 nm). Record absorbance as a function of time.

  • Data Analysis: The reaction should follow pseudo-first-order kinetics due to the excess nucleophile. Plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of the resulting linear plot is -k_obs.

  • Comparison: Repeat the experiment under identical conditions for each halonitrophenol of interest. The calculated k_obs values will provide a direct quantitative comparison of their reactivities.

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Protocol 2: Competition Experiment

This method determines the relative reactivity by allowing two substrates to compete for a limited amount of nucleophile.

Objective: To determine the relative reactivity of Substrate A vs. Substrate B.

Methodology:

  • Reaction Mixture: Prepare a solution containing equimolar amounts of two different halonitrophenols (e.g., this compound and 2,4-dichloro-6-nitrophenol).

  • Initiation: Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 equivalents). This ensures that the substrates must compete for the limited reagent.

  • Reaction: Allow the reaction to proceed to completion at a controlled temperature.

  • Analysis: Quench the reaction and analyze the final mixture using a calibrated analytical technique such as HPLC or GC-MS.

  • Determination: Quantify the amounts of remaining starting materials and the newly formed products. The ratio of the products formed from each substrate directly reflects their relative reaction rates.

Conclusion

While all halonitrophenols are activated towards nucleophilic aromatic substitution, their reactivity is not uniform. This compound stands out as a highly reactive substrate, with substitution overwhelmingly favored at the fluorine-bearing C-4 position. This heightened reactivity is a direct consequence of the superior ability of fluorine's electronegativity to activate the aromatic ring for the rate-determining nucleophilic attack. Compared to its dichloro-analog, this compound is predicted to react significantly faster. For synthetic chemists, this understanding allows for the rational design of reaction sequences, enabling precise control over regioselectivity and reaction efficiency. The experimental protocols outlined provide a clear path for validating these principles and generating the robust quantitative data needed for process optimization and development.

References

  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results for "Hammett plot". Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. Retrieved from [Link]

  • St Andrews Research Repository. (n.d.). PhD thesis of Ian Robertson. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS) [Video]. Retrieved from [Link]

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A Guide to the Definitive Structural Validation of 2-Chloro-4-fluoro-6-nitrophenol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to the structural validation of 2-chloro-4-fluoro-6-nitrophenol derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. We move beyond rote procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

The unequivocal structural confirmation of highly substituted aromatic compounds, such as this compound and its derivatives, is a cornerstone of chemical research and development. The complex interplay of electron-withdrawing and donating groups, coupled with the presence of NMR-active halogen isotopes like ¹⁹F, necessitates a sophisticated, multi-faceted analytical approach. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential data on molecular weight and functional groups, only NMR spectroscopy can deliver the detailed atomic connectivity map required for complete structural validation.[1][2][3]

This guide details a comprehensive strategy employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to overcome the analytical challenges posed by these molecules.

Pillar 1: Understanding the Electronic Landscape

The structure of the parent compound, this compound, presents a unique electronic environment. The chlorine, fluorine, and nitro groups are all electron-withdrawing, which generally deshields the aromatic ring, causing its associated proton and carbon signals to shift downfield (to higher ppm values) in the NMR spectrum.[4][5] Conversely, the hydroxyl (-OH) group is an activating, electron-donating group. This electronic tug-of-war, combined with the specific positional arrangement (ortho, meta, para) of these substituents, dictates the precise chemical shift of each nucleus.

Furthermore, the presence of fluorine introduces spin-spin coupling not only to adjacent protons but also to carbons throughout the molecule over multiple bonds (¹JCF, ²JCF, ³JCF, etc.).[6][7][8] Harnessing these through-bond J-couplings is fundamental to the assignment process.

Pillar 2: The Multi-dimensional NMR Workflow

A single NMR experiment is insufficient for a molecule of this complexity. A sequential, multi-dimensional approach is required, where each experiment provides a new layer of data that builds upon the last. This creates a self-validating system where assignments are cross-confirmed.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments cluster_assign Structural Elucidation H1 ¹H NMR (Proton Environments & Coupling) C13 ¹³C{¹H} NMR (Unique Carbons) HSQC HSQC (Direct ¹JCH Correlation) H1->HSQC COSY ¹H-¹H COSY (¹H-¹H Coupling Network) H1->COSY DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->HSQC HMBC HMBC (Long-Range ²⁻³JCH Correlation) HSQC->HMBC Assign Final Structure Assignment HMBC->Assign COSY->HMBC

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocols and Data Interpretation

Step 1: Sample Preparation and 1D NMR Acquisition

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for phenols as it can slow down the proton exchange of the -OH group, resulting in a sharper signal.[9][10]

  • Standard Referencing: Tetramethylsilane (TMS) is used as the internal standard with its proton and carbon signals set to 0.0 ppm.[11][12]

  • Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[13]

Step 2: Analysis of 1D Spectra (this compound)

The initial 1D spectra provide the foundational data for our assignments.

¹H NMR Analysis:

  • Aromatic Region (δ 7.0-8.5 ppm): Two signals are expected for the two aromatic protons (H-3 and H-5).

    • H-3: This proton is flanked by the chlorine and fluorine atoms. It will appear as a doublet of doublets (dd) due to coupling to both H-5 (a small ⁴JHH meta-coupling) and the ¹⁹F atom (a larger ³JHF coupling).

    • H-5: This proton is positioned between the fluorine and the powerful electron-withdrawing nitro group. It is expected to be further downfield than H-3. It will also appear as a doublet of doublets (dd) due to coupling to H-3 (⁴JHH) and the ¹⁹F atom (³JHF).

  • Hydroxyl Proton (δ 5-12 ppm): A single, often broad, signal for the -OH proton. Its chemical shift is highly dependent on solvent, concentration, and temperature.[9][10] A D₂O exchange experiment can be performed to confirm this signal; upon adding a drop of D₂O, the -OH peak will disappear from the spectrum.[11]

¹³C NMR Analysis:

  • Signal Count: Six distinct signals are expected, one for each unique carbon in the aromatic ring.[13]

  • Chemical Shifts (δ 110-170 ppm): The chemical shifts are heavily influenced by the attached substituent.

    • C-F (Carbon bearing Fluorine): This signal will be significantly affected by the attached fluorine, appearing as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[6]

    • Other Carbons: The other carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), causing their signals to appear as doublets or more complex multiplets.

    • The carbons attached to oxygen (C-OH) and the nitro group (C-NO₂) will be the most downfield among the quaternary carbons.[4][14][15]

Predicted ¹H NMR Data (Parent Compound) Predicted ¹³C NMR Data (Parent Compound)
Assignment δ (ppm)
H-3~7.5 - 7.8
H-5~8.0 - 8.3
OH~5.0 - 12.0
Note: These are estimated values. Actual shifts depend on solvent and specific derivative structure.
Step 3: Unambiguous Assignment with 2D NMR

While 1D NMR provides a strong hypothesis, 2D experiments are required for definitive proof of structure, especially for assigning the quaternary (non-protonated) carbons.[16][17][18]

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other.

  • Interpretation: A cross-peak will appear between the signals for H-3 and H-5, confirming their through-bond coupling relationship. This is a quick confirmation of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons (¹JCH).[19]

  • Interpretation: This is the most critical experiment for linking the proton and carbon spectra. It will show a correlation between the ¹H signal for H-3 and the ¹³C signal for C-3, and another between H-5 and C-5. This provides two definitive anchor points in the structure.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To show correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key to assigning the quaternary carbons.[19][20]

  • Interpretation: By analyzing the long-range correlations from our assigned protons (H-3 and H-5), we can piece together the rest of the carbon skeleton.

Caption: Key HMBC correlations for assigning quaternary carbons.

  • Correlations from H-3 (Red Arrows):

    • A strong ³JCH correlation to C-1 (C-OH).

    • A strong ³JCH correlation to C-5 .

    • A weaker ²JCH correlation to C-2 (C-Cl).

    • A weaker ²JCH correlation to C-4 (C-F).

  • Correlations from H-5 (Blue Arrows):

    • A strong ³JCH correlation to C-3 .

    • A strong ³JCH correlation to C-1 (C-OH).

    • A weaker ²JCH correlation to C-4 (C-F).

    • A weaker ²JCH correlation to C-6 (C-NO₂).

By systematically identifying these correlations, every carbon atom in the ring can be assigned without ambiguity. For example, the carbon signal that shows correlations to both H-3 and H-5 must be C-1. The carbon that correlates only to H-5 (and not H-3) must be C-6. This logical deduction is the essence of NMR-based structure proof.

Pillar 3: Comparison with Alternative Techniques
Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, 3D structure, stereochemistry.Unrivaled for complete structure elucidation of unknown compounds.[2]Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; provides molecular formula.Does not provide connectivity for isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -NO₂, C=C).Fast, simple, good for functional group identification.Provides no information on the carbon skeleton or connectivity.

While MS and IR are vital for confirming molecular formula and the presence of key functional groups, they cannot differentiate between isomers. For instance, 3-chloro-4-fluoro-2-nitrophenol would have the same molecular weight and IR spectrum as our target molecule, but its NMR spectra would be distinctly different. Therefore, a complete NMR analysis is the only way to provide definitive, publishable proof of structure.

Conclusion

The structural validation of this compound derivatives is a non-trivial task that demands a rigorous and systematic analytical strategy. By leveraging a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to build a complete, atom-by-atom map of the molecule. This multi-dimensional approach, grounded in the fundamental principles of chemical shifts and spin-spin couplings, provides an unassailable, self-validating dataset that stands as the gold standard for structural elucidation in modern chemistry.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 2-Chloro-4-fluoro-6-nitrophenol, a crucial intermediate in various organic syntheses. We will delve into the principles, protocols, and practical considerations of each method, empowering you to make informed decisions for your specific research needs.

The Criticality of Purity in this compound

This compound serves as a key building block in the synthesis of a range of target molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reaction Kinetics and Yield: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and lower yields of the desired product.

  • Formation of Undesirable Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the final compound.

  • Inaccurate Biological and Pharmacological Data: In drug discovery, impurities can exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Safety Concerns: Uncharacterized impurities may be toxic or have other adverse effects.

A robust purity assessment workflow is therefore a non-negotiable aspect of synthesizing and utilizing this compound.

A Multi-faceted Approach to Purity Determination

A comprehensive evaluation of purity rarely relies on a single analytical technique. Instead, a combination of methods provides a more complete picture of the sample's composition. This guide will compare four key techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Melting Point Analysis

We will also touch upon Recrystallization as a fundamental purification technique that is often assessed by these analytical methods.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The "Why" Behind the HPLC Protocol

For a polar, acidic compound like this compound, a reversed-phase HPLC method is the logical choice. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while less polar ones will be retained longer.

The choice of a UV detector is based on the presence of a chromophore (the nitrophenol ring system) in the target molecule, which absorbs UV light. This allows for sensitive detection and quantification.

Experimental Protocol: Reversed-Phase HPLC

Objective: To quantify the purity of this compound and identify potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (for pH adjustment)

  • Reference standard of this compound (of known high purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution to effectively separate compounds with a range of polarities. For instance, a gradient from 30% to 90% acetonitrile over 20 minutes can be effective. An isocratic method, such as 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v), can also be developed for routine analysis.[7][8]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Set the detector to a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Run the standards and the sample.

    • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

    • For more accurate quantification, use the calibration curve generated from the reference standards.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup (Column, Flow, Temp) A->C B Standard & Sample Preparation D Inject Standard & Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Purity Calculation (Area % or Cal Curve) F->G

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10] It is particularly useful for detecting residual solvents and volatile byproducts from the synthesis of this compound.

The "Why" Behind the GC-MS Protocol

The decision to use GC-MS is driven by the need to identify unknown volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique fragmentation pattern for each component, acting as a "molecular fingerprint" that can be used for identification by comparing it to a spectral library.

A key consideration for nitrophenols is their polarity and potential for thermal degradation. Direct injection of underivatized nitrophenols can lead to poor peak shape and reduced sensitivity due to interactions with the GC column and injection port.[11] Therefore, derivatization to a more volatile and thermally stable form (e.g., silylation) is often recommended.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify volatile impurities and residual solvents in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reference standards of expected impurities and solvents.

Procedure:

  • Sample Derivatization:

    • In a clean, dry vial, dissolve a small amount (e.g., 1-2 mg) of the synthesized this compound in the anhydrous solvent.

    • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA).

    • Heat the mixture at a specific temperature and time (e.g., 70 °C for 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500).

  • Data Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum and compare it to a spectral library (e.g., NIST) to identify the compound.

    • Quantification can be performed using an internal standard if required.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Derivatization (if necessary) C Inject Sample A->C B GC-MS System Setup (Temp Program, etc.) B->C D Data Acquisition (TIC & Mass Spectra) C->D E Peak Identification via Mass Spectral Library D->E F Quantification (optional) E->F

Caption: A typical workflow for identifying volatile impurities using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[12] For purity assessment, it can confirm the identity of the main component and provide information about the presence of structurally related impurities. Both ¹H and ¹³C NMR are valuable.[13][14]

The "Why" Behind the NMR Protocol

NMR provides direct information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum can confirm the structure of this compound. Impurities will give rise to additional signals, and their integration relative to the main compound's signals can provide a semi-quantitative estimate of their concentration. A ¹³C NMR spectrum, while less sensitive, provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of the synthesized compound and identify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in the deuterated solvent in an NMR tube.[12]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal (0 ppm).

    • Assign the signals in the spectra to the corresponding nuclei in the this compound structure. A reference spectrum can be invaluable for this.[15]

    • Look for any unassigned signals, which may indicate the presence of impurities. The integration of these signals can be compared to the integration of the main compound's signals to estimate the impurity level.

NMR_Logic A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C Spectral Data (Chemical Shifts, Splitting, Integration) B->C D Structural Confirmation of Main Compound C->D E Detection of Impurity Signals C->E F Purity Assessment D->F E->F

Caption: A decision-making process based on melting point results.

Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC Differential partitioning between mobile and stationary phasesHigh resolution, high sensitivity, excellent for quantification, applicable to a wide range of compoundsHigher cost, more complex method developmentQuantitative purity determination and impurity profiling [5][16]
GC-MS Separation by volatility followed by mass-based detectionExcellent for volatile compounds, provides structural information for identification of unknownsNot suitable for non-volatile or thermally labile compounds, may require derivatizationIdentifying residual solvents and volatile byproducts [9][11]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides definitive structural information, can detect a wide range of impurities simultaneouslyLower sensitivity compared to chromatographic methods, higher equipment costStructural confirmation and identification of major impurities [12][17]
Melting Point Analysis Observation of phase transition from solid to liquidSimple, fast, inexpensiveNot quantitative, not suitable for amorphous solids or liquids, less specificRapid, preliminary assessment of purity [18][19]

Conclusion: An Integrated Approach for Confident Purity Assessment

Assessing the purity of synthesized this compound is a critical step in ensuring the quality and reliability of your research. No single technique provides all the answers. A comprehensive and self-validating approach involves a combination of these methods. A typical workflow would start with a rapid melting point analysis for a preliminary check. This would be followed by high-resolution HPLC for accurate quantification of the main component and any non-volatile impurities. GC-MS would then be employed to screen for residual solvents and other volatile contaminants. Finally, NMR spectroscopy would provide the definitive structural confirmation of the synthesized compound. By judiciously applying these techniques, researchers can be confident in the purity of their this compound and the integrity of their subsequent experiments.

References

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Nitrophenol Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of drug discovery. 2-Chloro-4-fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a powerful building block for novel therapeutic agents. The strategic placement of its substituents—a chloro group, a fluoro group, and a nitro group—on a phenolic ring provides a unique combination of electronic properties and reactive sites. This guide offers an in-depth comparison of the biological activities of compounds derived from this versatile scaffold, supported by experimental data and methodological insights.

The presence of a nitro group (NO₂) is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This activity often stems from the nitro group's ability to undergo redox reactions within cells, creating oxidative stress that can be selectively toxic to pathogens or cancer cells.[1][2] Furthermore, the inclusion of halogen atoms, such as chlorine and fluorine, can significantly enhance a molecule's biological efficacy. The chloro group, for instance, has been shown to improve the antimicrobial potency of various compounds, while the fluoro group can increase metabolic stability and binding affinity to target proteins.[4][5][6] This guide will dissect how these structural features translate into tangible biological performance.

Comparative Analysis of Biological Activities

Derivatives synthesized from the this compound framework have demonstrated promising results across several therapeutic areas. Here, we compare their performance in antimicrobial and anticancer applications, referencing key experimental data.

Antimicrobial Activity: A Focused Look at Acetamide Derivatives

A significant area of investigation has been the synthesis of acetamide derivatives, which have shown notable antibacterial properties. A key study focused on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (referred to as CFA or A2), a direct derivative of the core scaffold's amine precursor.[4][5][7]

The efficacy of CFA was evaluated against Klebsiella pneumoniae, a challenging Gram-negative pathogen known for its high rates of drug resistance.[7] To objectively measure its performance, its activity was compared against both a non-chlorinated analogue and conventional antibiotics.

Table 1: Comparative Antibacterial Activity (MIC) Against Klebsiella pneumoniae

Compound/DrugStructural FeatureMIC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)Contains Chloro Group512[7]
N-(4-fluoro-3-nitrophenyl)acetamide (A1)Lacks Chloro Group>1024 (Inactive)[5]
CiprofloxacinFluoroquinolone Antibiotic1 - 8[7]
MeropenemCarbapenem Antibiotic0.06 - 0.25[8]
ImipenemCarbapenem Antibiotic0.25 - 0.5[8]

The data clearly illustrates the critical role of the chloro group in conferring antibacterial activity. The non-chlorinated analogue (A1) was inactive, whereas CFA demonstrated measurable, albeit moderate, activity.[5] While its standalone potency does not surpass that of established antibiotics like Ciprofloxacin or Meropenem, its true potential emerges in combination therapy.

Further studies revealed that CFA exhibits a synergistic effect when combined with carbapenem antibiotics (meropenem and imipenem) and an additive effect with ciprofloxacin and cefepime against K. pneumoniae.[7][8] This suggests that CFA could be developed as an adjuvant to enhance the efficacy of existing antibiotics and combat resistance.

Anticancer Potential: Insights from Structurally Related Compounds

While direct anticancer studies on derivatives of this compound are emerging, strong evidence from structurally analogous compounds highlights the significant potential of this class. The combination of chloro, fluoro, and nitro functionalities on an aromatic ring is a recurring motif in potent anticancer agents.[9][10][11]

For instance, pyrano[2,3-d]pyrimidin-diones bearing a 2-chloro-phenyl substituent were tested against the HeLa (cervical cancer) cell line and showed superior activity to the commonly used chemotherapy drug, 5-fluorouracil.[9] Similarly, a series of 4-thiazolidinone derivatives featuring a 2-chloro-3-(4-nitrophenyl)propenylidene moiety demonstrated high antimitotic activity across the NCI's 60-cell line panel.[10]

Table 2: Comparative Anticancer Activity (IC₅₀/GI₅₀) of Structurally Related Compounds

Compound ClassKey Structural MoietyCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Pyrano[2,3-d]pyrimidines2-Chloro-phenylHeLa129 - 340[9]
5-Fluorouracil (Reference)Fluorinated PyrimidineHeLa>340[9]
Thiazolidinone Hybrids2-Chloro-3-(4-nitrophenyl)Leukemia (SR)1.57 (GI₅₀)[10]
Thiazolidinone Hybrids2-Chloro-3-(4-nitrophenyl)Colon Cancer (SW-620)1.57 (GI₅₀)[10]
Fluorinated IndolesFluoro-indoleLung Cancer (A549)0.8[11]

These findings strongly support the hypothesis that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The presence of these specific functional groups appears crucial for achieving high levels of cytotoxicity against various cancer cell lines.

Mechanistic Insights: How These Compounds Exert Their Effects

The biological activity of these derivatives is not arbitrary; it is rooted in defined biochemical mechanisms.

Antimicrobial Mechanism of Action

The primary driver of antimicrobial activity in these compounds is the nitroaromatic group.[1][2] Inside a bacterial cell, the nitro group (NO₂) undergoes enzymatic reduction, creating highly reactive nitroso and hydroxylamino intermediates and ultimately generating reactive oxygen species (ROS). This process induces significant oxidative stress, leading to damage of essential biomolecules like DNA, proteins, and lipids, culminating in bacterial cell death.[2]

Antimicrobial Mechanism Compound Nitroaromatic Compound (Ar-NO₂) Enzyme Nitroreductase Enzymes Compound->Enzyme Enters Cell Cell Bacterial Cell Intermediates Reactive Nitroso & Hydroxylamino Intermediates Enzyme->Intermediates Reduction ROS Reactive Oxygen Species (ROS) Intermediates->ROS Generates Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of nitroaromatic compounds.

Anti-inflammatory Signaling Pathways

While direct anti-inflammatory data for this specific scaffold's derivatives is limited, related compounds often exert their effects by modulating key inflammatory signaling pathways.[12][13] For example, many phenolic and furan-based compounds inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][14] This is often achieved by suppressing the activation of transcription factors such as NF-κB and signaling cascades like the MAPK pathway, which are central to the inflammatory response.[12]

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Signal Cascade IKK IKK Complex TLR4->IKK Signal Cascade NFkB NF-κB MAPK->NFkB Activates IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammation Gene Transcription Compound Bioactive Compound Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: General anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols: A Guide to Reproducible Research

To ensure scientific integrity and enable verification, the methodologies used to generate the comparative data are detailed below.

Protocol 1: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)

This protocol describes a standard method for synthesizing the representative acetamide derivative from its amine precursor.[5]

Synthesis Workflow A 4-Fluoro-3-nitroaniline C Reaction Vessel (Acylation) A->C B 2-Chloroacetyl chloride + Triethylamine (Et₃N) B->C D 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) C->D Yield: ~80%

Caption: Synthetic workflow for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 4-fluoro-3-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane) in a reaction flask.

  • Base Addition: Add triethylamine (Et₃N) to the solution. This acts as a base to neutralize the HCl byproduct.

  • Acylation: Cool the mixture in an ice bath. Slowly add 2-chloroacetyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring its completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic mixture sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final compound, CFA.[5]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to assess antibacterial activity.[7][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., K. pneumoniae) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The evidence presented in this guide strongly indicates that this compound is a privileged scaffold for the synthesis of biologically active molecules. Its derivatives have demonstrated clear potential in both antimicrobial and anticancer applications. The synergistic activity of its acetamide derivatives with conventional antibiotics offers a promising strategy to combat drug-resistant bacteria. Furthermore, the potent cytotoxicity exhibited by structurally related compounds against various cancer cell lines provides a compelling rationale for further exploration in oncology.

Future research should focus on:

  • Expanding the Chemical Library: Synthesizing a broader and more diverse range of derivatives to establish comprehensive structure-activity relationships (SAR).

  • Exploring Other Therapeutic Areas: Investigating the anti-inflammatory, antiviral, and antifungal potential of these compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the unique chemical properties of the this compound core, researchers and drug development professionals are well-positioned to discover and develop the next generation of impactful therapeutic agents.

References

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  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI Source: MDPI URL: [Link]

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A Comparative Analysis of Synthetic Routes to 2-Chloro-4-fluoro-6-nitrophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated and nitrated aromatic compounds is of paramount importance. These molecules often serve as crucial intermediates in the development of novel active ingredients. 2-Chloro-4-fluoro-6-nitrophenol, a key building block, presents a unique synthetic challenge due to the specific regiochemistry of its substituents. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering in-depth technical insights and field-proven protocols to aid researchers in their synthetic endeavors.

Introduction to this compound

This compound is a substituted phenol containing chloro, fluoro, and nitro functional groups. This specific arrangement of substituents makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity. The presence of multiple reactive sites on the aromatic ring necessitates a carefully designed synthetic strategy to achieve the desired isomer with high purity and yield.

This guide will focus on a two-step synthetic approach, which has been identified as the most practical and adaptable method based on available literature. This approach involves the initial chlorination of 4-fluorophenol to form the key intermediate, 2-chloro-4-fluorophenol, followed by the regioselective nitration to yield the final product. We will explore variations within this framework, providing a comparative analysis of different reagents and conditions.

The Predominant Synthetic Pathway: A Two-Step Approach

The most logical and experimentally supported route to this compound involves two sequential electrophilic aromatic substitution reactions: the chlorination of 4-fluorophenol, followed by the nitration of the resulting 2-chloro-4-fluorophenol.

Two-Step Synthesis 4-Fluorophenol 4-Fluorophenol 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol 4-Fluorophenol->2-Chloro-4-fluorophenol Chlorination This compound This compound 2-Chloro-4-fluorophenol->this compound Nitration

Caption: General two-step synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-4-fluorophenol via Electrophilic Chlorination

The initial and critical step is the regioselective chlorination of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. Due to the para-position being occupied by the fluorine atom, the incoming electrophile (chloronium ion or its equivalent) is directed to the ortho-positions relative to the hydroxyl group. The challenge lies in achieving mono-chlorination at the 2-position while minimizing the formation of the di-chloro byproduct, 2,6-dichloro-4-fluorophenol.

Two primary methods for this chlorination are presented below, each with its own set of advantages and disadvantages.

Method A: Direct Chlorination with Chlorine Gas

This method utilizes elemental chlorine as the chlorinating agent. It is a cost-effective and atom-economical approach, making it attractive for larger-scale synthesis.

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add 4-fluorophenol (1.0 eq) and water.

  • With vigorous stirring, introduce chlorine gas (1.0-1.2 eq) into the mixture at a controlled temperature, typically between 25-35°C.

  • Monitor the reaction progress by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. If a solvent like dichloromethane is used, wash the organic layer with a saturated aqueous solution of sodium chloride and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-4-fluorophenol by distillation under reduced pressure or recrystallization.

Causality Behind Experimental Choices:

  • Water as a Solvent: The use of water is advantageous as it can help to absorb the hydrogen chloride gas generated during the reaction, thus driving the reaction forward and simplifying the workup[1].

  • Temperature Control: Maintaining a moderate temperature is crucial to control the reaction rate and minimize the formation of over-chlorinated byproducts[1].

  • Stoichiometry of Chlorine: Using a slight excess of chlorine ensures the complete consumption of the starting material, but a large excess will lead to the formation of 2,6-dichloro-4-fluorophenol.

Method B: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) offers an alternative to gaseous chlorine, providing easier handling and metering in a laboratory setting.

Experimental Protocol:

  • In a reaction vessel, dissolve 4-fluorophenol (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and slowly add sulfuryl chloride (1.0-1.1 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC or GLC.

  • Carefully quench the reaction with water.

  • Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.

  • The crude product can be purified by fractional distillation.

Causality Behind Experimental Choices:

  • Sulfuryl Chloride as Reagent: Sulfuryl chloride is a liquid and can be more conveniently handled than chlorine gas. It is known to be a selective chlorinating agent for phenols[1].

  • Low Temperature: The initial low temperature helps to control the exothermic reaction and improve the selectivity for mono-chlorination.

  • Aqueous Workup: The washing steps are essential to remove any unreacted sulfuryl chloride, hydrochloric acid, and sulfuric acid that may have formed.

Comparative Analysis of Chlorination Methods

ParameterMethod A: Chlorine GasMethod B: Sulfuryl Chloride
Reagent Handling Requires specialized equipment for gas handling.Liquid, easier to handle and measure.
Cost Generally more cost-effective for large scale.More expensive than chlorine gas.
Selectivity Good, but can lead to di-chlorination if not controlled.Often provides higher selectivity for mono-chlorination.
Byproducts HCl gas.HCl and SO₂ gases.
Reported Yield ~93%[1]~95%[1]
Step 2: Nitration of 2-Chloro-4-fluorophenol

The second step involves the nitration of the synthesized 2-chloro-4-fluorophenol. The directing effects of the substituents on the aromatic ring are crucial here. The hydroxyl group is a strong activating ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The nitro group is a strong deactivating meta-director. The incoming nitronium ion (NO₂⁺) will be directed to the positions ortho and para to the strongly activating hydroxyl group. Since the para position is blocked by the fluorine atom, and the 2-position is occupied by the chlorine atom, the nitration is expected to occur at the 6-position.

The following protocol is adapted from the nitration of the analogous compound, 2-bromo-4-fluorophenol, and is expected to be effective for the synthesis of this compound[2].

Nitration Mechanism 2-Chloro-4-fluorophenol 2-Chloro-4-fluorophenol Sigma Complex Sigma Complex 2-Chloro-4-fluorophenol->Sigma Complex + HNO₃/H₂SO₄ (NO₂⁺) This compound This compound Sigma Complex->this compound - H⁺

Caption: Simplified mechanism of the nitration of 2-chloro-4-fluorophenol.

Experimental Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-chloro-4-fluorophenol (1.0 eq) in a suitable solvent like chloroform.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath. A typical molar ratio of nitric acid to sulfuric acid is in the range of 1:3 to 1:8[2].

  • Slowly add the nitrating mixture dropwise to the solution of 2-chloro-4-fluorophenol, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50°C) for a few hours, monitoring the progress by TLC[2].

  • Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring.

  • The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol[2].

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring[2].

  • Temperature Control: The initial low temperature is critical to control the rate of this highly exothermic reaction and to prevent the formation of undesired byproducts, including dinitrated compounds. The subsequent warming helps to drive the reaction to completion[2].

  • Solvent: Chloroform is used as a solvent to dissolve the starting material and to help moderate the reaction[2].

  • Workup: Pouring the reaction mixture into ice-water quenches the reaction and precipitates the organic product, which has low solubility in water.

Alternative Synthetic Considerations

While the two-step approach is the most established, it is important to consider other potential, though less documented, synthetic strategies.

  • Nitration followed by Chlorination: One could envision nitrating 4-fluorophenol first to obtain 4-fluoro-2-nitrophenol, followed by chlorination. However, the strong deactivating effect of the nitro group would make the subsequent chlorination challenging and could lead to a mixture of products.

  • One-Pot Synthesis: A one-pot synthesis from 4-fluorophenol would be highly desirable from an efficiency standpoint. However, controlling the regioselectivity of two different electrophilic substitutions in a single pot would be extremely difficult and is not reported in the literature.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the chlorination of 4-fluorophenol followed by nitration of the resulting 2-chloro-4-fluorophenol. The choice of chlorinating agent in the first step, either chlorine gas or sulfuryl chloride, will depend on the scale of the reaction and the available laboratory infrastructure. The subsequent nitration, using a standard mixed-acid protocol, is expected to proceed with high regioselectivity due to the directing effects of the substituents.

Future research in this area could focus on the development of more environmentally friendly and safer synthetic methods. This might include the use of solid-supported catalysts for either the chlorination or nitration step, or the exploration of continuous flow chemistry to improve reaction control and safety. For now, the well-established two-step pathway provides a robust and reproducible method for obtaining this valuable synthetic intermediate.

References

  • U.S. Patent 5,053,557, "Process for preparing 2-chloro-4-fluorophenol," issued October 1, 1991.
  • Chinese Patent CN103724206A, "Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof," published April 16, 2014.

Sources

A Guide to Spectroscopic Differentiation of 2-Chloro-4-fluoro-6-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the spectroscopic differentiation of 2-Chloro-4-fluoro-6-nitrophenol and its positional isomers. In fields such as medicinal chemistry, agrochemical development, and materials science, the precise identification of isomers is critical, as subtle changes in substituent placement can drastically alter a molecule's biological activity, toxicity, and physical properties.

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering not only comparative spectral data but also the underlying chemical principles that govern the observed differences. By understanding the why behind the spectral shifts, analysts can confidently identify unknown isomers and predict the spectral characteristics of related compounds.

Rationale for Isomer Differentiation

The subject molecule, this compound, and its isomers are polysubstituted aromatic rings. The electronic interplay between the hydroxyl (-OH), nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups is highly dependent on their relative positions. These interactions—a combination of resonance (mesomeric) effects and inductive effects—create unique electronic environments for each atom, which are then reported by various spectroscopic techniques.

For this guide, we will focus on a comparative analysis of three logical isomers to illustrate the key differentiating principles:

  • Isomer 1 (Target): this compound (CAS 58348-98-4)[1][2]

  • Isomer 2 (Cl/F Swap): 2-Fluoro-4-chloro-6-nitrophenol

  • Isomer 3 (F/NO₂ Swap): 2-Chloro-6-fluoro-4-nitrophenol (CAS 757251-37-9)[3]

Experimental Workflow & Methodology

A robust analytical workflow is essential for unambiguous isomer identification. The following protocol outlines the steps for sample preparation and analysis using four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

General Sample Preparation Protocol

Trustworthy data begins with a pure sample. The following is a self-validating protocol for sample preparation.

  • Purity Assessment: Initially, assess the purity of the synthesized or procured isomer using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. An isocratic method with a C18 column and a mobile phase such as 60:40 acetonitrile:water with 0.1% formic acid is a suitable starting point. The goal is a single, sharp peak indicating >98% purity.

  • Solvent Selection & Preparation:

    • For NMR: Use deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful for ensuring the phenolic -OH proton is observable, as it forms strong hydrogen bonds with the solvent[4]. Use a concentration of 5-10 mg/mL.

    • For FTIR: For solid samples, prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, for soluble samples, cast a thin film from a volatile solvent like dichloromethane onto a salt plate (NaCl or KBr).

    • For MS: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent for direct infusion or LC-MS analysis, such as methanol or acetonitrile.

    • For UV-Vis: Prepare a dilute solution (e.g., 10 µM) in a UV-transparent solvent like ethanol or methanol.

  • Data Acquisition: Acquire spectra according to the instrument-specific protocols outlined in the sections below. Ensure instruments are properly calibrated.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process for isomeric differentiation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison P1 Procure/Synthesize Isomer P2 Assess Purity (>98%) via HPLC-UV P1->P2 P3 Prepare Solutions for Analysis (NMR, MS, UV-Vis, FTIR) P2->P3 A1 ¹H & ¹³C NMR P3->A1 Acquire Data A2 FTIR P3->A2 Acquire Data A3 Mass Spectrometry P3->A3 Acquire Data A4 UV-Vis P3->A4 Acquire Data I1 Analyze NMR: Chemical Shifts, Coupling, nOe A1->I1 I2 Analyze FTIR: Functional Group & Fingerprint Regions A2->I2 I3 Analyze MS: Fragmentation Pattern A3->I3 I4 Analyze UV-Vis: λmax & Molar Absorptivity A4->I4 I5 Comparative Database I1->I5 Collate Data I2->I5 Collate Data I3->I5 Collate Data I4->I5 Collate Data I6 Final Isomer Identification I5->I6

Caption: Experimental workflow for isomer differentiation.

Spectroscopic Comparison: Principles and Data

The following sections detail how each spectroscopic technique can be used to distinguish between the selected isomers. While experimental data for these specific, complex isomers is not widely published, the analysis is grounded in established spectroscopic principles and supported by data from closely related compounds.

¹H and ¹³C NMR Spectroscopy

NMR is arguably the most powerful tool for isomer identification, as it provides detailed information about the chemical environment of each hydrogen and carbon atom.

Causality Behind Spectral Differences:

  • Chemical Shift (δ): The position of a signal is determined by the electron density around the nucleus. Electron-withdrawing groups (-NO₂, -F, -Cl) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm). The strength of this effect depends on both induction (through-bond polarization) and resonance (delocalization through the π-system).

  • Spin-Spin Coupling (J): Protons on adjacent carbons split each other's signals. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds and the dihedral angle between the protons. For aromatic systems, coupling between ortho protons (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often near 0 Hz. Coupling between ¹H and ¹⁹F is also highly informative.

Predicted ¹H NMR Comparison:

FeatureIsomer 1 (2-Cl, 4-F, 6-NO₂)Isomer 2 (2-F, 4-Cl, 6-NO₂)Isomer 3 (2-Cl, 6-F, 4-NO₂)Rationale
Aromatic Protons 2 doublets (d)2 doublets (d)2 doublets (d)Each isomer has two non-equivalent aromatic protons.
H-3 Chemical Shift ~8.1-8.3 ppm~7.9-8.1 ppm~7.4-7.6 ppmH-3 is ortho to two strong withdrawing groups (Cl, NO₂) in Isomer 1. In Isomer 2, F is less inductively withdrawing than Cl. In Isomer 3, H-3 is ortho to Cl and meta to NO₂, resulting in less deshielding.
H-5 Chemical Shift ~7.5-7.7 ppm~7.6-7.8 ppm~8.2-8.4 ppmH-5 is ortho to F in Isomer 1. In Isomer 2, it is ortho to a more withdrawing Cl. In Isomer 3, H-5 is ortho to a very strong withdrawing NO₂ group.
Coupling ⁴J(H3-H5) ≈ 2-3 Hz⁴J(H3-H5) ≈ 2-3 Hz⁴J(H3-H5) ≈ 2-3 HzThe two protons are meta to each other in all three isomers.
¹H-¹⁹F Coupling H-3: ⁵J(H-F) ≈ 1-2 HzH-5: ³J(H-F) ≈ 7-9 HzH-3: ³J(H-F) ≈ 8-10 HzH-5: ⁵J(H-F) ≈ 1-2 HzH-3: ⁴J(H-F) ≈ 3-4 HzH-5: ⁴J(H-F) ≈ 3-4 HzThe magnitude of J(H-F) is distance-dependent (³J > ⁴J > ⁵J) and provides unambiguous proof of the fluorine's position relative to the protons.
-OH Proton Shift Highly variable (5-12 ppm)Highly variable (5-12 ppm)Highly variable (5-12 ppm)Shift depends on solvent, concentration, and intramolecular H-bonding. Strong intramolecular H-bonding with ortho -NO₂ or -F groups will shift it significantly downfield.[4]

Predicted ¹³C NMR Comparison:

The carbon shifts are highly sensitive to the direct attachment of electronegative substituents.

CarbonIsomer 1 (2-Cl, 4-F, 6-NO₂)Isomer 2 (2-F, 4-Cl, 6-NO₂)Isomer 3 (2-Cl, 6-F, 4-NO₂)Rationale
C-1 (-OH) ~150-155 ppm~148-153 ppm~150-155 ppmThe C-OH carbon is deshielded. The pattern of ortho substituents (Cl/NO₂ vs F/NO₂ vs Cl/F) creates unique shifts.
C-2 ~120-125 ppm (C-Cl)~140-150 ppm (C-F, ¹JCF)~120-125 ppm (C-Cl)The C-F carbon shows a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and is shifted significantly downfield. This is a key differentiator.
C-4 ~155-165 ppm (C-F, ¹JCF)~125-130 ppm (C-Cl)~140-145 ppm (C-NO₂)The position of the C-F signal (with its large ¹JCF) and the C-NO₂ signal are diagnostic.
C-6 ~135-140 ppm (C-NO₂)~135-140 ppm (C-NO₂)~140-150 ppm (C-F, ¹JCF)The location of the C-F signal immediately identifies Isomer 3.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups and provides a unique "fingerprint" for the molecule.

Causality Behind Spectral Differences:

  • Functional Group Region (4000-1500 cm⁻¹): Vibrations of specific bonds (O-H, C-H, C=C, N=O) appear here. The position of the -OH stretch is highly sensitive to hydrogen bonding. An -OH group ortho to a nitro group will be involved in strong intramolecular H-bonding, causing its peak to be broad and shifted to a lower wavenumber (e.g., 3200-3500 cm⁻¹) compared to a free -OH (~3600 cm⁻¹).[5]

  • Fingerprint Region (1500-600 cm⁻¹): This complex region contains C-O, C-C, C-Cl, C-F, and C-N stretches, as well as various bending vibrations. The pattern of peaks is unique to the specific arrangement of atoms. The C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are particularly diagnostic of the aromatic substitution pattern.[6]

Predicted FTIR Comparison:

VibrationExpected Wavenumber (cm⁻¹)Isomer-Specific Notes
O-H Stretch 3200 - 3550 (broad)All isomers have an ortho substituent (-Cl, -F, or -NO₂) capable of intramolecular H-bonding, leading to a broad peak. The strength of the H-bond (and thus the peak position) will vary slightly: NO₂ > F > Cl.
Aromatic C-H Stretch 3050 - 3150Expected for all isomers.[6]
NO₂ Asymmetric Stretch 1520 - 1560A very strong and characteristic absorption. Its exact position can be subtly affected by the electronic environment.
NO₂ Symmetric Stretch 1330 - 1370Another strong, characteristic absorption.
Aromatic C=C Stretch 1450 - 1600Multiple bands are expected for all isomers.
C-F Stretch 1100 - 1250A strong, sharp peak. Its presence is key, and its precise location within this range will differ slightly for each isomer, providing a fingerprint difference.
C-Cl Stretch 700 - 850Generally weaker than the C-F stretch. Its position will also be unique in the fingerprint region for each isomer.
C-H Out-of-Plane Bend 800 - 900The specific pattern for 1,2,3,5-tetrasubstitution (one isolated H) and 1,2,4,5-tetrasubstitution (two adjacent H's) is different. Our isomers have two isolated protons, which typically gives rise to strong bands in this region.
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.

Causality Behind Fragmentation Differences:

All three isomers have the same molecular formula (C₆H₃ClFNO₃) and therefore the same exact mass (190.9785 g/mol ). Differentiation must come from the relative abundances of fragment ions. In Electron Ionization (EI-MS), the molecular ion (M⁺˙) fragments by losing stable neutral molecules or radicals. The position of the substituents influences which fragmentation pathways are favored. For example, the "ortho effect" is common in nitrophenols, where the ortho-nitro group can interact with the adjacent hydroxyl group, leading to characteristic losses, such as the loss of OH or H₂O.[7]

Predicted MS Fragmentation Comparison:

Fragment Ion (m/z)LossIsomer-Specific Notes
191/193 M⁺˙ (Molecular Ion)The base peak for phenols is often the molecular ion.[6] The ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl will be present for all isomers.
174/176 -OHLoss of the hydroxyl radical is a common fragmentation for ortho-substituted phenols. The stability of the resulting ion may vary slightly between isomers.
161/163 -NOLoss of nitric oxide is common for aromatic nitro compounds.
145/147 -NO₂Loss of the entire nitro group.
113/115 -NO, -HF, or -HClSubsequent fragmentation pathways will differ. The ease of losing HF versus HCl from the molecular ion or primary fragments will depend on which halogen is ortho to the -OH or -NO₂ group, providing a key diagnostic difference.
133 -Cl, -OHLoss of both chlorine and hydroxyl radicals.
128 -Cl, -NOLoss of both chlorine and nitric oxide.

The relative intensity of these fragments will be the key. For example, an isomer with a group ortho to the nitro group might show an enhanced loss of that group due to steric hindrance or electronic interactions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.

Causality Behind Spectral Differences:

The position of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the electronic effects of the substituents. All three substituents (-Cl, -F, -NO₂) are auxochromes that can modify the absorption of the parent phenol chromophore. The powerful electron-withdrawing nitro group, in particular, causes a significant red-shift (bathochromic shift) of the absorption bands. The position of this group relative to the electron-donating -OH group has the largest impact.

Predicted UV-Vis Comparison:

IsomerPredicted λmaxRationale
Isomer 1 & 2 ~350-380 nmIn these isomers, the -NO₂ group is ortho to the -OH group. This arrangement allows for intramolecular hydrogen bonding but may cause steric hindrance that slightly disrupts coplanarity and conjugation.
Isomer 3 ~380-410 nmIn this isomer, the -NO₂ group is para to the -OH group. This allows for maximum resonance interaction (p-quinonoid-like excited state), which typically leads to the longest wavelength of absorption (the most significant red shift). This difference should be a clear and simple way to distinguish Isomer 3 from the others.[8]

The solvent can also have a significant effect (solvatochromism). In a basic solution, deprotonation to the phenolate ion will cause a further red shift for all isomers due to the increased electron-donating ability of the -O⁻ group.

Conclusion and Summary

While direct, published spectral libraries for this compound and its positional isomers are scarce, a definitive identification is achievable through a multi-technique spectroscopic approach. No single method is sufficient, but together, they provide orthogonal data that build a conclusive case.

  • NMR Spectroscopy is the most powerful tool, with the position of the fluorine atom being unambiguously determined by the magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.

  • UV-Vis Spectroscopy offers the simplest method to distinguish the para-nitro isomer (Isomer 3) from the two ortho-nitro isomers (Isomers 1 and 2).

  • FTIR Spectroscopy provides confirmation of all functional groups and offers a unique fingerprint, particularly in the C-F, C-Cl, and C-H bending regions.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through subtle, but reproducible, differences in fragmentation patterns.

By applying the systematic workflow and interpretive principles outlined in this guide, researchers can confidently navigate the challenges of differentiating these complex and closely related chemical structures.

References

  • Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Pediaa. (2021). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved January 17, 2026, from [Link]

  • Bagno, A., et al. (2010). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Wang, L., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 17, 2026, from [Link]

Sources

The Synthetic Chemist's Compass: A Comparative Guide to 2-Chloro-4-fluoro-6-nitrophenol and its Analogs in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated nitrophenols stand out as exceptionally versatile intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals. Their utility is rooted in the activating effects of the nitro group and the tunable reactivity of the halogen substituents, which together facilitate a range of powerful transformations, most notably nucleophilic aromatic substitution (SNAr).

This guide provides a deep dive into the applications of 2-Chloro-4-fluoro-6-nitrophenol, a key player in this class of compounds. We will explore its reactivity profile, benchmark its performance against relevant alternatives, and provide detailed, field-proven experimental protocols. Our focus will be on not just the "how," but the "why"—elucidating the chemical principles that govern reaction outcomes and empower rational decision-making in your synthetic endeavors.

The Power of Activation: Understanding Nucleophilic Aromatic Substitution (SNAr)

The workhorse reaction for this compound and its congeners is the SNAr reaction. This powerful C-N and C-O bond-forming reaction allows for the introduction of a wide array of functionalities onto the aromatic ring. The success of the SNAr reaction hinges on the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), positioned ortho or para to a suitable leaving group (a halogen, in this case).

The nitro group's potent electron-withdrawing ability, through both inductive and resonance effects, serves two critical functions:

  • Activation of the Aromatic Ring: It depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Complex: It stabilizes the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

Caption: Generalized mechanism of the SNAr reaction.

This compound: A Profile

PropertyValueSource
CAS Number 58348-98-4[1]
Molecular Formula C6H3ClFNO3[1]
Molecular Weight 191.54 g/mol [1]
Appearance Pale yellow to yellow crystalline solid
Melting Point 70-72 °C

The presence of two different halogen atoms (chlorine and fluorine) on the ring, in addition to the activating nitro group, makes this compound a particularly interesting and versatile building block. The fluorine atom, being more electronegative than chlorine, generally serves as a better leaving group in SNAr reactions. This differential reactivity can, in principle, be exploited for selective functionalization.

Core Applications of this compound

The primary application of this compound lies in its use as an intermediate in the synthesis of more complex molecules, particularly in the life sciences.

Synthesis of Bioactive Heterocycles

Halogenated nitrophenols are valuable precursors for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities. For instance, the condensation of ortho-substituted nitroaromatics with anilines is a known route to phenazines, a class of compounds with antibiotic and antitumor properties.

Agrochemical Synthesis

A related compound, 2-chloro-4-fluoro-5-nitrophenol, is a key intermediate in the synthesis of the herbicide Flumiclorac-Pentyl. This highlights the importance of this class of molecules in the development of modern agrochemicals. Similarly, 2-bromo-4-fluoro-6-nitrophenol has been patented for its fungicidal and herbicidal activities.

Pharmaceutical Intermediates

The introduction of a fluorinated aromatic moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. As such, this compound is a valuable building block for the synthesis of novel pharmaceutical ingredients.

A Comparative Analysis: this compound vs. Alternatives

The choice of a halogenated nitrophenol for a particular synthetic transformation depends on a variety of factors, including the desired reactivity, the nature of the nucleophile, and cost. Here, we compare this compound with two common alternatives: 2,4-dichloro-6-nitrophenol and 2,6-dichloro-4-nitrophenol.

CompoundStructureKey Features & Reactivity Profile
This compound - Possesses two different leaving groups, allowing for potential selective substitution. - The fluorine at C4 is generally more labile than the chlorine at C2 in SNAr reactions. - The nitro group at C6 activates both halogen positions.
2,4-Dichloro-6-nitrophenol - Both chlorine atoms are activated by the nitro group. - The chlorine at C4 is generally more reactive than the one at C2 due to the para-directing effect of the nitro group.
2,6-Dichloro-4-nitrophenol - Both chlorine atoms are ortho to the nitro group, leading to strong activation. - Steric hindrance from the two ortho chlorine atoms can influence the rate of reaction with bulky nucleophiles.
Experimental Data Comparison: Representative SNAr Reaction with Aniline

To provide a quantitative comparison, we have compiled representative yield data for the SNAr reaction of these building blocks with a common nucleophile, aniline. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, these values are collated from different sources and should be considered as illustrative.

Starting MaterialNucleophileProductTypical Yield
This compoundAniline2-Chloro-6-nitro-4-(phenylamino)phenol~85-95% (substitution at C4)
2,4-Dichloro-6-nitrophenolAniline2-Chloro-6-nitro-4-(phenylamino)phenol~80-90% (substitution at C4)
2,6-Dichloro-4-nitrophenolAniline2-Chloro-4-nitro-6-(phenylamino)phenol~75-85%

Analysis of Performance:

  • Reactivity: The reactivity in SNAr reactions generally follows the order: F > Cl > Br > I for the leaving group. Therefore, the fluorine at the 4-position of this compound is expected to be the most reactive site. The presence of two activating nitro groups in 2,4-dinitro-1-chlorobenzene makes it a highly reactive substrate, often used as a benchmark in kinetic studies.

  • Selectivity: this compound offers the potential for regioselective reactions, targeting the more labile C-F bond. This can be a significant advantage in multi-step syntheses.

  • Steric Effects: The steric bulk of the nucleophile and the substitution pattern of the electrophile can play a significant role. For instance, the two ortho chlorine atoms in 2,6-dichloro-4-nitrophenol can hinder the approach of bulky nucleophiles, potentially leading to lower yields compared to less hindered analogs.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of SNAr reactions using halogenated nitrophenols. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Substituted Diphenyl Ether

This protocol describes the synthesis of a diphenyl ether via the Williamson ether synthesis, a classic SNAr reaction.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow Start Start: This compound + Substituted Phenol Base Add Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Base Heat Heat Reaction Mixture (e.g., 80-120 °C) Base->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction with organic solvent) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Product: Substituted Diphenyl Ether Purify->Product

Caption: Workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted phenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K2CO3, 1.5-2.0 eq.).

  • Addition of Electrophile: this compound (1.0 eq.) is added to the mixture.

  • Reaction: The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diphenyl ether.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they solvate the cation of the base but leave the anion (the nucleophile) relatively "naked" and highly reactive.

  • Base: An excess of a mild base like K2CO3 is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • Temperature: Heating is often required to provide sufficient energy to overcome the activation barrier of the reaction.

Protocol 2: Synthesis of a Substituted N-Aryl Aniline

This protocol outlines the synthesis of a substituted N-aryl aniline through the reaction of this compound with an aniline derivative.

Buchwald_Hartwig_Amination N-Arylation Workflow Start Start: This compound + Aniline Derivative BaseSolvent Add Base (e.g., NaOtBu) and Solvent (e.g., Toluene) Start->BaseSolvent Catalyst Add Pd Catalyst and Ligand (e.g., Pd₂(dba)₃, XPhos) BaseSolvent->Catalyst Heat Heat under Inert Atmosphere (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Filtration Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Product: Substituted N-Aryl Aniline Purify->Product

Caption: Workflow for palladium-catalyzed N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the aniline derivative (1.1-1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred until complete consumption of the starting material is observed by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization or flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: While SNAr reactions with anilines can sometimes proceed thermally, palladium-catalyzed Buchwald-Hartwig amination is often more efficient and proceeds under milder conditions with a broader substrate scope. The choice of ligand is crucial and often requires screening to find the optimal conditions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Anhydrous Conditions: The base used (e.g., NaOtBu) is moisture-sensitive, and water can interfere with the catalytic cycle.

Conclusion: A Versatile and Strategic Building Block

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. Its predictable reactivity in nucleophilic aromatic substitution, coupled with the potential for regioselective transformations, makes it a valuable tool for researchers in drug discovery, agrochemical development, and materials science. By understanding the fundamental principles of its reactivity and carefully considering the available alternatives, synthetic chemists can leverage the unique properties of this and related compounds to efficiently access novel and valuable molecular targets.

References

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]

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A Cost-Benefit Analysis of 2-Chloro-4-fluoro-6-nitrophenol in Benzoxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. The benzoxazole motif, a privileged heterocyclic scaffold, is a core component of numerous biologically active compounds. The synthesis of these structures often relies on the cyclization of ortho-substituted phenols. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Chloro-4-fluoro-6-nitrophenol as a precursor in benzoxazole synthesis, comparing it with two viable alternatives: 2-chloro-6-nitrophenol and 2-fluoro-6-nitrophenol.

Our analysis extends beyond simple yield comparisons to encompass a holistic view of each reagent's utility, factoring in reactivity, cost, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Strategic Importance of Halogenated Nitrophenols in Benzoxazole Synthesis

The synthesis of 2-substituted benzoxazoles from o-nitrophenols is a well-established and versatile transformation. The reaction typically proceeds through a reductive cyclization pathway. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for subsequent transformations and serves as a precursor to the amine functionality required for cyclization. The presence of halogens at specific positions can further modulate the electronic properties of the ring, influencing reactivity and providing handles for further functionalization.

The core transformation involves the reduction of the nitro group to an amine, which then undergoes condensation with a suitable electrophile (such as an aldehyde, carboxylic acid, or their derivatives) to form the oxazole ring.

o-Nitrophenol o-Nitrophenol o-Aminophenol o-Aminophenol o-Nitrophenol->o-Aminophenol Reduction Benzoxazole Benzoxazole o-Aminophenol->Benzoxazole + Electrophile (e.g., RCHO)

Caption: General reaction pathway for benzoxazole synthesis from o-nitrophenols.

In Focus: this compound

This compound (CAS 58348-98-4) is a trifunctionalized aromatic compound with the potential to be a versatile building block in organic synthesis. The presence of three distinct substituents—a nitro group, a chlorine atom, and a fluorine atom—offers a unique combination of reactivity and potential for diversification.

Molecular Structure:

Caption: 2D structure of this compound.[1]

The chlorine and fluorine atoms, being ortho and para to the nitro group, respectively, are expected to influence the electron density of the aromatic ring. This can impact the rate and regioselectivity of nucleophilic aromatic substitution reactions, should the synthetic strategy involve displacement of one of the halogens.

Comparative Analysis: The Alternatives

For a comprehensive evaluation, we will compare this compound with two structurally related and commercially available alternatives:

  • 2-Chloro-6-nitrophenol (CAS 603-86-1): This compound lacks the fluorine atom at the 4-position.

  • 2-Fluoro-6-nitrophenol (CAS 1526-17-6): This compound lacks the chlorine atom at the 2-position.

Reactivity and Synthetic Considerations

The primary synthetic route under consideration is the reductive cyclization to form benzoxazoles. The electronic nature of the substituents on the phenol ring can influence the ease of nitro group reduction and the subsequent cyclization step.

A general and efficient one-pot method for the synthesis of 2-substituted benzoxazoles from o-nitrophenols involves a reductive condensation with aldehydes using an iron/sulfur catalyst system. This approach is attractive due to its operational simplicity and the use of inexpensive and environmentally benign reagents.[2]

Experimental Protocol: A Representative One-Pot Synthesis of 2-Arylbenzoxazoles

The following protocol is a general procedure adapted from literature methods for the synthesis of benzoxazoles from o-nitrophenols and can be applied to this compound and its alternatives.[2][3]

Materials:

  • Substituted o-nitrophenol (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol)

  • Sulfur powder (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted o-nitrophenol (1.0 mmol), aromatic aldehyde (1.2 mmol), FeCl₃·6H₂O (0.1 mmol), and sulfur powder (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Add Reactants Add o-nitrophenol, aldehyde, FeCl3·6H2O, and Sulfur to DMF Heat and Stir Heat to 100 °C and stir Add Reactants->Heat and Stir Quench and Extract Pour into water and extract with Ethyl Acetate Heat and Stir->Quench and Extract Wash and Dry Wash with brine and dry over Na2SO4 Quench and Extract->Wash and Dry Concentrate Concentrate under reduced pressure Wash and Dry->Concentrate Column Chromatography Purify by column chromatography Concentrate->Column Chromatography

Caption: Experimental workflow for the one-pot synthesis of 2-arylbenzoxazoles.

While we lack specific yield data for this compound in this reaction, studies on similar systems suggest that yields for such one-pot syntheses are generally in the moderate to good range.[2]

Cost-Benefit Analysis

A critical aspect of selecting a synthetic precursor is its cost-effectiveness. The following table provides a comparative overview of the estimated costs for the three nitrophenols.

CompoundCAS NumberMolecular WeightEstimated Price (per gram)
This compound 58348-98-4191.54Price not readily available from major suppliers
2-Chloro-6-nitrophenol 603-86-1173.55~$7 - $30[4][5]
2-Fluoro-6-nitrophenol 1526-17-6157.10~$8 - $15[6]

The lack of readily available pricing for this compound from major chemical suppliers suggests it may be a more specialized or custom-synthesized reagent, likely incurring a significantly higher cost compared to its alternatives. This higher cost would need to be justified by a substantial improvement in yield, purity, or the introduction of a desirable functionality in the final product that cannot be achieved with the more common precursors.

Safety and Handling

All three compounds are nitrophenols and should be handled with appropriate safety precautions. They are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9][10][11]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

Disposal:

Halogenated and nitrated organic compounds should be disposed of as hazardous waste according to local regulations. They should not be mixed with non-halogenated waste streams to avoid increased disposal costs.[12][13]

Conclusion and Recommendations

  • For routine benzoxazole synthesis where the additional fluorine substituent is not required, 2-chloro-6-nitrophenol and 2-fluoro-6-nitrophenol are the more cost-effective and readily available starting materials. Their synthetic utility in forming benzoxazoles is documented, and they present a lower financial barrier to entry for most research and development projects.

  • The use of this compound would be justified in scenarios where the 4-fluoro substituent is a critical design element of the target molecule. The fluorine atom can significantly impact the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. In such cases, the higher cost of the starting material may be acceptable.

  • Further investigation is warranted to explore the synthetic utility of this compound. The unique substitution pattern of this molecule may offer advantages in specific synthetic contexts, such as regioselective nucleophilic aromatic substitution or as a scaffold for generating libraries of complex molecules. Researchers are encouraged to perform small-scale test reactions to evaluate its performance in their desired transformations.

References

  • 2-Amino-4-Chloro-6-Nitrophenol at ₹ 950/kilogram | Ahmedabad | ID: 2014444291. IndiaMART. [Link]
  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES, Vol. 64, 2004. [Link]
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health. [Link]
  • SAFETY DATA SHEET. Sigma-Aldrich. [Link]
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. [Link]
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]
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  • ONE-POT SYNTHESIS OF BENZOXAZOLE ANALOGOUS CATALYZED Zn (OAc)2. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is fundamental to innovation. With this privilege comes the profound responsibility of ensuring the safe handling and disposal of these materials. 2-Chloro-4-fluoro-6-nitrophenol is one such compound whose utility in synthesis is paralleled by the need for meticulous disposal procedures. This guide offers essential, immediate safety and logistical information, providing a clear operational plan for the proper disposal of this chemical, grounded in scientific integrity and field-proven insights.

Core Safety Imperatives: Understanding the Hazard Profile

Before any disposal protocol is initiated, a comprehensive understanding of the chemical's hazards is non-negotiable. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] The primary routes of exposure underscore the necessity for stringent safety measures to mitigate risk.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementGHS Pictogram
Acute Oral, Dermal, and Inhalation ToxicityH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

Acute and Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effects.[1]

This information is synthesized from publicly available Safety Data Sheets (SDS). Always consult the specific SDS for the product you are using for the most accurate and detailed information.

Personal Protective Equipment (PPE): An Uncompromisable Necessity

The correct selection and use of PPE is the most immediate and critical barrier to exposure. The hazardous nature of this compound dictates a stringent PPE protocol.

  • Hand Protection: Chemically resistant gloves are mandatory. Given the dermal toxicity, consider double-gloving, especially when handling waste.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be used in situations with a risk of splashing.

  • Body Protection: A laboratory coat is essential. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If dusts are generated, a NIOSH-approved respirator is required.[1]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by its classification as a hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Step 1: Waste Segregation at the Source

Proper waste segregation is a foundational principle of laboratory safety and compliant disposal.

  • Designated Waste Containers: Use a clearly labeled, dedicated container for this compound waste and any contaminated materials. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Accurate Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms. The words "Hazardous Waste" must be clearly visible.

  • Chemical Compatibility: This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions.[2] Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases.

G A This compound Waste (Solid or in Solution) C Designated Halogenated Organic Waste Container A->C B Contaminated Labware (e.g., pipette tips, wipes) B->C D Properly Labeled with Hazard Information C->D E Collection by Environmental Health & Safety (EHS) D->E

Caption: Waste Segregation and Collection Workflow

Step 2: Managing Small Spills

Prompt and correct response to small spills is crucial to maintaining a safe laboratory environment.

  • Immediate Notification: Alert colleagues in the vicinity of the spill.

  • Ensure Adequate Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Don Appropriate PPE: Refer to the PPE section above.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Bulk Disposal and Unused Product

The disposal of larger quantities or expired containers of this compound must be coordinated with your institution's Environmental Health and Safety (EHS) department.

  • Do Not Attempt On-Site Treatment: Chemical treatment of hazardous waste without proper authorization and expertise is a significant safety and regulatory risk.

  • Secure and Label: Ensure the container is tightly sealed and accurately labeled.

  • Arrange for Professional Disposal: Contact your EHS department to schedule a pickup by a licensed hazardous waste disposal company. Incineration under controlled conditions is a common and effective method for the disposal of nitrophenols.[3]

Regulatory Compliance: A Legal and Ethical Obligation

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds, which have specific disposal requirements.[4] Your institution's EHS department is the primary resource for ensuring compliance with all applicable federal, state, and local regulations.

Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a critical component of a comprehensive safety culture. By understanding the hazards, utilizing the correct PPE, and adhering to established disposal protocols, we protect ourselves, our colleagues, and the environment. When in doubt, always seek guidance from your EHS department.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-Chloro-4-fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-fluoro-6-nitrophenol (CAS RN: 58348-98-4).[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental success.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is a conservative assessment based on the known hazards of structurally similar compounds, including halogenated and nitrated phenols. Always consult your institution's Environmental Health and Safety (EHS) department for a site-specific risk assessment before beginning work.

Immediate Safety Profile: Understanding the Risks

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Sensitization: May cause an allergic skin reaction.[7]

These hazards necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined below.

Your Armor: Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the first line of defense. All work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.

Core PPE Requirements
PPE ComponentSpecifications & Rationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses are the minimum requirement. Given the risk of serious eye irritation, chemical splash goggles are strongly recommended. A face shield should be worn over safety glasses or goggles when there is a significant risk of splash, such as during bulk transfers or when working with larger quantities.[2]
Hand Protection Double-gloving is mandatory. Use a disposable nitrile glove as the inner layer. For the outer layer, select a glove with proven resistance to aromatic nitro compounds. Consult your glove manufacturer's chemical resistance guide. Inspect gloves for any signs of degradation or contamination before and during use. Change gloves immediately upon any suspected contact with the compound.
Body Protection A flame-resistant lab coat is required. Ensure it is fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester that can melt and adhere to the skin in case of a fire.
Respiratory Protection If there is a risk of generating dusts, such as during weighing or transfer of the solid material, a NIOSH-approved respirator is required.[2][5] The specific type of respirator and cartridge should be determined by your institution's EHS professionals based on a formal risk assessment. This may include a half-mask or full-face respirator with particulate filters.
Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a user seal check each time you don a respirator.

  • Eye/Face Protection: Put on your safety goggles or glasses and a face shield if necessary.

  • Outer Gloves: Don the second, chemical-resistant pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Place it in a designated laundry receptacle or disposal bag.

  • Eye/Face Protection: Remove your face shield and/or goggles from the back to the front.

  • Respiratory Protection (if used): Remove your respirator.

  • Inner Gloves: Remove the inner gloves using the same inside-out peeling technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Handling and Storage
  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] The compound may be light-sensitive, so store it in an opaque container or a dark location.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][8]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill site.

  • PPE: Don the appropriate PPE as outlined above before attempting to clean up.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[2][6]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Collection: Follow your institution's procedures for hazardous waste collection.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Decision_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid task->weighing Solid Handling solution Preparing Solution task->solution Liquid Handling reaction Running Reaction/ Workup task->reaction Contained System ppe_weighing Fume Hood Double Gloves Lab Coat Safety Goggles Face Shield Respirator Required weighing->ppe_weighing ppe_solution Fume Hood Double Gloves Lab Coat Safety Goggles (Face Shield Recommended) solution->ppe_solution ppe_reaction Fume Hood Double Gloves Lab Coat Safety Goggles reaction->ppe_reaction

Caption: PPE selection workflow for this compound.

References

  • 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 . PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.